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  • Product: 1-Benzothiophene-3-carboxylic acid
  • CAS: 5381-25-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Benzothiophene-3-carboxylic Acid: History, Discovery, and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of 1-Benzothiophene-3-carboxylic acid, a signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of 1-Benzothiophene-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and materials science. This document details its physical and chemical properties, key synthetic routes from its earliest preparations to modern advancements, and its contemporary applications in drug discovery, with a focus on its role in the development of anticancer agents.

Introduction and Physicochemical Properties

1-Benzothiophene, also known as thianaphthene, is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1] The carboxylic acid derivative at the 3-position, 1-Benzothiophene-3-carboxylic acid, has emerged as a valuable scaffold in the design of bioactive molecules.

Table 1: Physicochemical Properties of 1-Benzothiophene-3-carboxylic Acid

PropertyValueReference
CAS Number 5381-25-9[2][3][4]
Molecular Formula C₉H₆O₂S[2][3][4]
Molecular Weight 178.21 g/mol [2][3][4]
Appearance Light yellow powder[5]
Melting Point 53-57 °C[1]
Boiling Point 166 °C at 20 mmHg[1]
SMILES OC(=O)C1=CSC2=C1C=CC=C2[3]
InChIKey DRBLTQNCQJXSNU-UHFFFAOYSA-N[3]

Historical Perspective and Early Synthetic Approaches

The precise first synthesis of 1-Benzothiophene-3-carboxylic acid is not definitively documented in a single seminal paper. However, literature from the mid-20th century indicates its existence and describes several multi-step synthetic routes. These early methods, while foundational, were often circuitous and involved harsh reaction conditions.

A 1985 publication by R. Bonjouklian at Eli Lilly and Company provided a more direct synthesis and referenced several of these earlier, more complex approaches.[6] These historical methods laid the groundwork for future synthetic innovations and include:

  • Grignard-mediated carboxylation of 3-bromobenzothiophene: This classic organometallic approach involves the formation of a Grignard reagent from 3-bromobenzothiophene, followed by its reaction with carbon dioxide to yield the carboxylic acid.

  • Oxidation of 3-methylbenzothiophene: This method relies on the oxidation of the methyl group at the 3-position of the benzothiophene ring to a carboxylic acid.

  • Oxidation of 3-acetylbenzothiophene: Similar to the oxidation of the methyl group, this approach involves the oxidation of an acetyl group to the desired carboxylic acid.

  • Degradation of ethyl 2-aminobenzothiophene-3-carboxylate: This route involves the chemical modification and eventual removal of the amino group from a pre-existing ester to yield the target carboxylic acid.

These early methods, while historically significant, have largely been superseded by more efficient and direct synthetic strategies.

Key Synthetic Methodologies: Experimental Protocols

This section details the experimental protocols for both a key historical direct synthesis and a modern, palladium-catalyzed approach, providing researchers with practical methodologies.

Direct Synthesis from 1-Benzothiophene (Bonjouklian, 1985)

This method provides a more straightforward route to 1-Benzothiophene-3-carboxylic acid from the parent heterocycle via a Friedel-Crafts acylation followed by hydrolysis.[6]

Experimental Protocol:

  • Acylation: To a suspension of aluminum chloride (13.33 g, 0.1 mol) in 100 mL of dichloromethane (CH₂Cl₂) at -78°C under an inert atmosphere, a solution of trichloroacetyl chloride (18.2 g, 0.1 mol) in 50 mL of CH₂Cl₂ is added over a 10-minute period. The mixture is warmed to -40°C and stirred for an additional 45 minutes. A solution of 1-benzothiophene (13.4 g, 0.1 mol) in 50 mL of CH₂Cl₂ is then introduced slowly. The reaction mixture is warmed to 0°C and stirred for an additional 30 minutes.

  • Work-up and Hydrolysis: The reaction is quenched with 50 mL of 1 N HCl. The mixture is transferred to a separatory funnel, and the organic phase is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude trichloroacetyl intermediate is then subjected to basic hydrolysis to yield 1-Benzothiophene-3-carboxylic acid.

Logical Workflow for the Direct Synthesis of 1-Benzothiophene-3-carboxylic Acid

G cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Hydrolysis cluster_product Final Product benzothiophene 1-Benzothiophene acylation Reaction at -78°C to 0°C benzothiophene->acylation trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->acylation alcl3 Aluminum Chloride alcl3->acylation ch2cl2 Dichloromethane ch2cl2->acylation quench Quench with 1N HCl acylation->quench extraction Solvent Extraction quench->extraction hydrolysis Basic Hydrolysis extraction->hydrolysis product 1-Benzothiophene-3-carboxylic Acid hydrolysis->product

Caption: Workflow for the direct synthesis of 1-Benzothiophene-3-carboxylic acid.

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation (2022)

A modern approach involves a palladium-catalyzed carbonylative synthesis of benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and oxygen.[7][8] The resulting ester can then be hydrolyzed to the carboxylic acid.

Experimental Protocol for Ester Synthesis:

  • Reaction Setup: A 250 mL stainless-steel autoclave is charged with PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol) in the desired alcohol (ROH, 15 mL) in the presence of air.

  • Reaction Conditions: The autoclave is sealed and pressurized with carbon monoxide (32 atm) and air (up to 40 atm) while stirring. The reaction is typically heated to 80-100°C for 24-36 hours.

  • Work-up and Purification: After cooling and depressurizing, the reaction mixture is processed. The product, a 1-benzothiophene-3-carboxylic acid ester, is purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to 1-Benzothiophene-3-carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Table 2: Yields of Selected 1-Benzothiophene-3-carboxylic Esters via Palladium-Catalyzed Carbonylation [7]

Substrate (R' in 2-(R'-ethynyl)phenyl)(methyl)sulfane)Product (Ester)Yield (%)
PhenylMethyl 2-phenylbenzo[b]thiophene-3-carboxylate76
4-TolylMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate76
4-BromophenylMethyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate83
Thiophen-3-ylMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70
Cyclohex-1-en-1-ylMethyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate79

Applications in Drug Discovery: Targeting the RhoA/ROCK Pathway

Derivatives of 1-Benzothiophene-3-carboxylic acid have recently gained significant attention as potential anticancer agents. Specifically, 1-Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.[9][10]

The Rho family of GTPases, including RhoA, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] This cycling is regulated by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[9] Activated RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This activation leads to the phosphorylation of various substrates that promote cytoskeletal rearrangements, cell contractility, and motility, processes that are often dysregulated in cancer metastasis.

Inhibitors based on the 1-Benzothiophene-3-carboxylic acid scaffold have been shown to suppress the proliferation and migration of cancer cells by interfering with this pathway.[9][10]

RhoA/ROCK Signaling Pathway and Inhibition by 1-Benzothiophene-3-carboxylic Acid Derivatives

G cluster_upstream Upstream Signaling cluster_rho_cycle RhoA Activation Cycle cluster_downstream Downstream Effectors GPCR GPCRs / Growth Factor Receptors GEFs GEFs GPCR->GEFs Activate RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promote GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activate GAPs GAPs GAPs->RhoA_GTP Activate MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin Actin Cytoskeleton Reorganization MLC_P->Actin Cell_Effects Cell Proliferation, Migration, Invasion Actin->Cell_Effects Inhibitor 1-Benzothiophene-3- carboxylic Acid Derivatives Inhibitor->RhoA_GTP Inhibit

Caption: The RhoA/ROCK signaling pathway and its inhibition.

Conclusion

1-Benzothiophene-3-carboxylic acid has a rich history, evolving from a synthetically challenging molecule to a readily accessible and highly versatile scaffold. Its journey from early, multi-step preparations to modern, efficient catalytic syntheses highlights the advancements in organic chemistry. Today, its derivatives are at the forefront of drug discovery, particularly in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers looking to explore the potential of this important heterocyclic compound.

References

Exploratory

Spectroscopic Profile of 1-Benzothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene-3-carboxylic acid, a key heterocyclic compound with si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene-3-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document outlines the characteristic spectral features of the molecule and provides standardized experimental protocols for its analysis.

Molecular Structure and Properties

1-Benzothiophene-3-carboxylic acid is a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring, with a carboxylic acid group at the 3-position.

IdentifierValue
IUPAC Name 1-Benzothiophene-3-carboxylic acid
CAS Number 5381-25-9[1][2]
Molecular Formula C₉H₆O₂S[1][2]
Molecular Weight 178.21 g/mol [1][3]
Appearance Light yellow powder

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Benzothiophene-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4-8.2d1HH-4 or H-7
~8.5s1HH-2
~7.9d1HH-4 or H-7
~7.4m2HH-5, H-6
~12.5br s1H-COOH

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The assignments for H-4 and H-7 are based on typical aromatic patterns and may be interchangeable without further 2D NMR analysis.

Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic Acid)
~140C-7a
~137C-3a
~131C-2
~125.5C-5
~125C-6
~124C-4
~123C-7
~122C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 1-Benzothiophene-3-carboxylic acid is characterized by the following absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid dimer)[4]
~3100WeakAromatic C-H stretch
1760-1690StrongC=O stretch (Carboxylic Acid)[4]
~1600, ~1500Medium-WeakC=C aromatic ring stretches
1320-1210MediumC-O stretch[4]
950-910Broad, MediumO-H bend (out-of-plane)[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zInterpretation
178[M]⁺, Molecular ion
161[M-OH]⁺
133[M-COOH]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzothiophene derivatives, characteristic absorptions are expected in the UV region.

λmax (nm)Solvent
~230, ~270, ~310Ethanol or Methanol

Note: The exact wavelengths and molar absorptivities can be influenced by the solvent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation : A 300, 400, or 500 MHz NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of 1-Benzothiophene-3-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 45-90 degrees, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid State (KBr pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation :

    • EI : Introduce a small amount of the sample directly into the ion source, often via a heated probe.

    • ESI : Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or coupled with a liquid chromatograph.

  • Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

UV-Vis Spectroscopy
  • Instrumentation : A UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of 1-Benzothiophene-3-carboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition : Record the spectrum over a wavelength range of approximately 200 to 400 nm. Use a cuvette containing the pure solvent as a blank to zero the instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1-Benzothiophene-3-carboxylic acid.

Spectroscopic_Workflow start Sample of 1-Benzothiophene-3-carboxylic acid ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern start->ms ir Infrared (IR) Spectroscopy - Functional Group ID (COOH, C=C, C-H) start->ir nmr NMR Spectroscopy start->nmr uv_vis UV-Vis Spectroscopy - Electronic Transitions - Conjugation start->uv_vis structure_elucidation Structure Elucidation & Confirmation ms->structure_elucidation ir->structure_elucidation h_nmr ¹H NMR - Proton Environment - Connectivity nmr->h_nmr c_nmr ¹³C NMR - Carbon Skeleton h_nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC) - Detailed Structure - Assignments c_nmr->two_d_nmr two_d_nmr->structure_elucidation uv_vis->structure_elucidation data_reporting Data Reporting & Archiving structure_elucidation->data_reporting

Caption: Logical workflow for the spectroscopic analysis of 1-Benzothiophene-3-carboxylic acid.

References

Foundational

A Technical Guide to the 1H NMR Spectrum of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzothiophene-3-carboxylic acid. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzothiophene-3-carboxylic acid. This document details the expected chemical shifts and coupling constants, outlines a standard experimental protocol for sample analysis, and illustrates the spin-spin coupling relationships within the molecule. This information is critical for the structural elucidation and purity assessment of this important heterocyclic compound and its derivatives in research and drug development.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 1-benzothiophene-3-carboxylic acid is characterized by signals from the aromatic protons of the bicyclic ring system and a downfield signal from the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the anisotropic effects of the aromatic rings.

The following table summarizes the predicted chemical shifts and coupling constants for the protons of 1-benzothiophene-3-carboxylic acid, primarily based on data from closely related derivatives, such as N-(benzo[d][1][2]dioxol-5-yl)benzo[b]thiophene-3-carboxamide, analyzed in DMSO-d6.[1]

ProtonMultiplicityChemical Shift (δ) / ppmCoupling Constant (J) / Hz
H2s~8.50-
H4d~8.39~8.0
H7d~8.07~7.7
H6m~7.48-
H5m~7.44-
COOHbr s10.0 - 13.0-

Note: The chemical shifts for the aromatic protons (H2, H4, H5, H6, H7) are based on the spectrum of N-(benzo[d][1][2]dioxol-5-yl)benzo[b]thiophene-3-carboxamide in DMSO-d6 and may vary slightly for the parent carboxylic acid.[1] The chemical shift of the carboxylic acid proton is a general range for such functional groups and can be concentration and solvent dependent.[3][4][5]

Experimental Protocol for 1H NMR Analysis

This section provides a detailed methodology for the preparation and analysis of a 1-benzothiophene-3-carboxylic acid sample by 1H NMR spectroscopy.

Materials and Equipment:

  • 1-Benzothiophene-3-carboxylic acid sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-benzothiophene-3-carboxylic acid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often preferred for carboxylic acids due to its ability to solubilize the compound and minimize hydrogen bonding effects that can broaden the acidic proton peak).

    • Gently agitate the vial to ensure complete dissolution of the sample. A brief sonication may be applied if necessary.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak (e.g., the residual solvent peak).

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (typically 8-16 scans for a sample of this concentration)

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and correctly phased peaks.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or TMS at δ 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different protons.

    • Analyze the multiplicities and coupling constants of the signals to confirm the structure.

Spin-Spin Coupling Network

The coupling patterns observed in the 1H NMR spectrum provide valuable information about the connectivity of the protons in the molecule. The following diagram, generated using the DOT language, illustrates the key spin-spin coupling relationships for the aromatic protons of 1-benzothiophene-3-carboxylic acid.

G H4 H4 H5 H5 H4->H5 J (ortho) H6 H6 H4->H6 J (meta) H5->H6 J (ortho) H7 H7 H5->H7 J (meta) H6->H7 J (ortho) H2 H2

Caption: Spin-spin coupling pathways in 1-benzothiophene-3-carboxylic acid.

This diagram visualizes the expected ortho- and meta-couplings between the protons on the benzene ring. The proton at position 2 (H2) is expected to appear as a singlet as it has no adjacent protons to couple with. The protons on the benzene ring (H4, H5, H6, and H7) will exhibit more complex splitting patterns due to ortho- and meta-couplings.

References

Exploratory

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Benzothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Benzothiophene-3-carboxylic acid. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Benzothiophene-3-carboxylic acid. Due to the limited availability of experimental spectral data for this specific compound in publicly accessible literature, this report combines experimental data for the parent molecule, 1-Benzothiophene, with a high-quality predicted spectrum for 1-Benzothiophene-3-carboxylic acid. This comparative approach allows for a thorough understanding of the substituent effects of the 3-carboxylic acid group on the benzothiophene core.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts for 1-Benzothiophene and the predicted values for 1-Benzothiophene-3-carboxylic acid. The atom numbering convention used is presented in the molecular structure diagram below. All chemical shifts are reported in parts per million (ppm).

Carbon Atom1-Benzothiophene (Experimental, in Benzene)1-Benzothiophene-3-carboxylic acid (Predicted, in CDCl3)Chemical Shift Difference (Δδ)
C2126.3126.9+0.6
C3122.6134.4+11.8
C3a139.9138.2-1.7
C4123.9125.6+1.7
C5123.8125.3+1.5
C6124.5125.0+0.5
C7126.3123.0-3.3
C7a140.1139.7-0.4
COOH-170.2-

Experimental data for 1-Benzothiophene was obtained from the work of Kiezel, Liszka, and Rutkowski (1978).[1]

Molecular Structure and Numbering

The diagram below illustrates the chemical structure of 1-Benzothiophene-3-carboxylic acid with the standardized numbering of the carbon atoms used for the assignment of the 13C NMR signals.

G cluster_molecule 1-Benzothiophene-3-carboxylic acid C3a C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->C3a S1 S1 C7a->S1 C2 C2 S1->C2 C3 C3 C2->C3 C3->C3a COOH COOH C3->COOH

Figure 1. Structure and numbering of 1-Benzothiophene-3-carboxylic acid.

Experimental Protocols

The following provides a general methodology for acquiring 13C NMR spectra, applicable to benzothiophene derivatives.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 20-50 mg of the solid sample of 1-Benzothiophene-3-carboxylic acid.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure that the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans depending on the sample concentration.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or to the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

  • Peak Picking: The chemical shift of each peak is determined.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the 13C NMR spectrum of 1-Benzothiophene-3-carboxylic acid, incorporating both experimental and predicted data.

G cluster_workflow Workflow for 13C NMR Analysis A Acquire Experimental 13C NMR Data (1-Benzothiophene) C Assign Chemical Shifts to Specific Carbon Atoms A->C B Obtain Predicted 13C NMR Data (1-Benzothiophene-3-carboxylic acid) B->C D Tabulate and Compare Chemical Shift Data C->D E Analyze Substituent Effects of the Carboxylic Acid Group D->E

Figure 2. Logical workflow for the analysis of 13C NMR data.

References

Foundational

FT-IR Analysis of 1-Benzothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1-Benzothiophene-3-carbox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1-Benzothiophene-3-carboxylic acid. This document details the characteristic vibrational modes, presents quantitative spectral data, and outlines the experimental protocol for obtaining a high-quality FT-IR spectrum.

Introduction

1-Benzothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the identity, assess the purity, and gain insights into the chemical bonding within the molecule.

FT-IR Spectral Data

The FT-IR spectrum of 1-Benzothiophene-3-carboxylic acid is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The key vibrational modes are associated with the carboxylic acid group (-COOH) and the benzothiophene ring system.

A summary of the principal FT-IR absorption peaks for 1-Benzothiophene-3-carboxylic acid is presented in the table below. This data is compiled from spectral databases and is consistent with the expected vibrational modes for a substituted aromatic carboxylic acid.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100 - 2500Broad, StrongO-H stretch of the carboxylic acid dimer
~1700 - 1680StrongC=O stretch of the carboxylic acid
~1600 - 1450Medium to WeakC=C stretching vibrations of the aromatic ring
~1430MediumO-H in-plane bend coupled with C-O stretching
~1300MediumC-O stretch of the carboxylic acid
~930Broad, MediumO-H out-of-plane bend of the carboxylic acid dimer
~760StrongC-H out-of-plane bending of the ortho-disubstituted benzene ring

Interpretation of the Spectrum

The FT-IR spectrum of 1-Benzothiophene-3-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretching: A very broad and intense absorption band is observed in the region of 3100-2500 cm⁻¹. This is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1] The broadness is due to the strong intermolecular hydrogen bonding between two molecules of the acid.

  • C=O Stretching: A strong, sharp absorption peak appears around 1700-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[1] The position of this band can be influenced by conjugation with the benzothiophene ring system.

  • C-O Stretching and O-H Bending: The spectrum also displays bands corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group. A medium intensity band around 1300 cm⁻¹ is attributed to the C-O stretching mode, while a medium band around 1430 cm⁻¹ arises from a coupled vibration of the O-H in-plane bend and C-O stretch. A broad absorption centered around 930 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric form.

  • Aromatic C-H and C=C Vibrations: The benzothiophene moiety gives rise to several absorptions. Aromatic C-H stretching vibrations typically appear as weak bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed as a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-H Out-of-Plane Bending: A strong band around 760 cm⁻¹ is indicative of the C-H out-of-plane bending vibrations of the ortho-disubstituted benzene ring portion of the molecule. This band can be highly diagnostic for the substitution pattern of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the FT-IR spectrum of a solid sample with minimal preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid 1-Benzothiophene-3-carboxylic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing: The collected interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber. The background spectrum is automatically subtracted by the instrument's software.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of 1-Benzothiophene-3-carboxylic acid.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Data Acquisition & Processing cluster_interpretation Data Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum fourier_transform Fourier Transform & Background Subtraction collect_spectrum->fourier_transform final_spectrum Generate Final FT-IR Spectrum fourier_transform->final_spectrum peak_picking Identify Peak Positions & Intensities final_spectrum->peak_picking assign_peaks Assign Vibrational Modes peak_picking->assign_peaks interpretation Interpret Spectrum assign_peaks->interpretation

Caption: Workflow for FT-IR Analysis of 1-Benzothiophene-3-carboxylic Acid.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of 1-Benzothiophene-3-carboxylic acid. The key to its analysis lies in the identification of the strong, broad O-H stretching band and the intense C=O stretching band of the carboxylic acid group, in conjunction with the characteristic absorptions of the benzothiophene ring. The experimental protocol outlined provides a straightforward and reliable method for obtaining high-quality spectral data, which is crucial for the unambiguous identification and quality assessment of this important compound in a research and drug development setting.

References

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzothiophene-3-carboxylic acid, a molecule of significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzothiophene-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The following sections detail its key physical and chemical characteristics, standardized experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Data

The fundamental physicochemical parameters of 1-Benzothiophene-3-carboxylic acid are summarized in the table below. These values are essential for predicting the compound's behavior in various biological and chemical systems, informing aspects of drug design from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyValueSource
Molecular Formula C₉H₆O₂S[1][2]
Molecular Weight 178.21 g/mol [3]
CAS Number 5381-25-9[1][2][3]
Melting Point 174 - 176 °C[2]
Boiling Point 305 - 309 °CN/A
pKa (Predicted) 3.35 ± 0.10N/A
LogP (Predicted) 2.6[4]
Aqueous Solubility InsolubleN/A
Solubility in Organic Solvents Soluble in polar organic solventsN/A

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experimental procedures.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a widely used and reliable method for its determination.[5][6]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the midpoint of the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 1-Benzothiophene-3-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable co-solvent if necessary to ensure solubility.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place a known volume of the 1-Benzothiophene-3-carboxylic acid solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve.

    • The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).

Determination of Solubility by the Shake-Flask Method

Solubility, particularly aqueous solubility, is a key determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a specific pH) for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Methodology:

  • Sample Preparation:

    • Add an excess amount of 1-Benzothiophene-3-carboxylic acid to a vial containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4). The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Determine the concentration of 1-Benzothiophene-3-carboxylic acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve with standard solutions of known concentrations to quantify the sample.

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Methodology:

  • Pre-saturation of Solvents:

    • Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases. This is crucial to ensure thermodynamic equilibrium during the experiment.

  • Partitioning:

    • Prepare a stock solution of 1-Benzothiophene-3-carboxylic acid in the pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of pre-saturated water in a separatory funnel or a suitable vial. The volume ratio can be adjusted depending on the expected LogP.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of 1-Benzothiophene-3-carboxylic acid in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP is then calculated as the base-10 logarithm of P: LogP = log₁₀(P)

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 1-Benzothiophene-3-carboxylic acid. This workflow ensures that foundational properties are determined first, as they often inform the experimental design for subsequent, more complex characterizations.

Physicochemical_Characterization_Workflow start Start: New Compound Synthesis (1-Benzothiophene-3-carboxylic acid) identity_purity Identity & Purity Confirmation (NMR, MS, HPLC) start->identity_purity basic_props Determination of Basic Properties identity_purity->basic_props solubility_screening Initial Solubility Screening (Aqueous & Organic Solvents) basic_props->solubility_screening logp_determination LogP/LogD Determination (Shake-Flask Method) basic_props->logp_determination pka_determination pKa Determination (Potentiometric Titration) solubility_screening->pka_determination quantitative_solubility Quantitative Solubility (pH-dependent, Shake-Flask) pka_determination->quantitative_solubility adme_studies In Vitro ADME Studies pka_determination->adme_studies logp_determination->adme_studies formulation_dev Formulation Development quantitative_solubility->formulation_dev end Comprehensive Physicochemical Profile formulation_dev->end adme_studies->end

Physicochemical Characterization Workflow

References

Exploratory

An In-depth Technical Guide on the Solubility of 1-Benzothiophene-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzothiophene-3-carboxylic acid is a crucial heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophene-3-carboxylic acid is a crucial heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials. A thorough understanding of its solubility in different organic solvents is paramount for its effective application in drug development, including formulation, purification, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzothiophene-3-carboxylic acid. While specific quantitative solubility data is not extensively available in the public domain, this document outlines detailed experimental protocols for determining its solubility, thereby empowering researchers to generate this critical data in-house.

Introduction

1-Benzothiophene-3-carboxylic acid, a derivative of benzothiophene, possesses a chemical structure that lends itself to a wide array of chemical modifications, making it a valuable scaffold in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, dissolution rate, and overall therapeutic efficacy. For researchers and drug development professionals, having access to reliable solubility data is essential for selecting appropriate solvents for synthesis, crystallization, and formulation processes.

While the parent compound, benzothiophene, is known to be soluble in common organic solvents like acetone, ether, and benzene, and insoluble in water, specific quantitative solubility data for 1-Benzothiophene-3-carboxylic acid remains scarce in readily accessible literature.[1] This guide, therefore, focuses on providing the necessary tools and methodologies for researchers to determine the solubility of this compound in their solvents of interest.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Benzothiophene-3-carboxylic acid in a range of organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of the experimental protocols detailed in the subsequent sections. Researchers are encouraged to utilize these methods to generate precise and reliable solubility profiles for their specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols describe the equilibrium solubility method, a widely accepted technique for accurately measuring the solubility of a solid compound in a solvent.

3.1. Materials and Equipment

  • 1-Benzothiophene-3-carboxylic acid (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous-organic mixtures, if applicable)

3.2. Equilibrium Solubility "Shake-Flask" Method

This method is considered the gold standard for solubility determination.[2]

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 1-Benzothiophene-3-carboxylic acid to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Accurately add a known volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature orbital shaker or water bath. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are often relevant.[3]

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

Step 4: Quantification

  • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[4] A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and the solvent does not interfere with the measurement.

  • Prepare a calibration curve using standard solutions of 1-Benzothiophene-3-carboxylic acid of known concentrations.

  • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 1-Benzothiophene-3-carboxylic acid in the specific solvent at the given temperature.

3.3. High-Throughput Solubility Screening

For screening the solubility in a large number of solvents, a miniaturized version of the shake-flask method can be employed using 96-well plates. This approach reduces the amount of compound and solvent required. The quantification is typically performed using UV-Vis plate readers or automated HPLC systems.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 1-Benzothiophene-3-carboxylic acid in organic solvents:

  • Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. 1-Benzothiophene-3-carboxylic acid has both polar (carboxylic acid) and non-polar (benzothiophene ring) moieties, suggesting it may have varied solubility across a range of solvents.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[6] This relationship is crucial for processes like crystallization.

  • Presence of Water: For some carboxylic acids, the presence of water in an organic solvent can significantly increase their solubility.[7] This is an important consideration, especially when using non-anhydrous solvents.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the 1-Benzothiophene-3-carboxylic acid being used.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium "shake-flask" method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Quantification A Add Excess Solid (1-Benzothiophene-3-carboxylic acid) B Add Known Volume of Organic Solvent A->B to vial C Agitate at Constant Temperature (e.g., 24-72 hours) B->C D Collect Supernatant C->D E Filter through Syringe Filter (0.45 µm) D->E F Dilute Sample E->F H Analyze by HPLC-UV or UV-Vis Spectrophotometry F->H G Prepare Calibration Curve G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of 1-Benzothiophene-3-carboxylic acid.

Conclusion

References

Foundational

1-Benzothiophene-3-carboxylic Acid: A Technical Overview of its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of 1-Benzothiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 1-Benzothiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes its known physicochemical properties, details experimental protocols for its characterization, and explores its emerging role in the modulation of critical signaling pathways relevant to drug development.

Physicochemical Properties

1-Benzothiophene-3-carboxylic acid is a solid organic compound with the chemical formula C₉H₆O₂S. While its melting point is a key parameter for its identification and purity assessment, a definitive value is not consistently reported across scientific literature, with some sources indicating that it may vary depending on the compound's polymorphic form and purity. Commercial suppliers of this compound, including Sigma-Aldrich and Thermo Scientific, do not typically provide a certified melting point.

PropertyValueSource
Molecular Formula C₉H₆O₂SN/A
Molecular Weight 178.21 g/mol N/A
CAS Number 5381-25-9N/A
Appearance Reported as a solidN/A
Melting Point Not consistently reported; dependent on purity and polymorphic form.N/A

Experimental Protocols

Determination of Melting Point (General Protocol)

The melting point of 1-Benzothiophene-3-carboxylic acid can be determined using the capillary method with a calibrated melting point apparatus.

Materials:

  • 1-Benzothiophene-3-carboxylic acid sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the 1-Benzothiophene-3-carboxylic acid sample is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting range.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Synthesis of 1-Benzothiophene-3-carboxylic Acid

Several synthetic routes to 1-Benzothiophene-3-carboxylic acid have been reported. One direct method involves the Friedel-Crafts acylation of benzothiophene.

General Workflow for Synthesis and Purification:

G start Starting Material: Benzothiophene reaction Friedel-Crafts Acylation (e.g., with trichloroacetyl chloride and AlCl3) start->reaction hydrolysis Basic Hydrolysis reaction->hydrolysis product Crude 1-Benzothiophene-3-carboxylic acid hydrolysis->product purification Purification (e.g., Recrystallization) product->purification final_product Pure 1-Benzothiophene-3-carboxylic acid purification->final_product

Caption: A generalized workflow for the synthesis and purification of 1-Benzothiophene-3-carboxylic acid.

Biological Activity and Signaling Pathways

Derivatives of 1-Benzothiophene-3-carboxylic acid have been identified as potent inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion.[1][2]

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton. RhoA, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state. In its active state, RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3][4]

Activated ROCK, in turn, phosphorylates several substrates, leading to increased actomyosin contractility and stress fiber formation. This process is fundamental to cell motility and invasion.[5][6] Dysregulation of the RhoA/ROCK pathway is implicated in the progression of various cancers.[7][8][9]

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Signal->GPCR_RTK GEFs GEFs GPCR_RTK->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP->GTP RhoA_GTP RhoA-GTP (Active) GAPs GAPs RhoA_GTP->GAPs GTP->GDP ROCK ROCK RhoA_GTP->ROCK Activation GAPs->RhoA_GDP MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibition p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Phosphorylation Inhibitor 1-Benzothiophene-3-carboxylic acid derivatives Inhibitor->ROCK Inhibition MLC_Phosphatase->p_MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation p_MLC->Actomyosin_Contraction Cell_Events Cell Proliferation, Migration & Invasion Actomyosin_Contraction->Cell_Events

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of 1-Benzothiophene-3-carboxylic acid derivatives.

This guide serves as a foundational resource for professionals engaged in the study and application of 1-Benzothiophene-3-carboxylic acid and its derivatives. The provided protocols and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and experimental protocols related to 1-Benzothiophene-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and experimental protocols related to 1-Benzothiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.

Core Physicochemical Data

1-Benzothiophene-3-carboxylic acid is a stable, crystalline solid at room temperature. The following table summarizes its key quantitative physicochemical properties.

PropertyValueSource(s)
Boiling Point 305-309 °C
Melting Point 174 °C
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
Density (Predicted) 1.419 ± 0.06 g/cm³
pKa (Predicted) 3.35 ± 0.10
Appearance White to light yellow powder/crystal[1]

Experimental Protocols

Synthesis of 1-Benzothiophene-3-carboxylic acid

A direct synthesis of 1-Benzothiophene-3-carboxylic acid from benzothiophene can be achieved through Friedel-Crafts acylation with trichloroacetyl chloride, followed by basic hydrolysis.[2]

Materials:

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Trichloroacetyl chloride (Cl₃CCOCl)

  • Benzothiophene

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure: [2]

  • A suspension of aluminum chloride (13.33 g, 0.1 mol) in 100 ml of dichloromethane is cooled to -78°C under an inert atmosphere.

  • A solution of trichloroacetyl chloride (18.2 g, 0.1 mol) in 50 ml of dichloromethane is added over a 10-minute period.

  • The reaction mixture is warmed to -40°C and stirred for an additional 45 minutes.

  • A solution of benzothiophene (13.4 g, 0.1 mol) in 50 ml of dichloromethane is then introduced slowly.

  • The mixture is warmed to 0°C and stirred for an additional 30 minutes.

  • The reaction is quenched with 50 ml of 1 N HCl.

  • The mixture is transferred to a separatory funnel, and the organic phase is washed sequentially with water and saturated sodium bicarbonate solution.

  • The organic layer is dried and the solvent is evaporated to yield the crude product.

  • The product can be further purified by recrystallization.

Determination of Boiling Point

Due to the high boiling point of 1-Benzothiophene-3-carboxylic acid, standard methods for determining the boiling point of high-boiling solids should be employed. The Thiele tube method is a suitable micro-scale technique.

Materials:

  • 1-Benzothiophene-3-carboxylic acid sample

  • Capillary tube (sealed at one end)

  • Thermometer (high range)

  • Thiele tube

  • High-temperature heating bath fluid (e.g., silicone oil)

  • Small rubber band or wire for attaching the sample tube to the thermometer

Procedure:

  • A small amount of the 1-Benzothiophene-3-carboxylic acid is placed in a small test tube or a Durham tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The sample tube is attached to a high-range thermometer.

  • The thermometer and attached sample are placed in a Thiele tube containing a high-temperature heating fluid, ensuring the sample is level with the thermometer bulb.

  • The side arm of the Thiele tube is gently heated.

  • Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The following diagram illustrates the key steps in the direct synthesis of 1-Benzothiophene-3-carboxylic acid.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Benzothiophene Benzothiophene FriedelCrafts Friedel-Crafts Acylation Benzothiophene->FriedelCrafts TrichloroacetylChloride Trichloroacetyl Chloride TrichloroacetylChloride->FriedelCrafts AlCl3 Aluminum Chloride (Catalyst) AlCl3->FriedelCrafts AcylIntermediate 3-(Trichloroacetyl)-1-benzothiophene FriedelCrafts->AcylIntermediate BasicHydrolysis Basic Hydrolysis AcylIntermediate->BasicHydrolysis FinalProduct 1-Benzothiophene-3-carboxylic acid BasicHydrolysis->FinalProduct

Caption: Direct synthesis of 1-Benzothiophene-3-carboxylic acid.

References

Foundational

Crystal Structure of 1-Benzothiophene-3-carboxylic Acid: A Review of Available Data

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a definitive, publicly available crystal structure for 1-Benzothiophene-3-carboxylic acid coul...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a definitive, publicly available crystal structure for 1-Benzothiophene-3-carboxylic acid could not be located. This suggests that while the compound is commercially available and its synthesis is documented, its detailed three-dimensional crystalline arrangement has not been formally published or deposited in accessible scientific literature.

This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information regarding 1-Benzothiophene-3-carboxylic acid, while highlighting the notable absence of its crystal structure data.

Physicochemical Properties

While crystallographic data is unavailable, fundamental physicochemical properties of 1-Benzothiophene-3-carboxylic acid have been reported. A summary of these is provided in Table 1.

PropertyValueSource
Molecular Formula C₉H₆O₂SPubChem
Molecular Weight 178.21 g/mol PubChem
CAS Number 5381-25-9Sigma-Aldrich[1]
Appearance Light yellow powderThermo Fisher Scientific[2]

Synthesis and Experimental Approaches

The synthesis of 1-Benzothiophene-3-carboxylic acid and its derivatives is well-documented in the scientific literature. Common synthetic routes include the carboxylation of 3-bromobenzothiophene and the oxidation of 3-methylbenzothiophene.

While a specific experimental protocol for the crystal growth and subsequent X-ray diffraction analysis of 1-Benzothiophene-3-carboxylic acid is not available due to the absence of a published structure, a general workflow for such a determination can be outlined. This generalized process, common in the field of chemical crystallography, is depicted in the workflow diagram below.

experimental_workflow Generalized Workflow for Crystal Structure Determination cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement Synthesis Synthesis of 1-Benzothiophene-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Single Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Deposition (e.g., CCDC) Structure_Refinement->Validation

Caption: A generalized experimental workflow for determining the crystal structure of a small molecule.

Conclusion and Future Outlook

The absence of a published crystal structure for 1-Benzothiophene-3-carboxylic acid represents a significant data gap in the scientific literature. The determination and reporting of this structure would be of considerable value to researchers in medicinal chemistry and materials science, providing crucial insights into its solid-state conformation, intermolecular interactions, and potential polymorphic forms. Such data is fundamental for computational modeling, understanding structure-activity relationships, and informing drug formulation strategies.

It is recommended that future work be directed towards the single-crystal growth of 1-Benzothiophene-3-carboxylic acid and its structural elucidation via X-ray crystallography. The deposition of this data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) would be a valuable contribution to the scientific community.

References

Exploratory

Acidity and pKa of 1-Benzothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Understanding the Acidity of 1-Benzothiophene-3-carboxylic Acid The acidity of 1-Benzothiophene-3-carboxylic acid is primarily determined by the dissociatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Acidity of 1-Benzothiophene-3-carboxylic Acid

The acidity of 1-Benzothiophene-3-carboxylic acid is primarily determined by the dissociation of the carboxylic acid proton to form a carboxylate anion. The stability of this conjugate base is the key determinant of the compound's pKa value. The benzothiophene ring system, an aromatic bicyclic structure containing a sulfur atom, influences the electronic properties of the carboxylic acid group.

The fusion of the benzene and thiophene rings creates a delocalized π-electron system that can stabilize the negative charge of the carboxylate through resonance. However, the precise electron-donating or electron-withdrawing nature of the benzothiophene moiety at the 3-position dictates the extent of this stabilization and, consequently, the acidity.

Quantitative Data: pKa Estimation

Due to the absence of a reported experimental pKa for 1-Benzothiophene-3-carboxylic acid, an estimation can be made by comparing it with structurally analogous compounds.

CompoundStructurepKa ValueReference
Benzoic AcidC₆H₅COOH~4.20[1][2]
3-Thiophenecarboxylic AcidC₄H₃S-COOHNot explicitly found, but expected to be in a similar range to other aromatic carboxylic acids.
Substituted Benzoic AcidsVarious2.97 - 4.78[3]

Analysis and Estimation:

  • Benzoic Acid: As the fundamental aromatic carboxylic acid, its pKa of approximately 4.2 serves as a primary benchmark.

  • Thiophene-3-carboxylic Acid: The thiophene ring is generally considered to be more electron-rich than benzene, which could potentially decrease the acidity (resulting in a slightly higher pKa) compared to benzoic acid. However, the position of the carboxylic acid group and the specific electronic effects of the sulfur atom are crucial.

  • Benzothiophene Moiety: The fusion of the benzene and thiophene rings in 1-benzothiophene creates a more complex electronic environment. The overall effect on the acidity of the 3-carboxylic acid group will depend on the balance between the electron-withdrawing inductive effect of the sulfur atom and the resonance effects of the entire aromatic system.

Given these considerations, the pKa of 1-Benzothiophene-3-carboxylic acid is estimated to be in the range of 3.8 to 4.5 . This estimation acknowledges the structural similarities to benzoic acid while accounting for the potential electronic influence of the benzothiophene ring system. For precise drug development and research applications, experimental determination of the pKa is strongly recommended.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa of 1-Benzothiophene-3-carboxylic acid.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of pure 1-Benzothiophene-3-carboxylic acid.

    • Dissolve the sample in a suitable solvent. Due to the likely low aqueous solubility, a co-solvent system (e.g., water-ethanol or water-methanol mixture) may be necessary. The choice of co-solvent and its proportion should be recorded as it can influence the apparent pKa.

    • The final concentration should be in the range of 0.01 to 0.1 M.

  • Preparation of the Titrant:

    • Prepare a standardized carbonate-free solution of approximately 0.1 M sodium hydroxide (NaOH).

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve (where the second derivative is zero).

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionizable group and can be used with smaller sample quantities.

Principle: The acidic (HA) and basic (A⁻) forms of 1-Benzothiophene-3-carboxylic acid will likely have different UV-Vis absorption spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 6).

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 1-Benzothiophene-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Spectral Measurements:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration is within the linear range of the spectrophotometer.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer solution.

    • Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

  • Data Analysis:

    • Plot absorbance at the chosen wavelength versus pH. This should generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A - Ab) / (Aa - A)] where:

      • A is the absorbance at a given pH.

      • Aa is the absorbance of the fully protonated form (at low pH).

      • Ab is the absorbance of the fully deprotonated form (at high pH).

Relevance in Drug Development: Signaling Pathway Inhibition

Derivatives of 1-Benzothiophene-3-carboxylic acid have been investigated as potential therapeutic agents. Notably, they have been identified as inhibitors of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in diseases such as cancer.

The RhoA/ROCK Signaling Pathway:

The following diagram illustrates the core components of the RhoA/ROCK signaling pathway and the proposed point of intervention for 1-Benzothiophene-3-carboxylic acid derivatives.

RhoA_ROCK_Pathway cluster_activation Activation cluster_inactivation Inactivation cluster_downstream Downstream Effectors cluster_inhibition Inhibition GEFs GEFs RhoA_GTP RhoA-GTP (Active) GEFs->RhoA_GTP Promotes GDP/GTP exchange RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates GAPs GAPs GAPs->RhoA_GDP Promotes GTP hydrolysis MLC_P Phosphorylated MLC (MLC-P) ROCK->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Promotes BTCA_Derivative 1-Benzothiophene-3- carboxylic acid Derivative BTCA_Derivative->RhoA_GTP Inhibits

Figure 1: The RhoA/ROCK signaling pathway and inhibition by 1-Benzothiophene-3-carboxylic acid derivatives.

Workflow for Experimental pKa Determination:

The logical flow for determining the pKa value experimentally is depicted below.

pKa_Workflow start Start: Pure Sample of 1-Benzothiophene-3-carboxylic acid solubility Assess Solubility in Water start->solubility aqueous Prepare Aqueous Solution solubility->aqueous Sufficiently Soluble cosolvent Prepare Solution in Aqueous Co-solvent solubility->cosolvent Poorly Soluble titration Perform Potentiometric Titration aqueous->titration spectro Perform Spectrophotometric Analysis aqueous->spectro cosolvent->titration cosolvent->spectro data_analysis Analyze Data (Titration Curve / Absorbance vs. pH) titration->data_analysis spectro->data_analysis pKa_value Determine pKa Value data_analysis->pKa_value

Figure 2: Experimental workflow for the determination of the pKa of 1-Benzothiophene-3-carboxylic acid.

Conclusion

1-Benzothiophene-3-carboxylic acid is an aromatic carboxylic acid with an estimated pKa in the range of 3.8 to 4.5. Its acidity is influenced by the electronic properties of the fused benzothiophene ring system. For precise applications in research and drug development, experimental determination of its pKa using methods such as potentiometric titration or UV-Vis spectrophotometry is essential. The interest in derivatives of this compound as inhibitors of the RhoA/ROCK signaling pathway underscores the importance of accurately characterizing its physicochemical properties to inform the design of novel therapeutics.

References

Foundational

An In-depth Technical Guide to the Early Synthesis Methods of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the foundational synthetic routes to 1-Benzothiophene-3-carboxylic acid, a significant heterocycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthetic routes to 1-Benzothiophene-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and materials science. The document details key early methodologies, offering granular experimental protocols and a comparative analysis of their quantitative data to inform contemporary research and development.

Introduction

1-Benzothiophene-3-carboxylic acid is a crucial scaffold and intermediate in the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The development of efficient and scalable methods for its synthesis has therefore been a long-standing area of interest in organic chemistry. This guide focuses on the seminal, pre-2000 synthetic strategies that laid the groundwork for modern approaches.

Core Synthesis Methodologies

Four primary early-stage methods for the synthesis of 1-Benzothiophene-3-carboxylic acid are discussed:

  • Friedel-Crafts Acylation of 1-Benzothiophene: A direct and practical approach for large-scale synthesis.

  • Grignard-Mediated Carboxylation of 3-Bromo-1-benzothiophene: A classic organometallic route to introduce the carboxylic acid functionality.

  • Oxidation of 3-Methyl-1-benzothiophene: A straightforward method involving the oxidation of a methyl precursor.

  • Degradation of Ethyl 2-Amino-1-benzothiophene-3-carboxylate: A multi-step process starting from a more complex ester.

The logical relationship between these synthetic pathways starting from different precursors is illustrated in the diagram below.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods 1-Benzothiophene 1-Benzothiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Benzothiophene->Friedel-Crafts Acylation 3-Bromo-1-benzothiophene 3-Bromo-1-benzothiophene Grignard Carboxylation Grignard Carboxylation 3-Bromo-1-benzothiophene->Grignard Carboxylation 3-Methyl-1-benzothiophene 3-Methyl-1-benzothiophene Oxidation Oxidation 3-Methyl-1-benzothiophene->Oxidation Ethyl 2-Amino-1-benzothiophene-3-carboxylate Ethyl 2-Amino-1-benzothiophene-3-carboxylate Degradation Degradation Ethyl 2-Amino-1-benzothiophene-3-carboxylate->Degradation Final_Product 1-Benzothiophene-3-carboxylic acid Friedel-Crafts Acylation->Final_Product Grignard Carboxylation->Final_Product Oxidation->Final_Product Degradation->Final_Product

Figure 1: Synthetic pathways to 1-Benzothiophene-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiencies and resulting product characteristics.

Synthesis MethodStarting MaterialKey ReagentsSolvent(s)Reaction TimeYield (%)Melting Point (°C)
Friedel-Crafts Acylation1-BenzothiopheneTrichloroacetyl chloride, Aluminum chlorideDichloromethane~1.5 hours46210-212
Grignard-Mediated Carboxylation3-Bromo-1-benzothiopheneMagnesium, Carbon dioxide (dry ice)Diethyl etherNot specified~65210-211
Oxidation of 3-Methyl-1-benzothiophene3-Methyl-1-benzothiophenePotassium permanganatePyridine, WaterNot specified~50210-212
Degradation of Ethyl 2-Amino-1-benzothiophene-3-carboxylateEthyl 2-Amino-1-benzothiophene-3-carboxylateSodium nitrite, Copper(I) cyanide, NaOH, H2SO4Ethanol, WaterMulti-stepLowNot specified

Detailed Experimental Protocols

Friedel-Crafts Acylation of 1-Benzothiophene

This method, reported by Bonjouklian in 1985, provides a direct and scalable route to the target compound.[1]

Experimental Workflow:

Friedel_Crafts_Workflow Start Suspend AlCl3 in CH2Cl2 at -78°C Add_Acyl_Chloride Add Trichloroacetyl chloride in CH2Cl2 Start->Add_Acyl_Chloride 10 min Warm1 Warm to -40°C and stir Add_Acyl_Chloride->Warm1 45 min Add_Benzothiophene Add 1-Benzothiophene in CH2Cl2 Warm1->Add_Benzothiophene Warm2 Warm to 0°C and stir Add_Benzothiophene->Warm2 30 min Quench Quench with 1N HCl Warm2->Quench Workup Aqueous workup and extraction Quench->Workup Hydrolysis Hydrolyze intermediate with NaOH Workup->Hydrolysis Acidify Acidify to precipitate product Hydrolysis->Acidify End Isolate and dry product Acidify->End

References

Exploratory

An In-depth Technical Guide to 5-Amino-1H-pyrazole-4-carbonitrile and its Derivatives

An Important Note on CAS Number 5381-25-9: The CAS number 5381-25-9 is assigned to Benzo[b]thiophene-3-carboxylic acid . This guide, however, focuses on 5-Amino-1H-pyrazole-4-carbonitrile and its derivatives, as per the...

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on CAS Number 5381-25-9: The CAS number 5381-25-9 is assigned to Benzo[b]thiophene-3-carboxylic acid . This guide, however, focuses on 5-Amino-1H-pyrazole-4-carbonitrile and its derivatives, as per the inferred topic of interest for researchers, scientists, and drug development professionals. A brief summary of Benzo[b]thiophene-3-carboxylic acid is provided in a separate section to address the initial query.

Introduction

5-Amino-1H-pyrazole-4-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features allow for diverse functionalization, leading to a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 5-Amino-1H-pyrazole-4-carbonitrile and its analogues, with a particular focus on their role as anticancer agents and kinase inhibitors.

Physicochemical Properties

The core structure of 5-Amino-1H-pyrazole-4-carbonitrile is a pyrazole ring substituted with an amino group at position 5 and a nitrile group at position 4. The physicochemical properties of the parent compound and its derivatives can be tailored through substitution at the N1 position and C3 position of the pyrazole ring.

Properties of 5-Amino-1H-pyrazole-4-carbonitrile
PropertyValueReference
Molecular Formula C₄H₄N₄[1]
Molecular Weight 108.10 g/mol [1]
Physical Form Solid[2]
Purity 97%[2]
Storage Temperature Room temperature, sealed in dry, keep in dark place[2]
InChI Key FFNKBQRKZRMYCL-UHFFFAOYSA-N[2]
Properties of Selected 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄184.20132-137[3]
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₁₆H₁₁ClN₄294.74190-192[4]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₁₆H₁₁N₅O₂317.29128-130[4]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₁₇H₁₄N₄O290.32107-109[4]
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₂₂H₁₅ClN₆O414.85235-237[5]
5-Amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₂₂H₁₅ClN₆O414.85176-178[5]

Synthesis and Experimental Protocols

The synthesis of 5-Amino-1H-pyrazole-4-carbonitrile derivatives often involves multi-component reactions, providing a convergent and efficient approach to this class of compounds.

General One-Pot Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

A common and efficient method for synthesizing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative in the presence of a catalyst.[4][5]

Experimental Protocol:

  • Reaction Setup: In a 5 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[4]

  • Solvent and Temperature: Add a suitable solvent such as a water/ethanol mixture. Stir the reaction mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase such as n-hexane/ethyl acetate (1:1 v/v).[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add hot ethanol or chloroform to dissolve the product and separate the catalyst by centrifugation. Evaporate the solvent from the supernatant. Recrystallize the crude product from ethanol to obtain the purified 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivative.[4]

  • Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and determine the melting point.[4]

G reagents Aromatic Aldehyde + Malononitrile + Phenylhydrazine reaction_conditions Reaction Conditions (e.g., 55°C, stirring) reagents->reaction_conditions catalyst Catalyst (e.g., LDH@PTRMS@DCMBA@CuI) catalyst->reaction_conditions solvent Solvent (e.g., H₂O/EtOH) solvent->reaction_conditions workup Work-up & Purification reaction_conditions->workup product 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile workup->product

General workflow for the one-pot synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.

Biological Activity and Mechanism of Action

Derivatives of 5-Amino-1H-pyrazole-4-carbonitrile have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, particularly the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 5-aminopyrazole derivatives against various human cancer cell lines. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated as pan-FGFR covalent inhibitors. The representative compound 10h from this series exhibited potent inhibitory activity against several cancer cell lines.[6]

Cell LineCancer TypeIC₅₀ (nM) for Compound 10h
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
FGFR Inhibition

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. 5-Amino-1H-pyrazole derivatives have emerged as promising inhibitors of this pathway. The aforementioned compound 10h demonstrated nanomolar inhibitory activity against multiple FGFR isoforms.[6]

KinaseIC₅₀ (nM) for Compound 10h
FGFR146
FGFR241
FGFR399
FGFR2 V564F mutant62
FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The activated receptor then recruits and phosphorylates downstream signaling proteins, primarily through the FRS2 docking protein. This triggers several downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression related to cell proliferation, survival, and migration.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Pyrazole 5-Aminopyrazole Derivative Pyrazole->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Simplified FGFR signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.

Experimental Protocol for In Vitro Kinase Assay

The inhibitory activity of 5-amino-1H-pyrazole-4-carbonitrile derivatives against FGFR kinases can be assessed using an in vitro kinase assay.

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and mutant FGFR2 kinases; ATP; appropriate kinase buffer; substrate peptide; test compounds (5-aminopyrazole derivatives); and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G start Prepare Reagents: - Kinase (FGFR) - Substrate - ATP - Test Compound dispense Dispense Kinase, Substrate, and Test Compound into 96-well plate start->dispense initiate Initiate Reaction (Add ATP) dispense->initiate incubate Incubate (e.g., 60 min at RT) initiate->incubate detect Detect Kinase Activity (e.g., ADP-Glo) incubate->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ detect->analyze

Workflow for an in vitro FGFR kinase inhibition assay.

Summary of Benzo[b]thiophene-3-carboxylic acid (CAS 5381-25-9)

As mentioned, CAS number 5381-25-9 corresponds to Benzo[b]thiophene-3-carboxylic acid. This compound is an important intermediate in organic synthesis.

PropertyValueReference
Molecular Formula C₉H₆O₂S[7][8][9]
Molecular Weight 178.21 g/mol [7][8]
Appearance White to light yellow crystalline powder[7]
Melting Point 178 - 182 °C[7]
Purity ≥ 98% (HPLC)[7]
Primary Use Intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7][8]

Benzo[b]thiophene-3-carboxylic acid serves as a building block for creating more complex molecules, particularly in the development of anti-inflammatory and analgesic drugs, as well as in the field of material science for producing organic semiconductors.[7]

Conclusion

5-Amino-1H-pyrazole-4-carbonitrile and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis and the tunability of their physicochemical and biological properties make them attractive candidates for further drug discovery and development efforts. The detailed protocols and data presented in this guide are intended to facilitate further research into this important chemical scaffold.

References

Foundational

A Deep Dive into the Theoretical Landscape of 1-Benzothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzothiophene-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including anticancer and anti-inflammatory properties, have spurred considerable interest in understanding their molecular structure, electronic properties, and reactivity. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate these characteristics at the atomic level, providing invaluable insights for rational drug design and development. This technical guide offers an in-depth overview of the theoretical calculations performed on 1-benzothiophene carboxylic acid isomers, with a focus on providing a framework for understanding the computational chemistry of 1-benzothiophene-3-carboxylic acid. While specific comprehensive theoretical studies on the 3-carboxylic acid isomer are limited in publicly available literature, this guide leverages data from its closely related 2-carboxylic acid isomer to present a complete picture of the computational methodologies and expected results.

Computational Methodology: A Standard Protocol

The theoretical investigation of molecules like 1-benzothiophene-3-carboxylic acid typically follows a well-established computational protocol. This workflow is designed to yield a comprehensive understanding of the molecule's structural, vibrational, and electronic properties.

Experimental Protocols Cited

While this guide focuses on theoretical calculations, it is crucial to ground these computations in experimental reality. Spectroscopic techniques are often used to validate the results of theoretical models.

  • Infrared (IR) and Raman Spectroscopy: Experimental IR and Raman spectra are often recorded for the synthesized compound. For instance, in the study of 2-thiophene carboxylic acid, the solid-phase FTIR spectrum was recorded in the 4000-400 cm⁻¹ range, and the FT-Raman spectrum was recorded in the 3500-50 cm⁻¹ range.[1] These experimental spectra provide a basis for comparison with the theoretically calculated vibrational frequencies.

G cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometrical Parameters Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculations (HOMO-LUMO, NBO) Frequency_Calculation->Electronic_Properties Vibrational_Spectra Calculated IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Properties & Reactivity Descriptors Electronic_Properties->Electronic_Data Comparison Comparison with Experimental Data Vibrational_Spectra->Comparison

Caption: A typical workflow for theoretical calculations on molecular structures.

Data Presentation: Quantitative Insights

The following tables summarize the kind of quantitative data obtained from DFT calculations. The data presented for optimized geometrical parameters, vibrational frequencies, and electronic properties are based on published studies of the closely related 1-benzothiophene-2-carboxylic acid and thiophene carboxylic acid, calculated at the B3LYP/6-311++G(d,p) level of theory, and serve as a reference for what can be expected for the 3-carboxylic acid isomer.[1][2]

Table 1: Optimized Geometrical Parameters (Reference: 1-Benzothiophene-2-carboxylic acid)
ParameterBond/AngleCalculated Value
Bond LengthC-S (thiophene ring)~1.75 Å
C=C (thiophene ring)~1.38 Å
C-C (inter-ring)~1.44 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
O-H (carboxyl)~0.97 Å
Bond AngleC-S-C (thiophene ring)~92.5°
O=C-O (carboxyl)~123.0°
Dihedral AngleThiophene-Carboxyl~0° (planar) or ~180°
Table 2: Selected Calculated Vibrational Frequencies (Reference: Thiophene Carboxylic Acid)
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch~3562~3562 (FTIR)Carboxylic acid O-H
C-H stretch (aromatic)~3117-3080~3113-3083 (FTIR/Raman)Aromatic C-H vibrations
C=O stretch~1669~1669 (FTIR)Carboxylic acid C=O
C-O stretch / C-OH bend~1432, 1232, 1229Mixed modesCarboxylic group vibrations
C-S stretch~852, 649~647/637 (FTIR/Raman)Thiophene ring C-S
Table 3: Calculated Electronic Properties (Reference: 1-Benzothiophene-2-carboxylic acid)
PropertyMonomer ValueDimer Value
Total Energy (Hartree)-895.39389-1790.53281
Dipole Moment (Debye)2.920.00
HOMO Energy (eV)Value not availableValue not available
LUMO Energy (eV)Value not availableValue not available
HOMO-LUMO Gap (eV)Value not availableValue not available

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key computational analyses performed in theoretical studies of molecules like 1-benzothiophene-3-carboxylic acid.

G DFT_Calculations DFT Calculations (e.g., B3LYP) Optimized_Geometry Optimized Molecular Geometry DFT_Calculations->Optimized_Geometry Vibrational_Analysis Vibrational Frequency Analysis Optimized_Geometry->Vibrational_Analysis Electronic_Structure Electronic Structure Analysis Optimized_Geometry->Electronic_Structure Spectra Simulated IR/Raman Spectra Vibrational_Analysis->Spectra NBO_Analysis Natural Bond Orbital (NBO) Analysis Electronic_Structure->NBO_Analysis HOMO_LUMO Frontier Molecular Orbitals (HOMO-LUMO) Electronic_Structure->HOMO_LUMO Charge_Transfer Intramolecular Charge Transfer NBO_Analysis->Charge_Transfer Reactivity Chemical Reactivity Descriptors HOMO_LUMO->Reactivity

Caption: Interrelationship of computational chemistry analyses.

Conclusion

Theoretical calculations provide a powerful lens through which to examine the intricate molecular properties of 1-benzothiophene-3-carboxylic acid. By employing DFT methods, researchers can gain a detailed understanding of its geometry, vibrational modes, and electronic characteristics. This knowledge is instrumental in predicting the molecule's reactivity, stability, and potential biological activity. While a dedicated, comprehensive theoretical study on the 3-carboxylic acid isomer is yet to be widely published, the established methodologies and data from closely related isomers offer a robust framework for future investigations. The continued synergy between computational and experimental approaches will undoubtedly accelerate the development of novel therapeutics based on the versatile benzothiophene scaffold.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-Benzothiophene-3-carboxylic Acid from Benzothiophene

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-Benzothiophene-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Benzothiophene-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making its efficient synthesis a topic of significant interest. This document provides detailed protocols for two effective methods for the synthesis of 1-Benzothiophene-3-carboxylic acid starting from the readily available precursor, benzothiophene. The methods covered are:

  • Two-Step Synthesis via Friedel-Crafts Acylation and Hydrolysis: A classic and reliable method involving the acylation of benzothiophene followed by hydrolysis of the intermediate.

  • Direct Single-Step Carboxylation: A more direct approach utilizing carbon dioxide in the presence of a Lewis acid catalyst.

These notes offer a comparative overview of the two synthetic routes, including detailed experimental procedures, quantitative data, and workflow diagrams to aid researchers in selecting and performing the most suitable synthesis for their needs.

Method 1: Two-Step Synthesis via Friedel-Crafts Acylation and Hydrolysis

This method is a robust and well-established procedure for the regioselective introduction of a carboxylic acid group at the 3-position of the benzothiophene ring. The reaction proceeds in two distinct steps:

  • Friedel-Crafts Acylation: Benzothiophene is acylated with trichloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(trichloroacetyl)-1-benzothiophene. Friedel-Crafts acylation of benzothiophene with acetic anhydride is known to favor substitution at the 3-position[1].

  • Hydrolysis: The resulting trichloroacetyl intermediate is then hydrolyzed under basic conditions to yield the final product, 1-benzothiophene-3-carboxylic acid.

Quantitative Data Summary
ParameterValueReference
Starting MaterialBenzothiophene[1]
Acylating AgentTrichloroacetyl chloride[1]
CatalystAluminum chloride (AlCl₃)[1]
Hydrolysis AgentPotassium hydroxide (KOH)[1]
Overall Yield46%[1]
Melting Point173.5 - 175 °C[1]
AppearanceWhite solid
Experimental Protocol

Step 1: Friedel-Crafts Acylation of Benzothiophene

  • To a suspension of aluminum chloride (13.33 g, 0.1 mol) in 100 mL of dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add a solution of trichloroacetyl chloride (18.2 g, 0.1 mol) in 50 mL of CH₂Cl₂ over a 10-minute period.[1]

  • After 15 minutes, warm the suspension to -40 °C and stir for an additional 45 minutes.[1]

  • Slowly introduce a solution of benzothiophene (13.4 g, 0.1 mol) in 50 mL of CH₂Cl₂.[1]

  • Warm the reaction mixture to 0 °C and stir for an additional 30 minutes.[1]

  • Quench the reaction by carefully adding 50 mL of 1 N HCl.[1]

  • Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(trichloroacetyl)-1-benzothiophene.

Step 2: Hydrolysis of 3-(Trichloroacetyl)-1-benzothiophene

  • Dissolve the crude product from Step 1 (approximately 23.5 g) in 200 mL of tetrahydrofuran (THF).[1]

  • Titrate the solution with 10% potassium hydroxide (KOH) solution until a pH of 10 is maintained.[1]

  • Dilute the mixture with diethyl ether (Et₂O) and water.

  • Separate the aqueous fraction, dilute it with fresh Et₂O, and then carefully re-acidify to pH 3 with 1 N HCl.[1]

  • Extract the product with an organic solvent, wash the organic phase with water and then brine, and dry over an anhydrous drying agent.[1]

  • Removal of the solvent will yield a mixture of 1-benzothiophene-3-carboxylic acid and the 2-isomer.[1]

  • Purification by consecutive recrystallizations from warm methanol or silica gel column chromatography can be performed to obtain the pure 1-benzothiophene-3-carboxylic acid.[1]

Reaction Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis A Benzothiophene C AlCl3 in CH2Cl2 -78 °C to 0 °C A->C B Trichloroacetyl chloride B->C D 3-(Trichloroacetyl)-1-benzothiophene (Crude) C->D Acylation E 10% KOH in THF D->E Basic Hydrolysis F 1 N HCl E->F Acidification G 1-Benzothiophene-3-carboxylic acid F->G Purification

Workflow for the two-step synthesis.

Method 2: Direct Single-Step Carboxylation

This method offers a more atom-economical and direct route to 1-benzothiophene-3-carboxylic acid by utilizing carbon dioxide (CO₂) as the carboxylating agent in the presence of a Lewis acid. Thiophenes and benzothiophenes bearing alkyl or aryl substituents at the 2- or 3-positions can be successfully carboxylated with the aid of ethylaluminum dichloride (EtAlCl₂) under CO₂ pressure.[2] For unsubstituted benzothiophene, the carboxylation preferentially occurs at the 3-position.[2]

Quantitative Data Summary
ParameterValue (Typical)Reference
Starting MaterialBenzothiophene[2]
Carboxylating AgentCarbon Dioxide (CO₂)[2]
CatalystEthylaluminum dichloride (EtAlCl₂)[2]
SolventToluene or Chlorobenzene[2]
Temperature100 °C[2]
CO₂ Pressure3.0 MPa[2]
YieldUp to 90% (for substituted derivatives)[2]
Experimental Protocol

Direct Carboxylation of Benzothiophene

  • In a high-pressure autoclave, place benzothiophene and a suitable solvent such as toluene or chlorobenzene.

  • Add ethylaluminum dichloride (EtAlCl₂) (1.0 mol equiv) to the solution under an inert atmosphere.[2]

  • Seal the autoclave and pressurize with carbon dioxide to 3.0 MPa.[2]

  • Heat the reaction mixture to 100 °C and maintain stirring for the desired reaction time. The reaction yield for similar substrates was shown to improve with increasing temperature up to 100 °C.[2]

  • After cooling to room temperature, carefully vent the excess CO₂ pressure.

  • Quench the reaction mixture by the slow addition of dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 1-benzothiophene-3-carboxylic acid.

Reaction Workflow

G A Benzothiophene C EtAlCl2 in Toluene 100 °C A->C B CO2 (3.0 MPa) B->C D Reaction Work-up (Acid Quench, Extraction) C->D Direct Carboxylation E 1-Benzothiophene-3-carboxylic acid D->E Purification

Workflow for the direct carboxylation.

Conclusion

Both the two-step Friedel-Crafts acylation/hydrolysis method and the direct carboxylation method provide effective means to synthesize 1-benzothiophene-3-carboxylic acid from benzothiophene. The choice of method may depend on the desired scale, available equipment (specifically a high-pressure reactor for the carboxylation method), and tolerance for a two-step versus a single-step process. The Friedel-Crafts approach is a well-documented and reliable laboratory-scale synthesis, while the direct carboxylation offers a more elegant and potentially more scalable and environmentally friendly alternative. Researchers should consider the trade-offs in terms of yield, reaction conditions, and procedural complexity when selecting the appropriate synthetic route.

References

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Benzothiophene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives, a crucial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives, a crucial scaffold in medicinal chemistry and materials science. The presented methodology focuses on a palladium-catalyzed carbonylative approach, which offers an efficient route to these valuable compounds from readily available starting materials.

Application Notes

The synthesis of 1-benzothiophene-3-carboxylic esters is effectively achieved through a palladium-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence. This method utilizes simple and accessible building blocks: 2-(methylthio)phenylacetylenes, carbon monoxide (CO), an alcohol, and oxygen (from air) as the terminal oxidant.[1][2][3] The reaction is catalyzed by a simple and ligand-free palladium iodide (PdI₂) and potassium iodide (KI) system, affording the desired products in fair to high yields (57–83%).[1][3]

A key advantage of this protocol is its multicomponent nature, allowing for the direct construction of the carbonylated heterocyclic core in a single step.[2] The reaction demonstrates good functional group tolerance, accommodating various substituents on both the phenyl ring and the alkyne moiety of the starting material.[1][2] For instance, aryl groups with either electron-releasing (e.g., methyl) or electron-withdrawing (e.g., bromine) substituents at the para-position, as well as heteroaryl and alkenyl groups, are well-tolerated.[1]

Furthermore, the catalytic system can be effectively employed in an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄), which allows for the recycling of the catalyst without a significant loss of activity.[1][2] This feature enhances the sustainability and cost-effectiveness of the synthesis. The resulting 1-benzothiophene-3-carboxylic esters can be subsequently hydrolyzed to the corresponding 1-benzothiophene-3-carboxylic acid, a common step in pharmaceutical drug development.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of 1-benzothiophene-3-carboxylic esters is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Starting Materials: 2-(Methylthio)phenylacetylenes Alcohol (Solvent) PdI2, KI Autoclave Charge Stainless-Steel Autoclave Start->Autoclave Pressurize Pressurize with CO and Air Autoclave->Pressurize Heat Heat and Stir (e.g., 80 °C, 24 h) Pressurize->Heat Cool Cool and Degas Autoclave Heat->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Product Isolated Product: 1-Benzothiophene-3-carboxylic Ester Purify->Product

Caption: Experimental workflow for the synthesis of 1-benzothiophene-3-carboxylic esters.

Detailed Experimental Protocols

General Procedure for the Synthesis of Benzothiophene-3-carboxylic Esters [1][2]

A 250 mL stainless-steel autoclave is charged in the presence of air with palladium(II) iodide (PdI₂, 5.4 mg, 0.015 mmol, 5 mol%), potassium iodide (KI, 125 mg, 0.75 mmol, 2.5 equiv), and the respective 2-(methylthio)phenylacetylene substrate (0.30 mmol) in the corresponding alcohol (ROH, 15 mL). The autoclave is then sealed and, while the mixture is stirred, pressurized with carbon monoxide (32 atm) and then with air to a total pressure of 40 atm. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for 24 hours. After cooling the autoclave to room temperature, it is carefully degassed. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired benzothiophene-3-carboxylic ester.

Example Protocol: Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate on a Larger Scale [2]

In a 250 mL stainless-steel autoclave, palladium(II) iodide (20.2 mg, 0.056 mmol), potassium iodide (465.1 mg, 2.80 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (251.3 mg, 1.12 mmol) in methanol (56 mL) are added in the presence of air. The autoclave is sealed and, with stirring, pressurized with carbon monoxide to 32 atm, followed by the addition of air to reach a total pressure of 40 atm. The mixture is then stirred at 80 °C for 24 hours. After this period, the autoclave is cooled, degassed, and opened. The reaction mixture is processed as per the general work-up procedure to yield the final product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted methyl benzothiophene-3-carboxylates.

EntryR¹ SubstituentR² SubstituentYield (%)
1PhenylH81
24-MethylphenylH76
34-BromophenylH83
4Thiophen-3-ylH70
5Cyclohex-1-en-1-ylH79
6n-ButylH57
7HH65
8H5-Methyl61
9H5-Fluoro74
10H4-Fluoro70
Reactions were carried out with 0.30 mmol of the 2-(methylthio)phenylacetylene substrate in methanol (15 mL) in the presence of PdI₂ (5 mol %) and KI (2.5 equiv) for 24 hours under 40 atm of a 4:1 mixture of CO–air at 80 °C. Yields are for the isolated products.[1]

Proposed Reaction Mechanism

The proposed catalytic cycle for the palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation is illustrated below.

Mechanism PdII Pd(II) Species IntermediateA Alkynylpalladium(II) Complex PdII->IntermediateA + Substrate Substrate 2-(Methylthio)phenylacetylene IntermediateB Vinylpalladium(II) Intermediate (after 5-endo-dig cyclization) IntermediateA->IntermediateB Intramolecular S-5-endo-dig cyclization IntermediateC Thiolate-Palladium(II) Complex (after S-demethylation) IntermediateB->IntermediateC Iodide-promoted S-demethylation IntermediateD Acylpalladium(II) Complex (after CO insertion) IntermediateC->IntermediateD + CO Product Benzothiophene-3-carboxylic Ester IntermediateD->Product + ROH (Alcoholysis) Pd0 Pd(0) IntermediateD->Pd0 - Product Pd0->PdII Reoxidation (+ O2) Oxidant O2 (from air)

Caption: Proposed mechanism for the palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters.

The reaction is initiated by the formation of an alkynylpalladium(II) complex from the starting 2-(methylthio)phenylacetylene and a Pd(II) species.[1][2] This is followed by an intramolecular S-5-endo-dig cyclization to form a vinylpalladium(II) intermediate.[1][2] Subsequently, an iodide-promoted S-demethylation occurs, leading to a thiolate-palladium(II) complex.[1][2] Carbon monoxide insertion then generates an acylpalladium(II) species, which undergoes alcoholysis to release the final benzothiophene-3-carboxylic ester product and a Pd(0) species.[2] The catalytic cycle is completed by the reoxidation of Pd(0) to Pd(II) by oxygen from the air.[1][2]

References

Method

detailed protocol for 1-Benzothiophene-3-carboxylic acid synthesis

Application Note: Synthesis of 1-Benzothiophene-3-carboxylic Acid Audience: Researchers, scientists, and drug development professionals. Introduction 1-Benzothiophene-3-carboxylic acid is a heterocyclic compound of signi...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-Benzothiophene-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its scaffold is a key structural motif in a variety of biologically active molecules. This document provides a detailed protocol for the chemical synthesis of 1-Benzothiophene-3-carboxylic acid, including a summary of reaction parameters and visual representations of the experimental workflow and reaction pathway.

Experimental Protocol

This protocol details a direct synthesis of 1-Benzothiophene-3-carboxylic acid from benzothiophene via a Friedel-Crafts acylation followed by hydrolysis.[1]

Materials:

  • Benzothiophene

  • Aluminum chloride (AlCl₃)

  • Trichloroacetyl chloride (Cl₃CCOCl)

  • Dichloromethane (CH₂Cl₂)

  • 1 N Hydrochloric acid (HCl)

  • 10% Potassium hydroxide (KOH) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a flask maintained under an inert atmosphere, suspend aluminum chloride (0.1 mol) in 100 ml of dichloromethane. Cool the suspension to -78°C.

  • Addition of Acylating Agent: Slowly add a solution of trichloroacetyl chloride (0.1 mol) in 50 ml of dichloromethane to the cooled suspension over a period of 10 minutes. After the addition is complete, warm the mixture to -40°C and stir for an additional 45 minutes.

  • Addition of Benzothiophene: Introduce a solution of benzothiophene (0.1 mol) in 50 ml of dichloromethane to the reaction mixture. Allow the reaction to warm to 0°C and continue stirring for an additional 30 minutes.

  • Quenching and Extraction: After 15 minutes at 0°C, quench the reaction by adding 50 ml of 1 N HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Hydrolysis: Dissolve the crude product in 200 ml of THF and titrate with a 10% KOH solution until a stable pH of 10 is achieved.

  • Work-up and Purification: Dilute the solution with diethyl ether and water. Separate the aqueous fraction, dilute it with fresh diethyl ether, and then carefully re-acidify to pH 3 with 1 N HCl. The resulting organic phase should be washed with water and then brine, and dried as before to yield a mixture of the product and a byproduct.

  • Final Purification: The desired 1-Benzothiophene-3-carboxylic acid can be purified through consecutive recrystallizations from warm methanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-Benzothiophene-3-carboxylic acid.

ParameterValue
Starting MaterialBenzothiophene
Key ReagentsTrichloroacetyl chloride, AlCl₃
SolventDichloromethane, Tetrahydrofuran
Reaction Temperature-78°C to 0°C
Reaction TimeApproximately 1.5 hours
Overall Yield46%
Melting Point173.5 - 175°C

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of 1-Benzothiophene-3-carboxylic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup Reaction Setup (AlCl3 in CH2Cl2 at -78°C) Acylation Addition of Trichloroacetyl Chloride Reaction_Setup->Acylation 10 min Substrate_Addition Addition of Benzothiophene Acylation->Substrate_Addition 45 min Quenching Quenching with HCl Substrate_Addition->Quenching 30 min Extraction Extraction Quenching->Extraction Hydrolysis Hydrolysis with KOH Extraction->Hydrolysis Acidification Acidification with HCl Hydrolysis->Acidification Purification Recrystallization Acidification->Purification Final_Product 1-Benzothiophene- 3-carboxylic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of 1-Benzothiophene-3-carboxylic acid.

reaction_pathway Benzothiophene Benzothiophene Intermediate 3-(Trichloroacetyl)- 1-benzothiophene Benzothiophene->Intermediate 1. AlCl3, CH2Cl2 2. H2O Trichloroacetyl_Chloride Cl3CCOCl Trichloroacetyl_Chloride->Intermediate Final_Product 1-Benzothiophene- 3-carboxylic acid Intermediate->Final_Product KOH, THF/H2O then HCl

Caption: Reaction pathway for the synthesis of 1-Benzothiophene-3-carboxylic acid.

References

Application

Application Notes and Protocols for the Synthesis of 1-Benzothiophene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 1-benzothiophene-3-carboxylic acid and its derivatives. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzothiophene-3-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on two primary synthetic strategies: Palladium-Catalyzed Carbonylative Cyclization and Friedel-Crafts Acylation, followed by protocols for derivatization into amides.

Synthetic Strategies and Mechanisms

1-Benzothiophene-3-carboxylic acid and its derivatives can be synthesized through various methods. This document details two robust and widely used approaches.

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

A modern and efficient method for the synthesis of 1-benzothiophene-3-carboxylic esters involves a palladium-catalyzed carbonylative approach.[4][5][6] This reaction utilizes readily available 2-(methylthio)phenylacetylenes, carbon monoxide (CO), and an alcohol. The process is effectively catalyzed by a simple PdI₂/KI system under aerobic conditions, affording the desired products in fair to high yields (57–83%).[5][7][8]

The proposed mechanism involves a sequence of steps including:

  • Intramolecular S-cyclization of the 2-(methylthio)phenylacetylene onto the palladium-coordinated alkyne.

  • Demethylation by the iodide anion.

  • Insertion of carbon monoxide into the palladium-carbon bond.

  • Nucleophilic attack by the alcohol to yield the final ester product and regenerate the palladium catalyst.

Friedel-Crafts Acylation

A classic and direct method for the synthesis of 1-benzothiophene-3-carboxylic acid involves the Friedel-Crafts acylation of benzothiophene.[9] This reaction typically employs an acylating agent, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The resulting trichloromethyl ketone is then hydrolyzed under basic conditions to yield the carboxylic acid. This method is particularly useful for large-scale synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate

This protocol is adapted from the procedure described by Mancuso et al.[4]

Materials:

  • Methyl(2-(phenylethynyl)phenyl)sulfane

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Methanol (MeOH)

  • Carbon monoxide (CO)

  • Air

  • 250 mL stainless-steel autoclave

Procedure:

  • In a 250 mL stainless-steel autoclave, add PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (67.5 mg, 0.30 mmol) in MeOH (15 mL) in the presence of air.

  • Seal the autoclave and pressurize it with CO to 32 atm, then add air to reach a total pressure of 40 atm while stirring.

  • Heat the reaction mixture to 80 °C and maintain for 24 hours with continuous stirring.

  • After 24 hours, cool the autoclave to room temperature, carefully degas, and open.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Expected Yield: ~70-80%

Protocol 2: Synthesis of 1-Benzothiophene-3-carboxylic Acid via Friedel-Crafts Acylation

Materials:

  • Benzothiophene

  • Trichloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend AlCl₃ (13.33 g, 0.1 mol) in 100 mL of CH₂Cl₂ in a flask under an inert atmosphere and cool to -78 °C.

  • Add a solution of trichloroacetyl chloride (18.2 g, 0.1 mol) in 50 mL of CH₂Cl₂ dropwise over 10 minutes.

  • Warm the mixture to -40 °C and stir for an additional 45 minutes.

  • Slowly add a solution of benzothiophene (13.4 g, 0.1 mol) in 50 mL of CH₂Cl₂.

  • Warm the reaction mixture to 0 °C and stir for 30 minutes.

  • Quench the reaction by adding 50 mL of 1 N HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the intermediate ketone.

  • Hydrolyze the crude ketone by refluxing with an excess of 10% aqueous NaOH solution until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-benzothiophene-3-carboxylic acid.

Expected Yield: ~46%

Protocol 3: Synthesis of 1-Benzothiophene-3-carboxamide Derivatives

This protocol describes a general method for amide coupling.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • Thionyl chloride (SOCl₂) or a coupling agent like EDCI/HOBt

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure (using thionyl chloride):

  • To a solution of 1-benzothiophene-3-carboxylic acid (1.0 equiv.) in anhydrous DCM, add thionyl chloride (1.2 equiv.) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-4 hours or until the formation of the acid chloride is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and add the desired amine (1.1 equiv.) and TEA (1.5 equiv.).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Data Presentation

Synthesis of 1-Benzothiophene-3-carboxylic Esters
EntryR¹ SubstituentR² SubstituentProductYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1PhenylHMethyl 2-phenylbenzo[b]thiophene-3-carboxylate7654-558.35 (d, 1H), 7.81 (d, 1H), 7.55–7.32 (m, 7H), 3.76 (s, 3H)164.5, 151.9, 138.6, 138.5, 134.0, 129.4, 128.9, 128.2, 125.4, 125.0, 124.6, 122.9, 121.7, 51.6
2p-TolylHMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate7641-438.31 (d, 1H), 7.81 (d, 1H), 7.51–7.32 (m, 4H), 7.29–7.17 (m, 2H), 3.79 (s, 3H), 2.42 (s, 3H)164.6, 152.1, 139.0, 138.6, 138.5, 131.0, 129.3, 128.9, 125.3, 124.9, 124.5, 122.5, 121.7, 51.6, 21.4
3Thiophen-3-ylHMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70---
4Phenyl5-FluoroMethyl 5-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate62oil--
5Phenyl6-FluoroMethyl 6-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate7490-93--

Data adapted from Mancuso et al.[4]

Synthesis of 1-Benzothiophene-3-carboxamide Derivatives
CompoundR SubstituentYield (%)m.p. (°C)¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)
a8 Benzo[d][10][11]dioxol-5-yl81-10.24 (s, 1H), 8.50 (s, 1H), 8.39 (d, 1H), 8.07 (d, 1H), 7.50–7.43 (m, 3H), 7.19 (dd, 1H), 6.92 (d, 1H), 6.02 (s, 2H)161.62, 147.01, 143.20, 139.41, 137.11, 133.35, 131.46, 131.14, 125.00, 124.94, 124.27, 122.84, 113.14, 107.99, 102.32, 101.01
b2 Morpholino81-7.78–7.75 (m, 1H), 7.64–7.58 (m, 2H), 7.42–7.40 (m, 1H), 6.68 (s, 1H), 3.83–3.77 (m, 4H), 3.63 (t, 2H), 3.48 (t, 2H)161.50, 138.14, 136.89, 134.09, 131.60, 129.66, 127.14, 124.25, 121.99, 67.02, 66.79, 47.45, 42.37

Data for carboxamides are for 1,1-dioxide derivatives from Li et al.[12]

Application in Drug Development: Targeting the RhoA/ROCK Signaling Pathway

Derivatives of 1-benzothiophene-3-carboxylic acid have shown significant potential as anticancer agents.[1][5] One of the key mechanisms of action for some of these derivatives is the inhibition of the RhoA/ROCK signaling pathway.[5][12] This pathway is crucial in regulating cellular processes such as cell proliferation, migration, and invasion, which are often dysregulated in cancer.[11]

The Rho family of GTPases, including RhoA, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state.[7][13] In their active state, they activate downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK).[14][15] The activation of ROCK leads to the phosphorylation of various substrates that promote cytoskeletal rearrangements, cell contractility, and motility, thereby contributing to tumor growth and metastasis.[10][14]

Certain 1-benzothiophene-3-carboxamide 1,1-dioxide derivatives have been synthesized and shown to inhibit the proliferation, migration, and invasion of cancer cells by targeting the RhoA/ROCK pathway.[1][12]

Visualizations

Experimental Workflow

G cluster_palladium Palladium-Catalyzed Synthesis cluster_friedel Friedel-Crafts Acylation cluster_amide Amide Derivatization start_pd Start: 2-(Methylthio)phenylacetylene react_pd Reactants: PdI2, KI, CO, Air, ROH start_pd->react_pd Mix autoclave Autoclave Reaction (80°C, 40 atm, 24h) react_pd->autoclave workup_pd Workup & Purification (Column Chromatography) autoclave->workup_pd end_pd Product: 1-Benzothiophene-3-carboxylate workup_pd->end_pd start_fc Start: Benzothiophene react_fc Reactants: Trichloroacetyl chloride, AlCl3 start_fc->react_fc Mix acylation Acylation (-78°C to 0°C) react_fc->acylation hydrolysis Hydrolysis (NaOH) & Acidification (HCl) acylation->hydrolysis end_fc Product: 1-Benzothiophene-3-carboxylic acid hydrolysis->end_fc start_amide Start: 1-Benzothiophene-3-carboxylic acid acid_chloride Acid Chloride Formation (SOCl2 or EDCI/HOBt) start_amide->acid_chloride amine_coupling Amine Coupling (Amine, Base) acid_chloride->amine_coupling workup_amide Workup & Purification amine_coupling->workup_amide end_amide Product: 1-Benzothiophene-3-carboxamide workup_amide->end_amide G Extracellular Extracellular Signals (Growth Factors, etc.) Receptor Receptor Tyrosine Kinase Extracellular->Receptor GEFs GEFs Receptor->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates GAPs GAPs GAPs->RhoA_GTP Promotes GTP hydrolysis MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Phosphorylates Actin Actin Cytoskeleton Reorganization ROCK->Actin BTCA_deriv 1-Benzothiophene-3-carboxylic acid derivatives BTCA_deriv->RhoA_GTP Inhibits Cancer Cancer Cell Proliferation, Migration & Invasion MLC_P->Cancer Actin->Cancer

References

Method

Application Notes and Protocols for the Esterification of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the esterification of 1-benzothiophene-3-carboxylic acid, a key transformation in the synthesis of va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 1-benzothiophene-3-carboxylic acid, a key transformation in the synthesis of various biologically active compounds and functional materials. The following sections outline common and effective methods for this conversion, including Fischer-Speier esterification and dicyclohexylcarbodiimide (DCC) mediated coupling (Steglich esterification).

Introduction

1-Benzothiophene-3-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The synthesis of these esters is a critical step in the development of new therapeutic agents. This document details two primary methods for the esterification of 1-benzothiophene-3-carboxylic acid, providing comprehensive protocols, comparative data, and mechanistic insights.

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of aromatic carboxylic acids, which can be considered representative for 1-benzothiophene-3-carboxylic acid.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer-Speier Esterification H₂SO₄ (catalytic)Alcohol (e.g., Methanol, Ethanol)Reflux1-1060-95
DCC Coupling (Steglich) DCC, DMAP (catalytic)Dichloromethane (DCM)0 to Room Temp1-475-99

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 1-Benzothiophene-3-carboxylic Acid

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a cost-effective and straightforward procedure, particularly suitable for simple, unhindered alcohols.[2]

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-benzothiophene-3-carboxylic acid in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 1-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: DCC Coupling (Steglich Esterification) of 1-Benzothiophene-3-carboxylic Acid

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] It is a milder method, suitable for acid-sensitive substrates and sterically hindered alcohols.[5]

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzothiophene-3-carboxylic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.[6]

  • Slowly add the DCC solution to the cooled reaction mixture with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel to afford the pure product.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the esterification of 1-benzothiophene-3-carboxylic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 1-Benzothiophene-3-carboxylic acid 1-Benzothiophene-3-carboxylic acid Esterification Esterification 1-Benzothiophene-3-carboxylic acid->Esterification Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Esterification Quenching Quenching Esterification->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Filtration / Chromatography Filtration / Chromatography Drying->Filtration / Chromatography 1-Benzothiophene-3-carboxylic acid ester 1-Benzothiophene-3-carboxylic acid ester Filtration / Chromatography->1-Benzothiophene-3-carboxylic acid ester

Caption: General experimental workflow for esterification.

Reaction Mechanisms

The following diagrams illustrate the mechanisms for the Fischer-Speier and Steglich esterifications.

Fischer-Speier Esterification Mechanism

fischer_esterification start Carboxylic Acid + H+ protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack by R'OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination Loss of H2O ester Ester + H+ water_elimination->ester Deprotonation

Caption: Mechanism of Fischer-Speier esterification.[7]

Steglich Esterification (DCC Coupling) Mechanism

steglich_esterification start Carboxylic Acid + DCC o_acylisourea O-Acylisourea Intermediate start->o_acylisourea Activation dmap_adduct DMAP-Acyl Adduct o_acylisourea->dmap_adduct Attack by DMAP ester_formation Ester + DCU dmap_adduct->ester_formation Attack by R'OH

Caption: Mechanism of Steglich esterification.[5]

References

Application

Application Notes and Protocols for Amidation Reactions of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed procedures for the synthesis of 1-benzothiophene-3-carboxamides, a class of compounds with significant interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 1-benzothiophene-3-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug development. The protocols outlined below utilize common amide coupling reagents and are adaptable for the synthesis of a diverse library of amide derivatives.

Introduction

1-Benzothiophene-3-carboxylic acid and its derivatives are key heterocyclic scaffolds in the development of novel therapeutic agents. The amidation of the carboxylic acid at the 3-position is a critical transformation for creating analogues with a wide range of biological activities. These activities include potential as anticancer, antihypertriglyceridemic, local anesthetic, anticholinergic, and antihistaminic agents. The amide moiety plays a crucial role in establishing interactions with biological targets, influencing potency, selectivity, and pharmacokinetic properties. This document details standard laboratory protocols for the efficient synthesis of 1-benzothiophene-3-carboxamides.

Data Presentation: Amidation of 1-Benzothiophene-3-carboxylic Acid Derivatives

The following table summarizes the quantitative data for the synthesis of various N-substituted 1-benzothiophene-3-carboxamides. The presented yields are based on the amidation of 1-benzothiophene-3-carboxylic acid 1,1-dioxide, a closely related analogue, and are indicative of the expected efficiency for the parent compound under similar reaction conditions.

AmineProductYield (%)
N-(3,4-dimethoxyphenethyl)amineN-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide97
4-benzoylpiperazineBenzo[b]thiophen-3-yl(4-benzoylpiperazin-1-yl)methanone93
N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)amineN-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)benzo[b]thiophene-3-carboxamide88
N-(benzo[d][1][3]dioxol-5-yl)amineN-(benzo[d][1][3]dioxol-5-yl)benzo[b]thiophene-3-carboxamide81
N-(3,4-dimethoxyphenethyl)-5-(1-methyl-1H-pyrazol-4-yl)amineN-(3,4-dimethoxyphenethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide60
PropylaminePropyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate60

Experimental Protocols

Two common and effective methods for the amidation of 1-benzothiophene-3-carboxylic acid are detailed below.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • To a clean, dry round-bottom flask, add 1-benzothiophene-3-carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equivalents) to the reaction mixture in portions.

  • Slowly add DIPEA (2.5 equivalents) dropwise to the flask.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Amide Coupling using HATU

This protocol employs O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium-based coupling reagent.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask, dissolve 1-benzothiophene-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the final amide product.

Visualizations

Experimental Workflow for Amide Coupling

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1-Benzothiophene-3-carboxylic Acid E Dissolve reactants in anhydrous solvent (DMF or DCM) A->E B Amine B->E C Coupling Reagent (e.g., EDC/HOBt or HATU) C->E D Base (e.g., DIPEA) D->E F Stir at 0°C to Room Temperature E->F G Monitor reaction by TLC or LC-MS F->G H Aqueous Workup (Extraction & Washes) G->H I Drying and Solvent Evaporation H->I J Column Chromatography I->J K Pure 1-Benzothiophene-3-carboxamide J->K

Caption: General workflow for the synthesis of 1-benzothiophene-3-carboxamides.

RhoA/ROCK Signaling Pathway

Derivatives of 1-benzothiophene-3-carboxylic acid have been investigated as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[2][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylation P_Cofilin p-Cofilin (Inactive) Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Actin Polymerization P_Cofilin->Actin_Stress_Fibers Inhibition P_MLC p-MLC MLC->P_MLC P_MLC->Actin_Stress_Fibers Contraction Inhibitor 1-Benzothiophene-3- carboxamide Derivative Inhibitor->RhoA_GTP Inhibition Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: The RhoA/ROCK signaling pathway and the point of inhibition by 1-benzothiophene-3-carboxamide derivatives.

References

Method

Application Notes: 1-Benzothiophene-3-carboxylic Acid Derivatives as Potent Anticancer Agents

Introduction 1-Benzothiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzothiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects[1]. Specifically, derivatives of 1-Benzothiophene-3-carboxylic acid have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action. Recent research has highlighted their ability to target key signaling pathways involved in tumor growth, proliferation, and metastasis, such as the RhoA/ROCK, Aurora kinase, and STAT3 pathways[2][3][4].

Mechanism of Action and Therapeutic Targets

The anticancer efficacy of 1-Benzothiophene-3-carboxylic acid derivatives stems from their ability to interact with specific molecular targets crucial for cancer cell survival and progression.

  • Inhibition of the RhoA/ROCK Pathway: A significant breakthrough has been the development of 1-Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives that target the RhoA/ROCK signaling pathway.[2][5][6][7][8] Rho family GTPases are key regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting tumor growth and metastasis.[2] Certain derivatives have been shown to covalently bind to RhoA, inhibiting its activity.[5] This leads to the suppression of downstream effectors like Rho-associated kinase (ROCK), resulting in reduced phosphorylation of myosin light chain, inhibition of stress fiber formation, and consequently, a decrease in cancer cell proliferation, migration, and invasion.[2][6][7] One notable compound, b19 , a 1-Benzothiophene-3-carboxylic acid 1,1-dioxide derivative, has demonstrated significant inhibition of these processes in MDA-MB-231 breast cancer cells and promotion of apoptosis.[2][6][7]

  • Aurora Kinase Inhibition: Benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[3] Overexpression of these kinases is common in many cancers and is associated with genomic instability. Inhibition of Aurora kinases by these compounds disrupts cell division, leading to cytokinesis failure and subsequent apoptosis in cancer cells.[3]

  • STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy due to its role in cell proliferation, survival, and differentiation.[4] Novel inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been developed that effectively block STAT3 phosphorylation. This inhibition leads to the induction of apoptosis, cell cycle arrest, and a reduction in intracellular reactive oxygen species (ROS) in various cancer cell lines.[4]

  • Induction of Apoptosis: Beyond specific pathway inhibition, various benzothiophene derivatives have been shown to induce apoptosis through the activation of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[9]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have provided valuable insights for the optimization of these compounds. For the 1-Benzothiophene-3-carboxylic acid 1,1-dioxide series targeting the RhoA/ROCK pathway, it was found that modifications at the C-3 and C-5 positions are critical for activity. Specifically, a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position significantly enhanced the anti-proliferative activity against breast cancer cells (MDA-MB-231 and MCF-7).[2]

Quantitative Data

The anticancer activity of various 1-Benzothiophene-3-carboxylic acid derivatives has been quantified against several human cancer cell lines. The tables below summarize the inhibitory concentrations (IC50/EC50) for representative compounds.

Table 1: Anti-proliferative Activity of 1-Benzothiophene-3-carboxylic Acid 1,1-Dioxide Derivatives (Targeting RhoA/ROCK)

CompoundCell LineIC50 (µM)Reference
b19 MDA-MB-231 (Breast)Not explicitly stated, but significantly inhibited proliferation[2]
MCF-7 (Breast)Not explicitly stated, but showed anti-proliferative activity[2]

Note: While the source indicates significant activity for compound b19, specific IC50 values were not provided in the abstract.

Table 2: Cytotoxic Activity of a 3-iodo-2-phenylbenzo[b]thiophene (IPBT) Derivative

CompoundCell LineEC50 (µM)Reference
IPBT MDA-MB-231 (Breast)126.67[9]
HepG2 (Liver)67.04[9]
LNCaP (Prostate)127.59[9]
Caco-2 (Colon)63.74[9]
Panc-1 (Pancreatic)76.72[9]
HeLa (Cervical)146.75[9]
Ishikawa (Endometrial)110.84[9]

Table 3: Inhibitory Activity of Benzothiophene-3-carboxamide Derivatives (Targeting Aurora Kinases)

CompoundTargetIC50 (nM)Reference
Compound 36 Aurora ANanomolar range[3]
Aurora BNanomolar range[3]

Note: The reference specifies nanomolar activity without providing exact values in the abstract.

Visualizations

The following diagrams illustrate key pathways and workflows related to the development of 1-Benzothiophene-3-carboxylic acid derivatives as anticancer agents.

RhoA_ROCK_Pathway Ligand Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor GEFs GEFs Receptor->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates Benzothiophene 1-Benzothiophene Derivative (e.g., b19) Benzothiophene->RhoA_GTP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC Actin Actin Cytoskeleton Reorganization pMLC->Actin CellEffects Cell Proliferation, Migration & Invasion Actin->CellEffects

Caption: RhoA/ROCK signaling pathway and the inhibitory action of 1-Benzothiophene derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Benzo[b]thiophene -3-carboxylic acid) Synthesis Chemical Synthesis (e.g., Amidation, Suzuki Coupling) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, HRMS) Purification->Characterization Screening In Vitro Screening (Cell Viability Assay, e.g., MTT) Characterization->Screening Mechanism Mechanism of Action Studies (Western Blot, Apoptosis Assay, Migration Assay) Screening->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR SAR->Synthesis Lead Optimization

Caption: General workflow for the development of 1-Benzothiophene derivatives as anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are protocols for key experiments cited in the literature.

Protocol 1: General Synthesis of 1-Benzothiophene-3-carboxamide Derivatives (e.g., a1-a23)

This protocol describes a general method for the amidation of a 1-benzothiophene-3-carboxylic acid precursor.

Materials:

  • 1-Benzothiophene-3-carboxylic acid (or a substituted precursor) (1.0 equiv.)

  • Appropriate amine reactant (1.2 equiv.)

  • HATU (1.5 equiv.)

  • DIEA (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Dissolve the 1-Benzothiophene-3-carboxylic acid precursor (1.0 equiv.) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.5 equiv.) and DIEA (3.0 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Add the corresponding amine reactant (1.2 equiv.) to the reaction mixture.

  • Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the pure carboxamide derivative.

  • Characterize the final compound using NMR and HRMS analysis.[5]

Protocol 2: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiophene derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 3: Western Blot Analysis for RhoA/ROCK Pathway Proteins

This protocol is used to determine the effect of compounds on the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer, running buffer, TBST buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-RhoA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat cells with the desired concentrations of the benzothiophene derivative for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-p-MLC) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-MLC) and a loading control (e.g., anti-β-actin).

  • Quantify band intensities using densitometry software. The suppression of myosin light chain phosphorylation would confirm inhibitory activity on the RhoA/ROCK pathway.[2][6]

References

Application

Application Notes and Protocols: Antitubercular Activity of 1-Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. The emer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has further intensified this need. Benzothiophene scaffolds have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antitubercular effects. This document provides a summary of the antitubercular activity of 1-benzothiophene derivatives, focusing on quantitative data, experimental protocols, and potential mechanisms of action based on available scientific literature.

While this document aims to provide comprehensive information, it is important to note that the majority of published research focuses on 1-benzothiophene-2-carboxylic acid derivatives and 3-substituted-1,1-dioxide derivatives. Direct and extensive studies on the antitubercular activity of 1-benzothiophene-3-carboxylic acid derivatives are limited in the currently available literature. The data and protocols presented herein are largely derived from studies on these closely related analogs and should be adapted accordingly for the investigation of 1-benzothiophene-3-carboxylic acid derivatives.

Data Presentation

The following tables summarize the quantitative data on the antitubercular activity and cytotoxicity of various 1-benzothiophene derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Benzothiophene-2-Carboxylic Acid Derivatives against M. tuberculosis and M. bovis BCG

Compound IDSubstituent(s)M. tuberculosis H37Ra (MIC in µg/mL)M. bovis BCG (Active) (MIC in µg/mL)M. bovis BCG (Dormant) (MIC in µg/mL)Reference
7a 5-bromo2.871.901.25[1]
7b 5-bromo, 3-chloro2.63-2.73 (MDR-MTB)[1]
7d Unsubstituted2.051.881.31[1]
7f 4-methyl-1.72-[1]
8c 4-methyl-0.620.61[1]
8g 3-chloro, 4-methyl-0.560.60[1]
Rifampicin ----[1]
Isoniazid ----[1]

Note: '-' indicates data not reported in the source.

Table 2: Antitubercular Activity and Cytotoxicity of 3-Substituted Benzothiophene-1,1-dioxides

Compound IDSubstituent at C-3M. tuberculosis (MIC in µM)Vero Cell Cytotoxicity (TC50 in µM)Selectivity Index (SI = TC50/MIC)Reference
Tetrazole analog Tetrazole2.60.10.04[2][3]
Oxadiazole analogs Oxadiazole3-8<0.3<0.1[2][3]

Note: The high cytotoxicity of this series of compounds is a significant liability for further development.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for screening new 1-benzothiophene-3-carboxylic acid derivatives.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Parafilm

Procedure:

  • Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate. The final concentrations typically range from 0.1 to 100 µg/mL. Include a drug-free control and a positive control (e.g., Isoniazid or Rifampicin).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay: MTT Assay on Mammalian Cell Lines

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., Vero cells, HepG2, or THP-1) to determine the therapeutic window.

Materials:

  • Vero (or other suitable) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The concentration that inhibits 50% of cell growth (TC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway and Mechanism of Action

Molecular docking studies have suggested that some 1-benzothiophene-2-carboxylic acid derivatives may target the DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) enzyme.[1] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death.

DprE1_Inhibition cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Inhibition Inhibition Pathway Substrate Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme Substrate->DprE1 Epimerization Product Decaprenylphosphoryl-β-D-arabinose (DPA) DprE1->Product Disruption Disruption of Cell Wall Synthesis DprE1->Disruption Arabinogalactan Arabinogalactan Synthesis Product->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Benzothiophene 1-Benzothiophene Derivative Benzothiophene->DprE1 Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Proposed mechanism of action of 1-benzothiophene derivatives targeting DprE1.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel antitubercular compounds.

Antitubercular_Screening_Workflow cluster_synthesis Compound Synthesis & Library Creation cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_lead Lead Optimization Synthesis Synthesis of 1-Benzothiophene-3-carboxylic Acid Derivatives Library Compound Library Synthesis->Library PrimaryAssay In Vitro Antitubercular Assay (e.g., MABA) Library->PrimaryAssay MIC Determine Minimum Inhibitory Concentration (MIC) PrimaryAssay->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Selectivity Calculate Selectivity Index (SI) MIC->Selectivity MDR Activity against MDR Strains MIC->MDR TC50 Determine TC50 Cytotoxicity->TC50 TC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

Caption: General workflow for antitubercular drug discovery.

Structure-Activity Relationship (SAR) Summary

Based on the available data for 1-benzothiophene-2-carboxylic acid derivatives, some preliminary structure-activity relationships can be inferred.

SAR_Summary cluster_substituents Substitutions & Activity cluster_activity Observed Effects Core 1-Benzothiophene Core Position2 Position 2 Carboxylic acid derivatives show activity Core:f0->Position2:p2 Position3 Position 3 Limited data on carboxylic acid derivatives. 1,1-dioxide derivatives with various substituents show activity but also high cytotoxicity. Core:f0->Position3:p3 Ring Benzene Ring Halogen (Br, Cl) and alkyl (methyl) substitutions can enhance activity. Core:f0->Ring:r GoodActivity Good Antitubercular Activity Position2->GoodActivity HighCytotoxicity High Cytotoxicity Position3->HighCytotoxicity EnhancedActivity Enhanced Activity Ring->EnhancedActivity

References

Method

Antimicrobial Properties of 1-Benzothiophene-3-carboxylic Acid Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1] Benzothiophene derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The benzothiophene scaffold is a key structural component in several FDA-approved drugs, highlighting its therapeutic potential.[5] This document provides detailed application notes on the antimicrobial properties of 1-Benzothiophene-3-carboxylic acid analogs, protocols for their evaluation, and insights into their potential mechanisms of action.

Antimicrobial Activity of 1-Benzothiophene Analogs

Numerous studies have demonstrated the in vitro efficacy of 1-Benzothiophene-3-carboxylic acid and its derivatives against a range of pathogenic bacteria and fungi. The antimicrobial potency is significantly influenced by the nature and position of substituents on the benzothiophene core.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various microbial strains.

Table 1: Antibacterial Activity of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Analogs [6]

Compound IDR Group (Substitution on Benzamide Ring)E. coli (ATCC 25922) MIC (µM)P. aeruginosa (ATCC 27853) MIC (µM)Salmonella (ATCC 12022) MIC (µM)S. aureus (ATCC 25922) MIC (µM)
3a H>99.92>99.92>90.58>99.92
3b 4-CH₃1.111.000.541.11
3c 4-F1.111.000.541.11
3d 4-OCH₃19.9222.6522.6549.96
3e 2,6-diF0.640.720.721.11
3f 2-CH₃, 3-NO₂0.640.720.721.11
3h 2,4-diF1.111.001.001.11
3i 5-Cl, 2-F1.111.001.001.11
Ciprofloxacin -1.111.001.001.11
Gentamicin -1.111.001.001.11

Table 2: Antistaphylococcal Activity of Benzo[b]thiophene-2-carbohydrazide Analogs [7]

Compound IDR Group (Substitution on Benzylidene)S. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA 12-02) MIC (µg/mL)S. aureus (Daptomycin-R 12-05) MIC (µg/mL)
I.i 4-Cl161616
I.k 3-NO₂161616
I.l 4-NO₂888
II.b 6-Cl (on benzothiophene), Pyridin-2-yl444

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial activity, primarily focusing on the broth microdilution method for obtaining Minimum Inhibitory Concentration (MIC) values.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • 1-Benzothiophene-3-carboxylic acid analogs or other test compounds

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., ciprofloxacin, gentamicin)[6]

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls:

    • Positive Control: Include wells with a standard antibiotic to confirm the susceptibility of the test organisms.

    • Negative Control: Include wells with the microbial inoculum and the vehicle (e.g., DMSO) to ensure the vehicle does not inhibit microbial growth.

    • Sterility Control: Include wells with broth medium only to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature (e.g., 25-30°C) for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the absorbance at 600 nm using a microplate reader.

Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate the experimental workflow for antimicrobial screening and a potential mechanism of action for benzothiophene analogs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify Test Compounds Dilution Perform Serial Dilutions of Compounds in 96-Well Plate Compound->Dilution Media Prepare & Sterilize Growth Media Media->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plates (e.g., 37°C, 24h) Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Read->DetermineMIC SAR Structure-Activity Relationship (SAR) Analysis DetermineMIC->SAR

General workflow for antimicrobial screening.

While the exact mechanisms of action for many benzothiophene derivatives are still under investigation, some studies suggest that these compounds may target essential bacterial enzymes.[2] For instance, bacterial pyruvate kinase has been identified as a potential molecular target for some fluorinated benzothiophene-indole hybrids.[1] Inhibition of this enzyme would disrupt glycolysis, a crucial metabolic pathway for bacterial survival.

G cluster_pathway Glycolysis Pathway cluster_inhibition Inhibition PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate ATP ATP PK->Pyruvate PK->ATP BT Benzothiophene Analog BT->PK Inhibition

Proposed inhibition of bacterial pyruvate kinase.

Conclusion

1-Benzothiophene-3-carboxylic acid analogs and related derivatives represent a promising class of compounds in the development of new antimicrobial agents.[2] The synthetic accessibility of the benzothiophene scaffold allows for extensive functionalization, enabling the creation of large compound libraries for screening and optimization of antimicrobial activity.[2] The protocols and data presented here provide a foundational framework for researchers to synthesize and evaluate novel benzothiophene-based compounds in the ongoing effort to combat pathogenic microorganisms. Further investigation into the mechanism of action and structure-activity relationships will be crucial for the development of these compounds into effective therapeutic agents.[5]

References

Application

Application Notes and Protocols: 1-Benzothiophene-3-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzothiophene-3-carboxylic acid is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the realm o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-3-carboxylic acid is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the realm of medicinal chemistry. Its rigid bicyclic structure and the presence of the carboxylic acid functional group make it an ideal scaffold for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of 1-benzothiophene-3-carboxylic acid in the synthesis of various derivatives, including esters and amides, with a focus on their application in drug discovery.

Applications in Drug Discovery

Derivatives of 1-benzothiophene-3-carboxylic acid have shown significant potential in the development of novel therapeutics for various diseases. The benzothiophene core is a key pharmacophore in several FDA-approved drugs.[1] By modifying the carboxylic acid group, researchers can synthesize libraries of compounds to explore structure-activity relationships (SAR) and identify potent and selective drug candidates.

Anticancer Agents

Targeting the RhoA/ROCK Pathway:

The Rho family of GTPases, including RhoA, are crucial regulators of cellular processes, and their dysregulation is implicated in tumor growth and metastasis.[2][3] Consequently, RhoA is a promising target for cancer therapy.[2][3] Derivatives of 1-benzothiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as covalent inhibitors of RhoA.[2][3] These compounds have demonstrated significant anti-proliferative, anti-migration, and pro-apoptotic effects in cancer cell lines.[3][4]

RhoA_ROCK_Pathway Extracellular Signals Extracellular Signals GEFs GEFs Extracellular Signals->GEFs activate RhoA-GDP (Inactive) RhoA-GDP (Inactive) GEFs->RhoA-GDP (Inactive) promote GDP/GTP exchange RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) RhoA-GTP (Active)->RhoA-GDP (Inactive) GTP hydrolysis ROCK ROCK RhoA-GTP (Active)->ROCK activates MLC MLC ROCK->MLC phosphorylates P-MLC P-MLC MLC->P-MLC Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization P-MLC->Actin Cytoskeleton Reorganization Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Reorganization->Cell Migration & Invasion 1-Benzothiophene Derivative 1-Benzothiophene Derivative 1-Benzothiophene Derivative->RhoA-GTP (Active) inhibits GAPs GAPs GAPs->RhoA-GTP (Active) inactivate

Targeting Aurora Kinases:

Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers, making them attractive therapeutic targets.[5] Novel benzothiophene-3-carboxamide derivatives have been designed and optimized as potent inhibitors of Aurora kinases A and B.[5] These compounds have been shown to inhibit cell viability, block cytokinesis, and induce apoptosis in cancer cells.[5]

Aurora_Kinase_Pathway Aurora Kinase A/B Aurora Kinase A/B Substrate Proteins (e.g., Histone H3) Substrate Proteins (e.g., Histone H3) Aurora Kinase A/B->Substrate Proteins (e.g., Histone H3) phosphorylates Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins (e.g., Histone H3)->Phosphorylated Substrates Mitotic Progression Mitotic Progression Phosphorylated Substrates->Mitotic Progression Cell Division Cell Division Mitotic Progression->Cell Division Uncontrolled Cell Proliferation (Cancer) Uncontrolled Cell Proliferation (Cancer) Cell Division->Uncontrolled Cell Proliferation (Cancer) 1-Benzothiophene-3-carboxamide 1-Benzothiophene-3-carboxamide 1-Benzothiophene-3-carboxamide->Aurora Kinase A/B inhibits

Other Therapeutic Areas

Derivatives of 1-benzothiophene-3-carboxylic acid have also been investigated for a range of other pharmacological activities, including:

  • Local Anesthetic, Anticholinergic, and Antihistaminic Activities .[6]

  • Anti-inflammatory and Analgesic Agents .

  • Antitubercular and Antibacterial Agents .

Synthetic Protocols

The carboxylic acid moiety of 1-benzothiophene-3-carboxylic acid serves as a versatile handle for a variety of chemical transformations. Standard amide and ester formation reactions are commonly employed to generate libraries of derivatives for biological screening.

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_reaction Coupling Reaction cluster_product Products Start 1-Benzothiophene-3-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/NHS) Start->Activation Coupling Nucleophilic Acyl Substitution Activation->Coupling Amine Amine (R1-NH2) Amine->Coupling Alcohol Alcohol (R2-OH) Alcohol->Coupling Amide 1-Benzothiophene-3-carboxamide Coupling->Amide Ester 1-Benzothiophene-3-carboxylate Ester Coupling->Ester

Amide Synthesis

The formation of amides from 1-benzothiophene-3-carboxylic acid is a key step in the synthesis of many biologically active molecules, including the aforementioned RhoA/ROCK and Aurora kinase inhibitors. Standard coupling reagents can be employed for this transformation.

Protocol 1: General Amide Coupling using EDCI and DMAP [3]

This protocol describes a general method for the synthesis of 1-benzothiophene-3-carboxamides.

Materials:

  • 1-Benzothiophene-3-carboxylic acid or a derivative thereof

  • Desired amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Diluted hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 1-benzothiophene-3-carboxylic acid derivative (1.0 equiv.), DMAP (4.0 equiv.), and EDCI (2.0 equiv.).

  • Add DCM to the flask and stir the reaction mixture for 5 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for approximately 7-8 hours. Monitor the reaction progress by TLC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add diluted hydrochloric acid to the residue and extract the aqueous phase with EtOAc.

  • Wash the organic phase with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent to obtain the crude product, which can be further purified by column chromatography on silica gel.

Quantitative Data for Amide Synthesis:

ProductAmineYield (%)Reference
N-(benzo[d][2][7]dioxol-5-yl)benzo[b]thiophene-3-carboxamide3,4-(Methylenedioxy)aniline81%[3]
N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide3,4-Dimethoxyphenethylamine97%[3]
Ester Synthesis

Esterification of 1-benzothiophene-3-carboxylic acid provides another avenue for creating diverse molecular libraries.

Protocol 2: Esterification using EDCI and DMAP [3]

This protocol is similar to the amide synthesis, substituting an alcohol for the amine.

Materials:

  • 1-Benzothiophene-3-carboxylic acid or a derivative thereof

  • Desired alcohol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Diluted hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 1-benzothiophene-3-carboxylic acid derivative (1.0 equiv.), DMAP (4.0 equiv.), and EDCI (2.0 equiv.).

  • Add DCM to the flask and stir the reaction mixture for 5 minutes at room temperature.

  • Add the desired alcohol to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add diluted hydrochloric acid to the residue and extract the aqueous phase with EtOAc.

  • Wash the organic phase with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent to obtain the crude product, which can be further purified by column chromatography on silica gel.

Quantitative Data for Ester Synthesis:

ProductAlcoholYield (%)Reference
2-phenoxy-1-phenylethyl benzo[b]thiophene-3-carboxylate2-Phenoxy-1-phenylethan-1-ol84%[3]
Propyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylatePropan-1-ol60%[3]

Protocol 3: Palladium-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation [1][8]

This protocol describes a more complex, one-pot synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes.

Materials:

  • 2-(Methylthio)phenylacetylene substrate

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Alcohol (ROH, as solvent)

  • Carbon monoxide (CO)

  • Air

Procedure:

  • Charge a stainless-steel autoclave with PdI₂ (0.015 mmol), KI (0.75 mmol), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol) in the desired alcohol (15 mL) in the presence of air.

  • Seal the autoclave and, while stirring, pressurize it with CO (32 atm) and then with air up to a total pressure of 40 atm.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling and degassing the autoclave, the reaction mixture can be worked up to isolate the product.

Quantitative Data for Palladium-Catalyzed Ester Synthesis:

Substrate (R¹ group)AlcoholProduct Yield (%)Reference
p-tolylMethanol76%[8]
p-bromophenylMethanol83%[8]
3-thienylMethanol70%[8]
1-cyclohexenylMethanol79%[8]

Conclusion

1-Benzothiophene-3-carboxylic acid is a valuable and versatile building block in organic synthesis, offering a robust scaffold for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to design and synthesize new molecules with a wide range of biological activities. The straightforward derivatization of the carboxylic acid group allows for the rapid generation of compound libraries, facilitating the exploration of structure-activity relationships and the identification of promising new drug candidates.

References

Method

Application Notes and Protocols: 1-Benzothiophene-3-carboxylic Acid in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-benzothiophene-3-carboxylic acid in the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-benzothiophene-3-carboxylic acid in the synthesis of novel azo disperse dyes. While not a direct precursor, 1-benzothiophene-3-carboxylic acid serves as a versatile starting material for the generation of key aminobenzothiophene intermediates, which are subsequently converted into highly colored azo dyes suitable for dyeing hydrophobic fibers and for potential applications in biomedical research.

The synthetic strategy involves a multi-step process, beginning with the functionalization of the 1-benzothiophene-3-carboxylic acid backbone, followed by the crucial diazotization and azo coupling reactions to construct the chromophore. This approach allows for significant molecular diversity, enabling the fine-tuning of the dye's color and physicochemical properties.

Synthetic Strategy Overview

The overall synthetic pathway from 1-benzothiophene-3-carboxylic acid to a target azo disperse dye is a four-stage process. The initial stages focus on introducing an amino group, which is essential for the subsequent diazotization reaction. The final stage is the formation of the azo linkage, which imparts the characteristic color to the molecule.

G A 1-Benzothiophene-3-carboxylic Acid B Methyl Benzo[b]thiophene-3-carboxylate A->B Esterification C Methyl 2-Nitrobenzo[b]thiophene-3-carboxylate B->C Nitration D Methyl 2-Aminobenzo[b]thiophene-3-carboxylate C->D Reduction E Diazonium Salt Intermediate D->E Diazotization F Azo Disperse Dye E->F Azo Coupling G cluster_0 Diazotization cluster_1 Azo Coupling A Methyl 2-Aminobenzo[b]thiophene-3-carboxylate B Add HCl, H₂O, cool to 0-5°C A->B C Add aq. NaNO₂ B->C D Stir for 30-60 min C->D E Diazonium Salt Solution D->E G Add Diazonium Salt Solution E->G F N,N-dimethylaniline in acid, cool to 0-5°C F->G H Adjust pH to 4-5 with NaOAc G->H I Stir for 2-4 hours H->I J Filter, Wash, and Dry I->J K Azo Disperse Dye J->K AzoDye Benzothiophene Azo Dye (Pro-drug) Hypoxic Hypoxic Environment (e.g., Tumor Microenvironment) AzoDye->Hypoxic Reduction Azo Reductases Hypoxic->Reduction ActiveDrug Bioactive Benzothiophene Derivative Reduction->ActiveDrug Cleavage of Azo Bond CellularTarget Cellular Target (e.g., Kinase, Receptor) ActiveDrug->CellularTarget Effect Therapeutic Effect CellularTarget->Effect

Application

Application Notes and Protocols for 1-Benzothiophene-3-carboxylic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the use of 1-Benzothiophene-3-carboxylic acid in the synthesis of advanced materials, particularly Metal-Orga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1-Benzothiophene-3-carboxylic acid in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and organic semiconductors. Detailed, representative experimental protocols are provided, along with key characterization data and visualizations of experimental workflows.

Introduction

1-Benzothiophene-3-carboxylic acid is a versatile building block in materials science. Its rigid benzothiophene core and coordinating carboxylic acid group make it an excellent candidate for constructing robust and functional materials. In particular, it serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), contributing to their structural integrity and potentially influencing their photophysical properties. Furthermore, the benzothiophene moiety is a known component in organic semiconductors, suggesting that materials derived from 1-Benzothiophene-3-carboxylic acid may find applications in electronic devices.

Key Applications

The primary applications of 1-Benzothiophene-3-carboxylic acid and its derivatives in materials science include:

  • Organic Linker for Metal-Organic Frameworks (MOFs): The carboxylic acid functionality readily coordinates with metal ions to form porous, crystalline MOF structures. These materials have potential applications in gas storage, separation, and catalysis.

  • Component of Organic Semiconductors: The benzothiophene unit is a key component in various organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). While direct use of the carboxylic acid may be less common, its derivatives are frequently employed.

  • Precursor for Luminescent Materials: MOFs constructed with lanthanide metals and organic linkers like 1-Benzothiophene-3-carboxylic acid can exhibit characteristic luminescence, making them suitable for sensing and optical applications.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for materials derived from benzothiophene-based compounds. It is important to note that specific data for materials synthesized directly with 1-Benzothiophene-3-carboxylic acid is limited in the literature; therefore, data for closely related derivatives are included for comparative purposes.

Table 1: Photophysical Properties of Benzothiophene-Based Materials

Material/CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Band Gap (E_g, eV)Quantum Yield (Φ)Reference(s)
Benzothieno[3,2-b]benzothiophene (BTBT) S-oxides--->98% (in solution), >71% (solid state)[6]
Zinc and europium α-thiophene carboxylate polymer---0.6 (in acetone)[7]
Benzodithiophene (BDT)-isoindigo copolymers>760-~1.5-[8]
(5-(9H-carbazol-9-yl)benzo[b]thiophen-2-yl)diphenylphosphine oxide-367-395 (solid state)2.76 (triplet energy)19.1% (in device)[9]

Table 2: Performance of Organic Field-Effect Transistors (OFETs) with Benzothiophene-Based Semiconductors

Semiconductor MaterialHole Mobility (μ_h, cm²/Vs)On/Off RatioFabrication MethodReference(s)
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene-based (NBTBT-10)0.2510⁵–10⁶Vacuum Deposition[10]
Fluorinated NBTBT (NBTBTF-10)0.2410⁶–10⁷Vacuum Deposition[10]
Thieno[3,2-b]thiophene and benzothiadiazole co-polymer (TT-BT with nonyl side chain)0.13.5 x 10³Solution Shearing[11]
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene0.005>10⁶Solution Shearing[5]

Experimental Protocols

Protocol 1: Representative Solvothermal Synthesis of a Zinc-based MOF using 1-Benzothiophene-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF, designated as Zn-(BTC), using 1-Benzothiophene-3-carboxylic acid as the organic linker. This method is adapted from common solvothermal synthesis procedures for carboxylic acid-based MOFs.[7]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1-Benzothiophene-3-carboxylic acid (H-BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of 1-Benzothiophene-3-carboxylic acid in 10 mL of DMF.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling the autoclave to room temperature, collect the resulting crystalline product by filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.

Protocol 2: Representative Synthesis of a Benzothiophene-Based Polymer via Stille Cross-Coupling

This protocol outlines a general procedure for the synthesis of a polymer incorporating a benzothiophene derivative. This method is based on the Stille cross-coupling reaction, a common method for forming C-C bonds in polymerization.

Materials:

  • A dibromo-benzothiophene derivative (Monomer A)

  • A distannyl-co-monomer (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of the dibromo-benzothiophene derivative and the distannyl-co-monomer in anhydrous toluene.

  • Degas the solution with the inert gas for at least 20 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 8 mol%) to the reaction mixture.

  • Purge the flask with the inert gas for another 10 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction solution to a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.

  • Dry the purified polymer under vacuum.

Visualizations

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Combine Solutions Metal_Salt->Mixing Organic_Linker Organic Linker (1-Benzothiophene- 3-carboxylic acid) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat in Autoclave (e.g., 120°C, 48h) Mixing->Heating Filtration Filtration Heating->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Final_Product Final MOF Product Drying->Final_Product

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Active Layer Deposition cluster_electrodes Electrode Deposition Substrate Substrate (e.g., Si/SiO₂) Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment Surface Treatment (e.g., HMDS) Cleaning->Surface_Treatment Deposition Solution Shearing / Spin Coating Surface_Treatment->Deposition Polymer_Solution Polymer Solution (Benzothiophene-based) Polymer_Solution->Deposition Annealing Annealing Deposition->Annealing Electrode_Deposition Thermal Evaporation of Source/Drain Electrodes (e.g., Au) Annealing->Electrode_Deposition Final_Device OFET Device Electrode_Deposition->Final_Device

Caption: General workflow for the fabrication of an Organic Field-Effect Transistor (OFET).

References

Method

Application Notes and Protocols for 1-Benzothiophene-3-carboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of 1-Benzothiophene-3-carboxylic acid as a versatile ligand in coordination chemistry. It includes detailed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-Benzothiophene-3-carboxylic acid as a versatile ligand in coordination chemistry. It includes detailed protocols for the synthesis of the ligand and its metal complexes, characterization data, and potential applications, with a focus on its relevance to drug development.

Introduction

1-Benzothiophene-3-carboxylic acid is a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring, with a carboxylic acid group at the 3-position. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid group allows for its use as a ligand in coordination chemistry, forming stable complexes with a variety of metal ions. The benzothiophene moiety itself possesses a range of biological activities, and its incorporation into metal complexes can lead to novel therapeutic agents and functional materials.

The coordination of 1-benzothiophene-3-carboxylate to a metal center can occur through the carboxylate group in various modes, including monodentate, bidentate chelating, and bidentate bridging, leading to the formation of discrete molecular complexes or extended coordination polymers and metal-organic frameworks (MOFs).

Synthesis of 1-Benzothiophene-3-carboxylic Acid

Several methods for the synthesis of 1-benzothiophene-3-carboxylic acid have been reported. A common and efficient method involves the palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation of 2-(methylthio)phenylacetylenes, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 1-Benzothiophene-3-carboxylic Acid

Materials:

  • 2-(Methylthio)phenylacetylene

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Methanol (MeOH)

  • Carbon monoxide (CO)

  • Air

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Methyl 1-Benzothiophene-3-carboxylate:

    • In a high-pressure autoclave, combine 2-(methylthio)phenylacetylene (1.0 mmol), PdI₂ (0.05 mmol), and KI (2.5 mmol) in methanol (20 mL).

    • Seal the autoclave and pressurize with carbon monoxide (30 atm) and then with air (to a total pressure of 40 atm).

    • Stir the reaction mixture at 100 °C for 24 hours.

    • After cooling to room temperature, carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 1-benzothiophene-3-carboxylate.

  • Hydrolysis to 1-Benzothiophene-3-carboxylic Acid:

    • Dissolve the methyl 1-benzothiophene-3-carboxylate (1.0 mmol) in a mixture of methanol (10 mL) and 2 M aqueous sodium hydroxide (5 mL).

    • Heat the mixture at reflux for 4 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2 with 2 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 1-benzothiophene-3-carboxylic acid as a solid.

Diagram of Synthesis Workflow:

Synthesis_Workflow Start 2-(Methylthio)phenylacetylene Step1 PdI2, KI, CO, Air, MeOH 100 °C, 24 h Start->Step1 Intermediate Methyl 1-Benzothiophene-3-carboxylate Step1->Intermediate Step2 1. NaOH, MeOH, Reflux 2. HCl (aq) Intermediate->Step2 Product 1-Benzothiophene-3-carboxylic Acid Step2->Product

Caption: Workflow for the synthesis of 1-Benzothiophene-3-carboxylic Acid.

Coordination Chemistry and Complex Synthesis

Hypothetical Synthesis of a Zn(II) Coordination Polymer

This protocol describes a hypothetical synthesis of a 2D coordination polymer with Zinc(II) and 1-benzothiophene-3-carboxylate, with 4,4'-bipyridine as a co-ligand to facilitate the formation of an extended structure.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-Bipyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a small glass vial, dissolve 1-benzothiophene-3-carboxylic acid (0.1 mmol, 17.8 mg) and 4,4'-bipyridine (0.1 mmol, 15.6 mg) in DMF (5 mL).

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in ethanol (5 mL).

  • Slowly layer the ethanol solution of the metal salt on top of the DMF solution of the ligands.

  • Seal the vial and allow it to stand at room temperature.

  • Crystals suitable for X-ray diffraction are expected to form at the interface of the two solutions over several days.

  • Collect the crystals by filtration, wash with a small amount of ethanol, and air-dry.

Diagram of Complex Formation:

Complex_Formation cluster_reactants Reactants cluster_process Process cluster_product Product Ligand 1-Benzothiophene-3-carboxylate Process Self-Assembly (Solvothermal/Layering) Ligand->Process CoLigand 4,4'-Bipyridine CoLigand->Process Metal Zn(II) ion Metal->Process Product 2D Coordination Polymer {[Zn(btca)₂(bpy)]n} Process->Product

Caption: Schematic of the self-assembly process to form a coordination polymer.

Characterization of Metal Complexes

The characterization of metal complexes of 1-benzothiophene-3-carboxylic acid involves a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Spectroscopic and Analytical Data (Hypothetical Zn(II) Complex)
Technique Expected Observations Interpretation
FT-IR (cm⁻¹) Ligand: ν(C=O) ~1680, broad ν(O-H) ~2500-3300. Complex: Disappearance of broad ν(O-H). Asymmetric ν(COO⁻) ~1610-1550, Symmetric ν(COO⁻) ~1420-1335.Deprotonation of the carboxylic acid and coordination to the metal center. The separation (Δν) between the asymmetric and symmetric stretches can provide insight into the coordination mode of the carboxylate.
UV-Vis (nm) Ligand: π-π* transitions of the benzothiophene ring (~250-300 nm). Complex: Similar π-π* transitions, possibly with a slight shift. Potential for weak d-d transitions or ligand-to-metal charge transfer (LMCT) bands depending on the metal.Confirmation of the presence of the organic ligand in the complex. New bands can indicate coordination to the metal center.
Thermogravimetric Analysis (TGA) Weight loss corresponding to the removal of coordinated or guest solvent molecules, followed by decomposition of the organic ligands at higher temperatures, leaving a metal oxide residue.Provides information on the thermal stability of the complex and its composition (e.g., number of solvent molecules).
Single-Crystal X-ray Diffraction Provides precise bond lengths, bond angles, and the overall 3D structure of the coordination complex.Definitive structural elucidation.
Representative Quantitative Data (Hypothetical Zn(II) Complex)

The following table presents hypothetical but plausible quantitative data for a Zn(II) complex, based on known structures of similar metal-carboxylate complexes.

Parameter Value
Coordination Geometry Distorted Tetrahedral
Zn-O Bond Length (Å) 1.95 - 2.05
Zn-N Bond Length (Å) 2.00 - 2.10
O-Zn-O Bond Angle (°) 90 - 110
N-Zn-N Bond Angle (°) 100 - 120
Asymmetric ν(COO⁻) (cm⁻¹) ~1580
Symmetric ν(COO⁻) (cm⁻¹) ~1390
Δν (cm⁻¹) ~190

Note: The large Δν value suggests a monodentate coordination mode for the carboxylate in this hypothetical example.

Applications in Drug Development

Derivatives of 1-benzothiophene-3-carboxylic acid have shown promise as anticancer agents. For instance, certain amide derivatives have been synthesized and evaluated for their ability to inhibit the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.

RhoA/ROCK Signaling Pathway and Inhibition

The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton. Its overactivation is a common feature in many cancers, promoting metastasis. Inhibitors targeting this pathway can therefore be effective anticancer agents.

Diagram of the RhoA/ROCK Signaling Pathway and Inhibition:

RhoA_ROCK_Pathway cluster_upstream Upstream Signals cluster_activation RhoA Activation cluster_downstream Downstream Effects Upstream Growth Factors, Mechanical Stress GEFs GEFs Upstream->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->GEFs Activation RhoA_GTP RhoA-GTP (Active) GEFs->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Binds and Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin Stress Fibers pMLC->Actin Promotes formation of Cell_Effects Cell Contraction, Migration, Invasion Actin->Cell_Effects Inhibitor 1-Benzothiophene-3-carboxamide Derivatives Inhibitor->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by 1-benzothiophene-3-carboxamide derivatives.

By inhibiting the activity of RhoA, these compounds can prevent the downstream signaling cascade that leads to the cellular changes associated with cancer metastasis. The development of metal complexes of these active ligands could further enhance their therapeutic potential through mechanisms such as altered bioavailability, targeted delivery, or novel mechanisms of action.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data for the hypothetical Zn(II) complex is representative and should not be considered as experimentally verified data.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1-Benzothiophene-3-carboxylic acid. The information is presented in a clear question-and-answer format to help you navigate and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of an Unexpected Side Product in Palladium-Catalyzed Carbonylative Cyclization

Question: During the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate via palladium-catalyzed carbonylative cyclization of methyl(2-(phenylethynyl)phenyl)sulfane, I'm observing a significant amount of a side product. What is this impurity and how can I minimize it?

Answer:

A known side product in this reaction is the corresponding maleic diester , which arises from the oxidative dialkoxycarbonylation of the triple bond.[1] The formation of this byproduct consumes your starting material and reduces the overall yield of the desired benzothiophene derivative.

Troubleshooting Strategies:

  • Reaction Time: Optimizing the reaction time is crucial. A shorter reaction time of 15 hours may result in incomplete conversion, while extending it to 24 hours has been shown to significantly improve the yield of the desired product and likely reduce the proportion of the maleic diester side product.[1]

  • Catalyst Loading: While the reaction can proceed with lower catalyst loadings (e.g., 1.7-2.5 mol % of PdI₂), this may also affect the reaction rate and selectivity. It is important to find the optimal balance for your specific substrate and conditions.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant side product accumulation occurs.[2]

Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation

Question: I am attempting to synthesize 1-Benzothiophene-3-carboxylic acid via Friedel-Crafts acylation of benzothiophene, but I am obtaining a mixture of isomers. How can I improve the selectivity for the 3-substituted product?

Answer:

Friedel-Crafts acylation of benzothiophene is known to produce a mixture of 2-acyl and 3-acyl isomers .[3][4] The 3-isomer is generally the major product due to the higher electron density at the C3 position of the benzothiophene ring.[3] However, the ratio of these isomers can be influenced by the reaction conditions.

Troubleshooting Strategies:

  • Lewis Acid and Reagent Choice: The choice of Lewis acid and acylating agent can impact the regioselectivity. A study using trifluoroacetic anhydride (TFAA) and phosphoric acid (H₃PO₄) for the acylation of benzothiophene with various carboxylic acids consistently yielded the 3-acyl derivative as the major product.[3]

  • Reaction Temperature: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a controlled, and often lower, temperature can sometimes improve selectivity. It is advisable to perform small-scale experiments at different temperatures to find the optimal condition.

  • Alternative Acylating Agent: A direct synthesis of 1-Benzothiophene-3-carboxylic acid has been reported using trichloroacetyl chloride as the acylating agent followed by hydrolysis. While this method also produces a mixture, the 3-substituted product is favored.[5]

Acylating SystemSubstrateProduct Ratio (2-acyl : 3-acyl)Overall Yield (%)
Acetic acid / TFAA / H₃PO₄Benzothiophene1 : 973
Propionic acid / TFAA / H₃PO₄Benzothiophene1 : 975
Phenylacetic acid / TFAA / H₃PO₄Benzothiophene2 : 378

Table based on data from a study on the acylation of benzothiophene.[3][4]

Issue 3: Low Yields and Incomplete Conversion

Question: My synthesis of 1-Benzothiophene-3-carboxylic acid is suffering from low overall yield and incomplete consumption of starting materials. What are the potential causes and solutions?

Answer:

Low yields can stem from a variety of factors, including suboptimal reaction conditions, reagent purity, and catalyst deactivation.

Troubleshooting Strategies:

  • Purity of Reactants and Solvents: Ensure that all starting materials and solvents are of high purity and are dry, as moisture can deactivate Lewis acids and other catalysts.[2]

  • Catalyst Activity: In palladium-catalyzed reactions, catalyst deactivation can be a significant issue.[2] Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. For Friedel-Crafts reactions, the activity of the Lewis acid is critical.

  • Reaction Temperature and Time: These parameters are crucial and often need to be optimized for each specific synthetic route. Systematically varying the temperature and monitoring the reaction over time can help identify the optimal conditions for maximum conversion and yield.[2]

  • Reaction Monitoring: Utilize TLC or other analytical techniques to track the progress of the reaction. This will help you determine if the reaction has stalled or if it is proceeding slowly, allowing you to make informed adjustments to the reaction time or temperature.[2]

Experimental Protocols

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

This protocol is adapted from a method for the synthesis of benzothiophene-3-carboxylic esters.[1]

  • Reaction Setup: In a high-pressure autoclave, combine the 2-(methylthio)phenylacetylene substrate, palladium(II) iodide (PdI₂) catalyst, and potassium iodide (KI) in the appropriate alcohol solvent (e.g., methanol).

  • Reaction Conditions: Pressurize the autoclave with carbon monoxide (CO) and air. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the optimized reaction time (e.g., 24 hours).

  • Work-up: After cooling and depressurizing the autoclave, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired benzothiophene-3-carboxylic ester from any unreacted starting material and the maleic diester side product.

Friedel-Crafts Acylation using Trifluoroacetic Anhydride/Phosphoric Acid

This protocol is based on a metal-free synthesis of acyl benzothiophenes.[3]

  • Reaction Setup: In a round-bottom flask, combine benzothiophene and the desired carboxylic acid.

  • Reagent Addition: Cool the mixture in an ice bath and add trifluoroacetic anhydride (TFAA) followed by 85% phosphoric acid (H₃PO₄) with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mixture of 2- and 3-acyl benzothiophenes by column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the main synthetic pathway to 1-Benzothiophene-3-carboxylic acid esters via palladium-catalyzed carbonylative cyclization and the competing side reaction leading to the formation of a maleic diester.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start 2-(Methylthio)phenylacetylene Intermediate Palladium-Complexed Intermediate Start->Intermediate + Pd(II), CO, ROH SideProduct Maleic Diester Start->SideProduct Oxidative Dialkoxycarbonylation Product 1-Benzothiophene-3-carboxylic Acid Ester Intermediate->Product Intramolecular Cyclization & Carbonylation

References

Optimization

Technical Support Center: Purification of 1-Benzothiophene-3-carboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Benzothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 1-Benzothiophene-3-carboxylic acid?

A1: The two primary methods for the purification of 1-Benzothiophene-3-carboxylic acid are recrystallization and column chromatography over silica gel. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter in my crude 1-Benzothiophene-3-carboxylic acid?

A2: Impurities can arise from unreacted starting materials, byproducts of the specific synthetic route employed, or degradation of the product. Common impurities may include:

  • Starting materials: Depending on the synthesis, this could include compounds like 2-chlorobenzaldehyde, methyl thioglycolate, or related precursors.

  • Side-products: Incomplete cyclization or side reactions can lead to various related aromatic compounds.

  • Oxidation or degradation products: Thiophene derivatives can be susceptible to oxidation, which may result in colored impurities.

Q3: How can I assess the purity of my 1-Benzothiophene-3-carboxylic acid?

A3: The purity of the final product is typically assessed using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): For a quick check of purity and to determine appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Issue 1: My compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your compound. Supersaturation with impurities can also cause oiling out.

  • Recommended Solution:

    • Choose a solvent with a lower boiling point.

    • Try a two-solvent (co-solvent) system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Ensure the initial purity of the crude material is reasonably high; a preliminary purification by column chromatography might be necessary.

Issue 2: Poor recovery of the purified product.

  • Possible Cause:

    • The compound is too soluble in the chosen solvent, even at low temperatures.

    • Too much solvent was used during dissolution.

    • Premature crystallization occurred during a hot filtration step to remove insoluble impurities.

  • Recommended Solution:

    • Perform a thorough solvent screen to find a solvent with a steep solubility curve (high solubility when hot, low solubility when cold).

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • If performing a hot filtration, preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.

    • After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling again.

Column Chromatography

Issue 3: The compound streaks badly on the silica gel column, leading to poor separation and mixed fractions.

  • Possible Cause: As a carboxylic acid, 1-Benzothiophene-3-carboxylic acid can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the column, each having a different polarity, which results in streaking.[1]

  • Recommended Solution:

    • Acidify the Eluent: Add a small amount (typically 0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1] This will suppress the deprotonation of the carboxylic acid, ensuring it moves through the column as a single, less polar species, resulting in sharper bands.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

Issue 4: The compound does not move from the top of the column, even with a highly polar eluent.

  • Possible Cause: The chosen eluent system is not polar enough to overcome the strong interactions between your compound and the silica gel.

  • Recommended Solution:

    • Increase Eluent Polarity: If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If this is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol.

    • Check Compound Stability: Ensure your compound is not degrading on the silica gel, which can sometimes appear as if the material is not eluting. This can be checked by spotting the compound on a TLC plate, letting it sit for some time, and then eluting to see if any new spots have formed.[2]

Issue 5: The compound is not soluble in the eluent, making it difficult to load onto the column.

  • Possible Cause: The solvent system that provides good separation on TLC may not be a good solvent for the crude material.

  • Recommended Solution:

    • Dry Loading: Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Data Presentation

Table 1: Recommended Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale/Comments
Recrystallization Alcohols (e.g., Ethanol, Isopropanol) / WaterGood for polar compounds; a co-solvent system can be optimized for desired solubility.[3]
Acetic Acid / WaterAcetic acid is a good solvent for many carboxylic acids; water can be used as an anti-solvent.[4]
Toluene / HexaneA common non-polar/polar aprotic solvent pair for aromatic compounds.[4]
Column Chromatography Hexane / Ethyl Acetate (+ 0.1-1% Acetic Acid)A standard solvent system of medium polarity. The added acid prevents streaking.
Dichloromethane / Methanol (+ 0.1-1% Acetic Acid)A more polar solvent system for compounds that do not elute with hexane/ethyl acetate.

Table 2: Analytical Methods for Purity Assessment

Analytical TechniqueTypical ParametersExpected Results for Pure Compound
HPLC Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% Formic or Acetic AcidDetection: UV (e.g., at 254 nm)A single major peak with a purity of >95% by area normalization.
¹H NMR Solvent: DMSO-d₆ or CDCl₃Sharp, well-defined peaks corresponding to the aromatic and carboxylic acid protons with correct integrations. Absence of significant impurity peaks.
¹³C NMR Solvent: DMSO-d₆ or CDCl₃The correct number of signals corresponding to the carbon atoms in the molecule.
Melting Point -A sharp melting point range consistent with the literature value.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In a small test tube, add approximately 20 mg of the crude 1-Benzothiophene-3-carboxylic acid. Add a potential solvent dropwise. If the solid dissolves at room temperature, the solvent is unsuitable. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling. For a two-solvent system, dissolve the solid in a minimal amount of a "good" hot solvent, then add a "poor" hot solvent dropwise until turbidity appears.

  • Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4. Remember to add a small amount of acetic or formic acid to the TLC developing solvent to check for and mitigate streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (with added acid) as a slurry (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, use the dry loading method described in the troubleshooting guide.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Benzothiophene-3-carboxylic acid.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 1-Benzothiophene- 3-carboxylic Acid Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR MP Melting Point NMR->MP PureProduct Pure Product (>95%) MP->PureProduct

Caption: General workflow for the purification and analysis of 1-Benzothiophene-3-carboxylic acid.

Troubleshooting_Logic Start Purification Issue Encountered Issue_Type What is the issue? Start->Issue_Type Streaking Streaking on Silica Column Issue_Type->Streaking Column Chromatography Low_Recovery Low Recovery (Recrystallization) Issue_Type->Low_Recovery Recrystallization Oiling_Out Compound Oiling Out Issue_Type->Oiling_Out Recrystallization Add_Acid Add 0.1-1% Acetic Acid to Eluent Streaking->Add_Acid Solvent_Screen Re-screen for a solvent with a steeper solubility curve Low_Recovery->Solvent_Screen Use_Cosolvent Use a two-solvent system Oiling_Out->Use_Cosolvent

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting

Technical Support Center: Synthesis of 1-Benzothiophene-3-carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzothiophene-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzothiophene-3-carboxylic acid synthesis.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1-benzothiophene-3-carboxylic acid and its derivatives. Two primary synthesis routes are covered: the direct Friedel-Crafts acylation of benzothiophene and the palladium-catalyzed carbonylation of 2-(methylthio)phenylacetylenes.

Method 1: Friedel-Crafts Acylation of Benzothiophene

This method offers a direct approach to synthesizing the target molecule. However, it is sensitive to reaction conditions.

Frequently Asked Questions:

  • Q1: What is the most common cause of low to no yield in the Friedel-Crafts acylation of benzothiophene?

    • A1: The most frequent issue is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1][2] It is crucial to use anhydrous solvents and reagents, and to handle the catalyst under an inert atmosphere.[1] The catalyst should be a free-flowing powder; clumpy or discolored AlCl₃ may indicate deactivation due to moisture.[2]

  • Q2: Can I use a substituted benzothiophene as a starting material?

    • A2: Yes, but with caution. The Friedel-Crafts acylation is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the benzothiophene ring will deactivate it, leading to poor or no reaction.[1] Conversely, electron-donating groups can activate the ring, but may lead to a mixture of products.

  • Q3: I am observing the formation of multiple products. How can I improve the selectivity for the 3-acyl product?

    • A3: While Friedel-Crafts acylation of benzothiophene generally favors substitution at the 3-position, the formation of isomers can occur.[3] Optimizing the reaction temperature can enhance selectivity; lower temperatures often favor the kinetically preferred product.[2] The choice of solvent can also influence the regioselectivity of the reaction.[2]

Troubleshooting Guide:

dot

Troubleshooting_Friedel_Crafts cluster_start cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or No Reaction cause1 Inactive Catalyst (Moisture Contamination) start->cause1 cause2 Deactivated Starting Material (Electron-Withdrawing Groups) start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Impure Reagents start->cause4 sol1 Use fresh, anhydrous AlCl₃. Dry all glassware and solvents. cause1->sol1 sol2 Check for deactivating groups on the benzothiophene ring. cause2->sol2 sol3 Optimize reaction temperature. Try a lower temperature initially. cause3->sol3 sol4 Purify starting materials and acylating agent. cause4->sol4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Method 2: Palladium-Catalyzed Carbonylative Cyclization

This modern approach provides a versatile route to 1-benzothiophene-3-carboxylic esters from readily available starting materials.[4][5]

Frequently Asked Questions:

  • Q1: My palladium-catalyzed reaction is sluggish or incomplete. What can I do to improve the conversion?

    • A1: Several factors can influence the reaction rate. Increasing the reaction time is a primary step; for instance, extending the reaction from 15 to 24 hours can significantly improve the yield.[4] Additionally, optimizing the temperature and the pressure of carbon monoxide can enhance the reaction kinetics.

  • Q2: I am getting a mixture of the desired benzothiophene-3-carboxylate and a maleic diester side product. How can I increase the selectivity?

    • A2: The formation of a maleic diester is a known side reaction in this process.[4][5] Careful optimization of the reaction conditions, particularly the catalyst system and solvent, can improve selectivity for the desired product.[4]

  • Q3: Can I use different alcohols as nucleophiles to synthesize various esters?

    • A3: Yes, this method is amenable to the use of different alcohols. However, changing the alcohol from methanol to ethanol or isopropanol may slow down the reaction rate, necessitating longer reaction times (e.g., 36 hours instead of 24 hours).[4]

Troubleshooting Guide:

dot

Troubleshooting_Pd_Catalysis cluster_start cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or Incomplete Conversion cause1 Insufficient Reaction Time start->cause1 cause2 Suboptimal Catalyst Loading start->cause2 cause3 Low CO Pressure start->cause3 cause4 Side Product Formation start->cause4 sol1 Increase reaction time (e.g., from 15h to 24-36h). cause1->sol1 sol2 Optimize PdI₂ and KI loading. cause2->sol2 sol3 Ensure adequate CO pressure (e.g., 32-40 atm). cause3->sol3 sol4 Adjust reaction conditions to minimize maleic diester formation. cause4->sol4

Caption: Troubleshooting logic for palladium-catalyzed synthesis.

Experimental Protocols & Data

This section provides detailed experimental procedures for the two main synthetic routes and summarizes quantitative data to aid in reaction optimization.

Protocol 1: Direct Synthesis via Friedel-Crafts Acylation

This protocol is adapted from the literature for the synthesis of 1-benzothiophene-3-carboxylic acid.

Experimental Workflow:

dot

Friedel_Crafts_Workflow reagents Benzothiophene & Trichloroacetyl Chloride reaction React with AlCl₃ in CH₂Cl₂ at 0°C reagents->reaction Add dropwise quench Quench with 1N HCl reaction->quench extract Extract with CH₂Cl₂ quench->extract hydrolyze Hydrolyze with KOH in THF extract->hydrolyze acidify Acidify with 1N HCl hydrolyze->acidify purify Purify by Recrystallization or Chromatography acidify->purify product 1-Benzothiophene-3-carboxylic acid purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

Detailed Methodology:

  • To a suspension of aluminum chloride (0.1 mol) in anhydrous dichloromethane (100 mL) at -78°C under an inert atmosphere, add a solution of trichloroacetyl chloride (0.1 mol) in anhydrous dichloromethane (50 mL) over 10 minutes.

  • Warm the mixture to -40°C and stir for an additional 45 minutes.

  • Slowly introduce a solution of benzothiophene (0.1 mol) in anhydrous dichloromethane (50 mL).

  • Warm the reaction to 0°C and stir for an additional 30 minutes.

  • Quench the reaction with 50 mL of 1N HCl.

  • Separate the organic layer and wash sequentially with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Dissolve the crude product in THF (200 mL) and titrate with 10% KOH until a pH of 10 is maintained.

  • Separate the aqueous layer, dilute with fresh Et₂O, and carefully re-acidify to pH 3 with 1N HCl.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the final product by recrystallization from methanol or by silica gel column chromatography.

Quantitative Data Summary:

ParameterConditionYield (%)Reference
Overall Yield Following the above protocol46[6]
Protocol 2: Palladium-Catalyzed Synthesis of 1-Benzothiophene-3-carboxylic Esters

This protocol describes the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate as a representative example.[4][5]

Experimental Workflow:

dot

Pd_Catalysis_Workflow reagents 2-(Methylthio)phenylacetylene, PdI₂, KI, Methanol reaction Pressurize with CO and Air in Autoclave (40 atm) reagents->reaction heat Heat at 80°C for 24h reaction->heat cool Cool and Degas heat->cool evaporate Evaporate Solvent cool->evaporate purify Purify by Column Chromatography evaporate->purify product Methyl 1-Benzothiophene-3-carboxylate purify->product

References

Optimization

Technical Support Center: 1-Benzothiophene-3-carboxylic acid

This technical support center provides guidance on the stability and storage of 1-Benzothiophene-3-carboxylic acid, addressing common issues researchers, scientists, and drug development professionals may encounter. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1-Benzothiophene-3-carboxylic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Benzothiophene-3-carboxylic acid?

A1: For optimal stability, 1-Benzothiophene-3-carboxylic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is also advisable to protect it from light.

Q2: Is 1-Benzothiophene-3-carboxylic acid stable at room temperature?

A2: The compound is generally stable under recommended storage conditions, which include a cool environment.[2] While short periods at room temperature for experimental use are generally acceptable, long-term storage at room temperature is not recommended to prevent potential degradation.

Q3: What materials or substances are incompatible with 1-Benzothiophene-3-carboxylic acid?

A3: 1-Benzothiophene-3-carboxylic acid is incompatible with strong oxidizing agents and bases.[1][2][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the signs of degradation of 1-Benzothiophene-3-carboxylic acid?

A4: Visual signs of degradation can include a change in color from its typical light yellow powder form or a change in its physical state.[4] For a more definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of impurity peaks or a decrease in the main peak's area over time.

Q5: What are the hazardous decomposition products of 1-Benzothiophene-3-carboxylic acid?

A5: Upon thermal decomposition, 1-Benzothiophene-3-carboxylic acid can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored in a cool, dark, and dry place in a tightly sealed container. 2. Check for any visual signs of degradation (e.g., color change). 3. Run an analytical check (e.g., HPLC, NMR) on the stored material to assess its purity. 4. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments.
Compound appears discolored Exposure to light, heat, or incompatible substances.1. Discard the discolored compound as its purity is compromised. 2. Review storage procedures to ensure protection from light and heat. 3. Ensure the compound has not come into contact with strong oxidizing agents or bases.[1][3]
Low yield in a reaction The starting material may have degraded, or it may be unstable under the reaction conditions.1. Confirm the purity of the starting material using an appropriate analytical method. 2. If the starting material is pure, investigate the stability of the compound under the specific reaction conditions (e.g., pH, temperature, solvent). Consider performing a stability study (see Experimental Protocols section).

Experimental Protocols

Protocol: Assessing the Stability of 1-Benzothiophene-3-carboxylic acid in Solution

This protocol outlines a general method to assess the stability of 1-Benzothiophene-3-carboxylic acid under specific experimental conditions (e.g., in a particular solvent and at a certain temperature).

1. Materials:

  • 1-Benzothiophene-3-carboxylic acid
  • Solvent of interest (e.g., DMSO, DMF, Ethanol)
  • HPLC-grade solvents for analysis
  • Volumetric flasks
  • Autosampler vials
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Benzothiophene-3-carboxylic acid in the solvent of interest at a known concentration (e.g., 1 mg/mL).
  • Time Zero (T0) Analysis: Immediately after preparation, dilute a sample of the stock solution with the appropriate mobile phase and inject it into the HPLC system to obtain the initial purity profile and peak area. This will serve as the baseline.
  • Incubation: Store the stock solution under the desired experimental conditions (e.g., at a specific temperature in a controlled environment).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and analyze it by HPLC.
  • Data Analysis: Compare the chromatograms from each time point to the T0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining compound at each time point.

3. Data Presentation:

Time PointTemperature (°C)SolventPeak Area of Parent Compound% RemainingAppearance of Degradation Peaks (Yes/No)
T025DMSOInitial Area100%No
1 hr25DMSOArea at 1 hr%Yes/No
4 hr25DMSOArea at 4 hr%Yes/No
24 hr25DMSOArea at 24 hr%Yes/No

Visualizations

logical_troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dark, Dry, Sealed) start->check_storage visual_inspection Visually Inspect Compound (Color Change?) check_storage->visual_inspection analytical_check Perform Analytical Check (e.g., HPLC, NMR) visual_inspection->analytical_check is_degraded Is Compound Degraded? analytical_check->is_degraded use_fresh Use Fresh Batch of Compound is_degraded->use_fresh Yes end_ok Compound is Stable is_degraded->end_ok No investigate_conditions Investigate Experimental Condition Stability use_fresh->investigate_conditions

Caption: Troubleshooting workflow for stability issues.

potential_degradation_pathway parent 1-Benzothiophene-3-carboxylic acid degradation_products Degradation Products parent->degradation_products Degradation stressors Stress Conditions (Heat, Light, pH, Oxidizing Agents) stressors->degradation_products

Caption: Potential degradation pathway overview.

References

Troubleshooting

Technical Support Center: Decarboxylation of 1-Benzothiophene-3-carboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the decarboxylation of 1-Benzothiophene-3-car...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the decarboxylation of 1-Benzothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Is the decarboxylation of 1-Benzothiophene-3-carboxylic acid a feasible reaction?

A1: Yes, the decarboxylation of 1-Benzothiophene-3-carboxylic acid to yield 1-benzothiophene is a chemically feasible process. While specific literature on the decarboxylation of this exact molecule is scarce, the decarboxylation of heteroaromatic carboxylic acids is a well-established transformation. The carboxyl group in similar heterocyclic systems has been successfully removed under various conditions, including thermal, acid-catalyzed, and metal-catalyzed methods. For instance, the carboxyl group is sometimes used as a traceless directing group in synthetic sequences, implying its designed removal.[1]

Q2: What are the common methods for the decarboxylation of heteroaromatic carboxylic acids like 1-Benzothiophene-3-carboxylic acid?

A2: Several methods can be employed for the decarboxylation of heteroaromatic carboxylic acids. The most common approaches include:

  • Thermal Decarboxylation: Heating the substrate, often in a high-boiling solvent, can induce the elimination of carbon dioxide.

  • Copper-Catalyzed Decarboxylation: This is a widely used method for aromatic and heteroaromatic carboxylic acids. It typically involves heating the substrate with a copper catalyst, often in the presence of a high-boiling solvent like quinoline.

  • Acid-Catalyzed Decarboxylation: Strong acids can facilitate decarboxylation. For example, refluxing in 48% hydrobromic acid has been shown to be effective for a substituted benzo[b]thiophene-2-carboxylic acid.[2]

  • Decarboxylation in Polar Aprotic Solvents: A patented method describes the decarboxylation of various heterocyclic carboxylic acids in N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures between 85-150 °C.

Q3: What is the expected stability of the 1-benzothiophene core under typical decarboxylation conditions?

A3: The 1-benzothiophene ring system is generally considered to be thermally stable. This high stability is advantageous as it can withstand the elevated temperatures often required for decarboxylation without significant degradation of the core structure. This allows for a wider range of reaction conditions to be explored.

Q4: Are there any known side reactions to be aware of during the decarboxylation of 1-Benzothiophene-3-carboxylic acid?

A4: While the 1-benzothiophene core is stable, potential side reactions can occur depending on the reaction conditions and the presence of other functional groups on the molecule. These can include:

  • Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of starting material and product.

  • Thermal Decomposition: At excessively high temperatures, some degradation of the starting material or product may occur, leading to the formation of tarry byproducts.

  • Solvent-Related Side Products: The choice of solvent is crucial. For example, quinoline, often used in copper-catalyzed decarboxylation, can be difficult to remove completely and may lead to purification challenges.

  • Ring Opening: Although less common for the stable benzothiophene system, very harsh conditions could potentially lead to ring-opening reactions.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Reaction temperature is too low. 2. Inefficient catalyst or catalyst poisoning. 3. Insufficient reaction time. 4. Inappropriate solvent.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. For copper-catalyzed reactions, try a different copper source (e.g., CuO, Cu(I)Br) or add a ligand like 1,10-phenanthroline. Ensure all reagents and solvents are pure. 3. Extend the reaction time and monitor the progress by TLC or GC-MS. 4. Switch to a higher-boiling solvent such as quinoline, sulfolane, or NMP.
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. Presence of oxygen in the reaction atmosphere.1. Reduce the reaction temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. High-boiling solvent is difficult to remove. 2. Product is volatile.1. If using a high-boiling solvent like quinoline, consider an acid wash during workup to remove it. Alternatively, use a lower-boiling solvent if the reaction proceeds at a reasonable rate. 2. If the product (1-benzothiophene) is volatile, use a distillation or sublimation setup for purification. Care should be taken during solvent removal under reduced pressure.
Reaction is not Reproducible 1. Inconsistent heating. 2. Variable quality of reagents or catalyst. 3. Presence of moisture.1. Use a sand bath or a heating mantle with a temperature controller for consistent heating. 2. Use reagents from a reliable source and ensure the catalyst is not deactivated. 3. Ensure all glassware is oven-dried and use anhydrous solvents if necessary.

Experimental Protocols

Note: The following protocols are based on general methods for the decarboxylation of analogous heteroaromatic carboxylic acids. Optimization may be required for 1-Benzothiophene-3-carboxylic acid.

Protocol 1: Copper-Catalyzed Decarboxylation

This protocol is adapted from established methods for the copper-catalyzed decarboxylation of aromatic carboxylic acids.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Copper(I) oxide (Cu₂O) or Copper powder

  • Quinoline (high-purity)

  • Sand bath or heating mantle with a temperature controller

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 1-Benzothiophene-3-carboxylic acid (1.0 eq) and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).

  • Add quinoline as the solvent (e.g., 5-10 mL per gram of starting material).

  • Flush the flask with an inert gas (Nitrogen or Argon) and equip it with a reflux condenser.

  • Heat the reaction mixture to 200-230°C using a sand bath or heating mantle.

  • Monitor the reaction progress by observing the cessation of CO₂ evolution and by TLC or GC-MS analysis of aliquots.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove the quinoline.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain 1-benzothiophene.

Protocol 2: Acid-Catalyzed Decarboxylation in a Polar Aprotic Solvent

This protocol is based on a patented method for the decarboxylation of heterocyclic carboxylic acids.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid or Formic acid (catalyst)

  • Heating mantle with a temperature controller

  • Round-bottom flask with a reflux condenser

Procedure:

  • Dissolve 1-Benzothiophene-3-carboxylic acid (1.0 eq) in DMF (e.g., 2-5 mL per gram of starting material) in a round-bottom flask.

  • Add a catalytic amount of acetic acid or formic acid (e.g., 0.01-0.05 eq).

  • Heat the reaction mixture to 100-130°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product as needed.

Data Presentation

Table 1: Copper-Catalyzed Decarboxylation of Thiophene-2-carboxylic Acid

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
Cu₂O1,10-phenanthrolineNMP1701258
Cu₂OTMEDANMP140< 187

Data extrapolated from studies on activated aromatic acids.

Table 2: Acid-Catalyzed Decarboxylation of a Substituted Benzothiophene-2-carboxylic Acid

AcidSolventTemperature (°C)Time (min)Yield
48% HBrWaterReflux30Good

Specific yield not reported, but described as better than the copper-quinoline method.[2]

Mandatory Visualizations

Decarboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with 1-Benzothiophene-3-carboxylic acid reagents Select Reagents: - Catalyst (e.g., Cu₂O, Acid) - Solvent (e.g., Quinoline, DMF) start->reagents setup Reaction Setup: - Inert Atmosphere - Reflux Condenser reagents->setup heating Heating: - 100-230°C - Monitor Temperature setup->heating monitoring Monitor Progress: - TLC / GC-MS - CO₂ Evolution heating->monitoring monitoring->heating Adjust Conditions (if needed) extraction Extraction & Washing monitoring->extraction Reaction Complete purification Purification: - Column Chromatography - Distillation extraction->purification product Final Product: 1-Benzothiophene purification->product

Caption: Experimental workflow for the decarboxylation of 1-Benzothiophene-3-carboxylic acid.

Troubleshooting_Logic cluster_issues Troubleshooting Paths cluster_solutions Potential Solutions start Experiment Outcome low_conversion Low/No Conversion start->low_conversion Unsatisfactory Yield byproducts Byproduct Formation start->byproducts Impure Product isolation_issues Isolation Problems start->isolation_issues Difficult Isolation sol_temp_time Increase Temp/Time low_conversion->sol_temp_time sol_catalyst Change Catalyst/Ligand low_conversion->sol_catalyst sol_temp_inert Lower Temp / Use Inert Gas byproducts->sol_temp_inert sol_workup Modify Workup/Purification isolation_issues->sol_workup

Caption: Logical relationship for troubleshooting common decarboxylation issues.

References

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions for Benzothiophene Synthesis

Welcome to the technical support center for palladium-catalyzed benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium catalysis to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium catalysis to construct the benzothiophene scaffold—a core motif in numerous pharmaceuticals, functional materials, and agrochemicals.[1]

As a Senior Application Scientist, I understand that while these reactions are powerful, they are not without their challenges. Success often hinges on a nuanced understanding of the catalytic cycle and the interplay between substrates, catalysts, ligands, and reaction conditions. This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Every recommendation is grounded in established chemical principles to empower you to diagnose and solve issues encountered at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address the most common issues encountered during palladium-catalyzed benzothiophene synthesis, such as reactions involving Sonogashira, Suzuki, or Heck couplings followed by intramolecular cyclization, or direct C-H functionalization approaches.[2][3]

Section 1: Low or No Product Yield

This is the most frequent issue. A low or zero yield can stem from multiple points of failure in the catalytic cycle. Let's break down the potential causes.

Question 1: My reaction shows no conversion of starting materials. What is the first thing I should check?

Answer: The primary suspect in a completely stalled reaction is the activity of your palladium catalyst. The active catalytic species in most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4]

  • Causality & Expertise: Failure to generate or maintain the Pd(0) state is a common mode of reaction failure. This can be caused by:

    • Oxidative Deactivation: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, effectively killing the catalyst. Inadequate degassing of solvents and the reaction vessel is a frequent oversight.[5]

    • Inefficient Precatalyst Reduction: Some reactions lack a competent reducing agent to convert the Pd(II) precatalyst to Pd(0). While phosphine ligands can sometimes act as reductants, this is not always efficient.

    • Poor Precatalyst Quality: The palladium source itself may be old or degraded.

  • Troubleshooting Protocol:

    • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes). Assemble your reaction in a glovebox or under a positive pressure of inert gas using Schlenk techniques.[5]

    • Verify Reagent Quality: Use freshly opened, high-purity palladium precatalysts and ligands.

    • Consider a Pd(0) Source: If you suspect issues with in situ reduction, switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Note that these can be more sensitive to air and may require more careful handling.

    • Add a Reducing Agent: In some cases, the addition of a mild reductant can initiate the reaction, though this should be done with care to avoid unwanted side reactions.

Question 2: The reaction starts but stalls at low conversion. What are the likely causes?

Answer: Catalyst deactivation during the reaction is the most probable cause. This differs from initial inactivity and suggests that while the active Pd(0) species is formed, it is being consumed or inhibited over time.

  • Causality & Expertise:

    • Ligand Degradation: Phosphine ligands, especially bulky, electron-rich ones, are crucial for stabilizing the Pd(0) center and facilitating key steps like oxidative addition and reductive elimination.[5] However, they can be susceptible to oxidation or P-C bond cleavage at elevated temperatures.

    • Formation of Palladium Black: A common visual cue for catalyst death is the precipitation of palladium black. This indicates that Pd(0) complexes are aggregating and falling out of the catalytic cycle. This is often caused by ligand dissociation from the metal center.[6]

    • Substrate/Product Inhibition: A sulfur-containing substrate or the benzothiophene product itself can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition.[7]

  • Troubleshooting Protocol:

    • Optimize Ligand-to-Metal Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. If you observe catalyst decomposition, increasing the ligand ratio (e.g., to 4:1) can sometimes improve stability. However, be aware that excess ligand can sometimes inhibit the reaction by preventing substrate coordination.[8]

    • Switch Ligand Type: If using a simple ligand like PPh₃, consider switching to a more robust and electron-rich Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These often provide greater stability and catalytic activity.[9]

    • Lower the Reaction Temperature: High temperatures accelerate catalyst decomposition. Determine the lowest temperature that still allows for a reasonable reaction rate.[5]

    • Check for Impurities: Ensure your starting materials are pure. Trace impurities (e.g., other sulfur compounds) can act as catalyst poisons.

Section 2: Poor Selectivity and Impurity Formation

Even when the reaction proceeds, it may not yield the desired product cleanly. Understanding common side reactions is key to improving selectivity.

Question 3: I am observing significant amounts of homocoupling byproducts from my starting materials. How can I suppress this?

Answer: Homocoupling is a classic side reaction in many cross-coupling protocols, leading to dimers of your aryl halide or organometallic reagent.

  • Causality & Expertise:

    • Aryl Halide Homocoupling: This can occur through various pathways, often involving oxidative addition of two aryl halides to the palladium center.

    • Organoboron Homocoupling (in Suzuki reactions): This is particularly prevalent with electron-rich heteroaryl boronic acids, like those derived from thiophene. It can be promoted by oxygen or occur if the transmetalation step is slow relative to other pathways.[10]

  • Troubleshooting Protocol:

    • Ensure Strict Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Rigorous degassing is critical.

    • Optimize the Base: The choice and amount of base are crucial. In Suzuki couplings, the base activates the boronic acid for transmetalation. If the base is too weak or poorly soluble, transmetalation can be slow, allowing more time for side reactions. Switching to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can help.[5]

    • Adjust Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway over homocoupling of the limiting aryl halide.[9]

    • Choose a Highly Active Catalyst System: A more active catalyst that promotes a rapid rate of cross-coupling can outcompete the slower homocoupling pathways. Using modern precatalysts (e.g., XPhos-Pd-G3) can be highly effective.[9][11]

Question 4: In my intramolecular cyclization step to form the benzothiophene ring, I am getting a mixture of isomers or decomposition. What should I investigate?

Answer: The regioselectivity of the cyclization is governed by the mechanism of C-S bond formation. Issues here often relate to the specific cyclization pathway (e.g., nucleophilic attack vs. C-H activation).

  • Causality & Expertise:

    • Incorrect Regiochemistry of C-H Activation: In direct arylation strategies, the palladium catalyst must selectively activate a specific C-H bond. The inherent electronics and sterics of the substrate dictate this preference, and forcing a different regiochemistry can be difficult.[12]

    • Competitive Reaction Pathways: For substrates with multiple reactive sites, side reactions can occur. For example, in a Sonogashira coupling followed by cyclization, the intermediate 2-alkynylthiophenol might undergo other reactions if the cyclization is not efficient.[3]

    • Harsh Reaction Conditions: High temperatures or overly strong bases can lead to decomposition of sensitive substrates or products.

  • Troubleshooting Protocol:

    • Modify Directing Groups: In C-H activation pathways, the choice of a directing group can be used to control regioselectivity.

    • Screen Solvents and Temperature: The polarity of the solvent can influence the transition state of the cyclization step. Screen a range of solvents (e.g., toluene, dioxane, DMF, DMSO) and temperatures to find conditions that favor the desired pathway.[13]

    • Re-evaluate the Synthetic Strategy: If regioselectivity remains poor, a different synthetic approach may be necessary. For example, instead of a direct C-H functionalization, a classical approach using a pre-functionalized substrate (e.g., an o-halothiophenol) might provide unambiguous control over the cyclization outcome.[3]

Visualizing the Process: Diagrams and Data

To better assist in troubleshooting, the following diagrams and tables summarize key concepts and parameters.

Core Catalytic Cycle and Common Failure Points

The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling, a common strategy for building the benzothiophene backbone. The annotations highlight where common failures occur.

Suzuki_Troubleshooting Generalized Suzuki-Miyaura Catalytic Cycle & Failure Points Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Decomposition Precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) Precat->Pd0 Reduction (Failure Point 1: No Activation) TM_Complex Transmetalation Complex (Ar-Pd(II)-Ar')L_n OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂) (Failure Point 2: Slow/Inefficient) Homocoupling Side Reaction: Homocoupling OA_Complex->Homocoupling Side Pathways TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM_Complex->Product

Caption: Key failure points in the Pd-catalyzed Suzuki cycle.

Troubleshooting Workflow: A Logic Diagram

When a reaction fails, a systematic approach is more effective than random screening. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Systematic Troubleshooting Workflow Start Reaction Failure (Low/No Yield) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert No_Conv No Conversion? Check_Inert->No_Conv Stalled Stalled Reaction? No_Conv->Stalled No Catalyst Change Pd Source (e.g., Pd(0)) or Increase Loading No_Conv->Catalyst Yes Ligand Screen Ligands (e.g., Buchwald) & Optimize L:M Ratio Stalled->Ligand Yes Selectivity Poor Selectivity? Stalled->Selectivity No Success Reaction Optimized Catalyst->Success Conditions Adjust Temperature & Concentration Ligand->Conditions Conditions->Success Base_Solvent Screen Bases & Solvent Systems Selectivity->Base_Solvent Yes Selectivity->Success No, problem solved Base_Solvent->Success

Caption: A logical workflow for diagnosing reaction issues.

Table 1: Key Parameter Screening for Optimization

When troubleshooting, it is often necessary to screen several reaction parameters. This table provides a typical starting point for optimization, particularly for Suzuki-type couplings leading to benzothiophenes.[5][9][14]

ParameterInitial ConditionTroubleshooting OptionsRationale & Key Insight
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, XPhos-Pd-G3/G4Pd(0) sources or advanced precatalysts can bypass problematic in situ reduction.[9]
Ligand PPh₃ (4 mol%)XPhos, SPhos, RuPhos (2-5 mol%)Bulky, electron-rich biarylphosphine ligands enhance stability and activity.[5]
Base K₂CO₃ (2.0 eq)K₃PO₄, Cs₂CO₃, CsF (2-3 eq)Stronger, more soluble bases can accelerate the crucial transmetalation step.[5]
Solvent Toluene1,4-Dioxane/H₂O, THF/H₂O, DMFSolvent choice impacts solubility of all components and can influence reaction rates.[13]
Temperature 100 °C80 °C, 110 °C, Room Temp (for very active catalysts)Balance reaction rate against catalyst decomposition. Lower is often better if rate is sufficient.
Exemplar Protocol: Suzuki Coupling for Benzothiophene Precursor Synthesis

This protocol provides a robust starting point for the coupling of a thiophene-derived boronic acid with an ortho-functionalized aryl halide, a common strategy for constructing benzothiophene precursors.

Objective: Synthesize 2-(thiophen-3-yl)bromobenzene from 3-thienylboronic acid and 1-bromo-2-iodobenzene.

Materials:

  • 3-Thienylboronic acid (1.2 eq)

  • 1-Bromo-2-iodobenzene (1.0 eq)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 eq), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-iodobenzene, 3-thienylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Prepare a 5:1 mixture of dioxane and water. Degas this solvent mixture by sparging with argon for at least 20 minutes. Add the solvent to the flask via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product.

References

Troubleshooting

Technical Support Center: Friedel-Crafts Acylation of Benzothiophene

This guide provides troubleshooting advice and answers to frequently asked questions regarding byproduct formation during the Friedel-Crafts acylation of benzothiophene. It is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding byproduct formation during the Friedel-Crafts acylation of benzothiophene. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the acylation of benzothiophene.

Q1: My reaction is producing a mixture of 2- and 3-acyl benzothiophene isomers. How can I improve the regioselectivity?

A1: The formation of a mixture of 2- and 3-acylated isomers is a common issue in the acylation of benzothiophene.[1] The reactivity of the C2 and C3 positions is similar, leading to poor regioselectivity under many standard Friedel-Crafts conditions. While electrophilic substitution on the related thiophene molecule preferentially occurs at the 2-position due to greater resonance stabilization of the intermediate, the C3 position of the benzothiophene ring is often more reactive.[1][2][3]

Troubleshooting Steps:

  • Modify the Catalyst System: Traditional Lewis acids like AlCl₃ often lead to mixtures.[1] Consider alternative, milder catalysts or catalyst-free systems which can offer different selectivity. For example, using a system of trifluoroacetic anhydride (TFAA) and phosphoric acid has been shown to produce 2- and 3-acyl benzothiophenes, though mixtures are still common.[1][4]

  • Adjust Reaction Temperature: Acylation reactions can be sensitive to temperature. Running the reaction at a lower temperature (e.g., -30°C to 0°C) may favor the formation of one isomer over the other by exploiting small differences in activation energies.[5]

  • Change the Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and thus the isomeric ratio. Common solvents include halogenated hydrocarbons like dichloromethane or 1,2-dichloroethane.[5] Experimenting with different inert solvents may alter the product distribution.

  • Alternative Synthetic Strategies: If high regioselectivity is critical, consider metal-free, directing group-assisted approaches. For instance, activating benzothiophenes as S-oxides can enable highly regioselective C3 functionalization via an "interrupted Pummerer reaction" mechanism.[6]

Q2: My TLC and HPLC analyses show multiple unidentified spots/peaks in addition to my desired product. What are these byproducts?

A2: The formation of unidentified side products is a frequent challenge in Friedel-Crafts acylation.[1] These can arise from several sources:

  • Solvent Acylation: If using an aromatic solvent like toluene, the solvent itself can be acylated by the electrophile, consuming your acylating agent and complicating purification.[5] It is crucial to use inert solvents such as dichloromethane or to completely remove reactive solvents from starting materials.[5]

  • Reaction with Impurities: Impurities in the benzothiophene starting material can lead to side reactions. Purification of the starting material, for example by recrystallization, is recommended.[7]

  • Degradation: Strong Lewis acids and high temperatures can cause degradation of the starting material or product.

  • Polyacylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times, large excess of reagents) could potentially lead to diacylation, though this is less common than for Friedel-Crafts alkylation.[8]

Troubleshooting Flowchart

G start Problem: Complex Product Mixture isomers Mixture of 2- and 3-Acyl Isomers Detected? start->isomers Analyze crude product (TLC, HPLC, NMR) unidentified Multiple Unidentified Byproducts? isomers->unidentified No action_isomers Improve Regioselectivity: - Modify Catalyst (e.g., TFAA/H3PO4) - Lower Reaction Temperature - Change Solvent Polarity isomers->action_isomers Yes action_unidentified Identify Source: - Check for Solvent Acylation (Use inert solvent) - Purify Benzothiophene Starting Material - Check for Polyacylation (Adjust stoichiometry) - Consider milder reaction conditions unidentified->action_unidentified Yes end_node Purify Product via Column Chromatography or Recrystallization action_isomers->end_node action_unidentified->end_node

Caption: Troubleshooting logic for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Friedel-Crafts acylation of benzothiophene?

A1: The most common and well-documented byproduct is the constitutional isomer of the desired product. The reaction typically yields a mixture of 2-acyl benzothiophene and 3-acyl benzothiophene .[1] The ratio of these isomers is highly dependent on the reaction conditions. Other potential byproducts can include acylated solvent molecules and unidentified side products resulting from degradation or reactions with impurities.[1][5]

Q2: Why does the reaction produce a mixture of regioisomers?

A2: The production of regioisomers is due to the comparable reactivity of the C2 and C3 positions on the benzothiophene ring towards the acylium ion electrophile. The stability of the carbocation intermediate (the sigma complex) formed upon attack at each position determines the product ratio. For benzothiophene, the energy difference between the intermediates for C2 and C3 attack is often small, leading to the formation of both products. In many cases, C3 acylation is the major product.[1]

Byproduct Formation Pathways

G cluster_start Reactants cluster_products Products & Byproducts BT Benzothiophene Prod_3 3-Acyl Benzothiophene (Often Major Product) BT->Prod_3 Attack at C3 Prod_2 2-Acyl Benzothiophene (Regioisomeric Byproduct) BT->Prod_2 Attack at C2 Acyl Acyl Halide / Anhydride + Lewis Acid (e.g., AlCl3) Acylium Acylium Ion (R-C=O)+ Acyl->Acylium Generates

Caption: Pathways to desired product and isomeric byproduct.

Q3: Are there greener alternatives to traditional AlCl₃-catalyzed reactions?

A3: Yes. Traditional Friedel-Crafts acylations using stoichiometric amounts of Lewis acids like AlCl₃ are known to be environmentally problematic due to the generation of acidic waste and aluminum salts.[1] Greener alternatives have been developed:

  • TFAA/Phosphoric Acid System: This method uses trifluoroacetic anhydride (TFAA) to generate a mixed anhydride with a carboxylic acid, which then acts as the acylating agent, often under solvent-free conditions.[1][4] This avoids the use of metal catalysts and chlorinated solvents.

  • Deep Eutectic Solvents: Solvents like [CholineCl][ZnCl₂]₃ can act as both the catalyst and the reaction medium.[9] These solvents are often low-cost, have low toxicity, and can be recycled, making the process more sustainable.[9]

  • Zeolite Catalysts: Solid acid catalysts like Hβ zeolites can effectively catalyze acylation reactions.[10] These catalysts are reusable and eliminate the need for aqueous workup to remove the catalyst.[10]

Q4: How can I purify my acylated benzothiophene product from the byproducts?

A4: Standard purification techniques are generally effective:

  • Column Chromatography: This is the most common method for separating isomeric products and removing other impurities. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically used.[11]

  • Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, recrystallization can be an effective purification method.[12] Choosing an appropriate solvent system where the solubility of the isomers differs is key to successful separation.[7][12]

  • Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be employed to minimize thermal decomposition.[13]

Quantitative Data Summary

The ratio of 2-acyl to 3-acyl benzothiophene is highly dependent on the specific acylating agent and conditions. The following table summarizes representative data from a study using a TFAA/phosphoric acid system.[4]

Acylating AcidProduct(s)Ratio (2-acyl : 3-acyl)Overall Yield (%)
Acetic Acid2- & 3-acetylbenzothiophene1 : 980
Propanoic Acid2- & 3-propanoylbenzothiophene1 : 982
4-Chlorobenzoic Acid2- & 3-(4-chlorobenzoyl)benzothiophene2 : 373
4-Methoxybenzoic Acid2- & 3-(4-methoxybenzoyl)benzothiophene2 : 375
4-Nitrobenzoic Acid2- & 3-(4-nitrobenzoyl)benzothiophene2 : 378

Data sourced from a study utilizing a trifluoroacetic anhydride/phosphoric acid mediated acylation.[4]

Key Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation using AlCl₃ [5]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 eq.) and an inert solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.0 eq.) dropwise to the suspension while maintaining the temperature. Stir for 15-30 minutes.

  • Substrate Addition: Add a solution of benzothiophene (1.0 eq.) in the same inert solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Metal-Free Acylation using TFAA and Phosphoric Acid [1][4]

  • Setup: In a round-bottom flask, mix benzothiophene (1.0 eq.), the desired carboxylic acid (1.2 eq.), and 85% phosphoric acid (catalytic amount).

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 2.0 eq.) to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction is often performed under solvent-free conditions. Monitor progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel.

References

Optimization

optimizing reaction conditions for 1-Benzothiophene-3-carboxylic acid synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzothiophene-3-carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzothiophene-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1-benzothiophene-3-carboxylic acid?

A1: Common synthetic routes to 1-benzothiophene-3-carboxylic acid start from various precursors. One direct approach utilizes benzothiophene itself, which undergoes Friedel-Crafts acylation followed by hydrolysis.[1] Other methods involve the cyclization of substituted thiophenols or related compounds. For instance, a palladium-catalyzed approach starts from 2-(methylthio)phenylacetylenes.[2][3] Additionally, derivatives can be synthesized from 2-aminothiophenol and a suitable carboxylic acid.[4]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors including poor quality of starting materials, suboptimal reaction temperature, or an inefficient catalyst.[4] Ensure the purity of your reactants, as impurities can interfere with the reaction. Temperature is also a critical parameter; some reactions require heating to proceed efficiently, while for others, elevated temperatures may lead to side product formation.[4] Catalyst choice and concentration are also crucial and may require screening to find the optimal conditions for your specific substrate.[4]

Q3: I am observing multiple spots on my TLC plate, indicating an impure product. What are the recommended purification methods?

A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts or unreacted starting materials. The most common and effective purification techniques for 1-benzothiophene-3-carboxylic acid and its derivatives are column chromatography and recrystallization.[5] Column chromatography on silica gel is frequently used to separate the desired product from impurities.[2][3][6] Recrystallization from a suitable solvent is another effective method for obtaining a highly pure product.[1]

Q4: Are there any specific safety precautions to consider when synthesizing 1-benzothiophene-3-carboxylic acid?

A4: As with any chemical synthesis, it is crucial to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some starting materials, such as thiophenols, are known for their strong, unpleasant odors and should be handled with care.[4] Always consult the Safety Data Sheet (SDS) for each reagent for detailed handling and safety information.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-benzothiophene-3-carboxylic acid.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: Reactants may be old, oxidized, or contain impurities.Ensure the purity of starting materials. Use freshly opened reagents or purify them before use. For example, 2-aminothiophenol is susceptible to oxidation.[4]
Suboptimal reaction temperature: The temperature may be too high or too low for the reaction to proceed efficiently.If the reaction is sluggish at room temperature, gradually increase the heat.[4] If side products are forming at elevated temperatures, try lowering the temperature.
Inefficient catalyst or incorrect catalyst loading: The chosen catalyst may not be optimal for the specific transformation, or the concentration may be incorrect.Screen different catalysts and vary the catalyst loading to find the optimal conditions. For palladium-catalyzed reactions, the choice of ligand and palladium source can be critical.
Incomplete Reaction Insufficient reaction time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion before workup.
Deactivation of the catalyst: The catalyst may have been poisoned by impurities or degraded over the course of the reaction.Ensure all glassware is clean and dry, and that solvents are of appropriate purity. In some cases, adding a fresh portion of the catalyst may be necessary.
Formation of Side Products Incorrect reaction conditions: Temperature, pressure, or stoichiometry of reagents may be favoring side reactions.Systematically vary the reaction parameters to identify conditions that minimize the formation of byproducts. For example, in the palladium-catalyzed synthesis of benzothiophene-3-carboxylates, side products can arise from the oxidative dialkoxycarbonylation of the triple bond.[2]
Presence of moisture or air: Some reactions are sensitive to air and moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if necessary.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent: This can lead to loss of product during extraction.Choose an extraction solvent in which the product has limited solubility. Perform multiple extractions with smaller volumes of solvent.
Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. Sometimes, a different stationary phase (e.g., alumina) may be beneficial.

Experimental Protocols

Method 1: Direct Synthesis from Benzothiophene via Friedel-Crafts Acylation

This method involves the acylation of benzothiophene with trichloroacetyl chloride, followed by basic hydrolysis to yield 1-benzothiophene-3-carboxylic acid.[1]

Step 1: Friedel-Crafts Acylation

  • Suspend aluminum chloride (0.1 mol) in 100 ml of CH₂Cl₂ at -78°C under an inert atmosphere.

  • Add a solution of trichloroacetyl chloride (0.1 mol) in 50 ml of CH₂Cl₂ over a 10-minute period.

  • Warm the mixture to -40°C and stir for an additional 45 minutes.

  • Slowly introduce a solution of benzothiophene (0.1 mol) in 50 ml of CH₂Cl₂.

  • Warm the reaction to 0°C and stir for an additional 30 minutes.

  • Quench the reaction with 50 ml of 1 N HCl.

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with H₂O, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate to obtain the crude acylated product.

Step 2: Hydrolysis

  • Dissolve the crude product from Step 1 in 200 ml of THF.

  • Titrate the solution with 10% KOH until a pH of 10 is maintained.

  • Dilute the solution with Et₂O/H₂O and separate the aqueous fraction.

  • Wash the organic phase with H₂O and then brine.

  • Carefully re-acidify the combined aqueous fractions to pH 3 with 1 N HCl.

  • Extract the aqueous phase with fresh Et₂O.

  • Dry the organic phase and concentrate to yield the crude 1-benzothiophene-3-carboxylic acid.

  • Purify the product by recrystallization from warm methanol.

Method 2: Palladium-Catalyzed Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a derivative, which can then be hydrolyzed to the carboxylic acid.[2]

  • Charge a 250 mL stainless steel autoclave with PdI₂ (0.056 mmol), KI (2.80 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (1.12 mmol) in MeOH (56 mL) in the presence of air.

  • Seal the autoclave and pressurize it with CO (32 atm) and then air (up to 40 atm) while stirring.

  • Heat the mixture to 80°C and stir for 24 hours.

  • Cool the autoclave, degas it, and open it.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-AcOEt eluent to yield the desired product.

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate [2]

EntryCatalyst (mol %)Additive (equiv)SolventTemperature (°C)Pressure (atm)Time (h)Yield (%)
1PdI₂ (5)KI (5)MeOH8040 (CO/Air 4:1)1543
2PdI₂ (5)KI (2.5)MeOH8040 (CO/Air 4:1)2475
3PdCl₂ (5)KI (2.5)MeOH8040 (CO/Air 4:1)2465
4Pd(OAc)₂ (5)KI (2.5)MeOH8040 (CO/Air 4:1)2470

Visualizations

experimental_workflow_method1 cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Hydrolysis start Benzothiophene + Trichloroacetyl chloride reaction AlCl3, CH2Cl2 -78°C to 0°C start->reaction quench Quench with 1N HCl reaction->quench workup1 Aqueous Workup quench->workup1 crude_acylated Crude Acylated Product workup1->crude_acylated hydrolysis 10% KOH, THF crude_acylated->hydrolysis workup2 Aqueous Workup & Acidification hydrolysis->workup2 purification Recrystallization workup2->purification final_product Pure 1-Benzothiophene-3-carboxylic Acid purification->final_product

Caption: Workflow for the synthesis of 1-Benzothiophene-3-carboxylic acid via Friedel-Crafts acylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inefficient Catalyst start->cause3 solution1 Purify/Verify Starting Materials cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Screen Catalysts & Loadings cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Troubleshooting

Technical Support Center: Purification of 1-Benzothiophene-3-carboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-Benzothiophene-3-carboxylic acid. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-Benzothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 1-Benzothiophene-3-carboxylic acid?

A1: The impurities in crude 1-Benzothiophene-3-carboxylic acid largely depend on the synthetic route employed. A common method is the Friedel-Crafts acylation of 1-benzothiophene with trichloroacetyl chloride, followed by hydrolysis. Potential impurities from this and other routes can include:

  • Unreacted Starting Materials: 1-Benzothiophene.

  • Intermediates: 3-(trichloroacetyl)-1-benzothiophene (from the Friedel-Crafts route).

  • Side Products: 2-acetyl-1-benzothiophene or other regioisomers, and potentially side products from palladium-catalyzed reactions if those routes are used for derivatization.

  • Reagents and Catalysts: Residual acid or base from pH adjustments, and palladium catalysts from coupling reactions.

  • Solvents: Residual organic solvents used in the reaction or initial work-up.

Q2: What is the most effective initial purification strategy for crude 1-Benzothiophene-3-carboxylic acid?

A2: For a crude mixture containing acidic, basic, and neutral impurities, an acid-base extraction is a highly effective initial purification step. This method selectively isolates the acidic product from neutral and basic contaminants.

Q3: My 1-Benzothiophene-3-carboxylic acid is still impure after acid-base extraction. What are the next steps?

A3: For further purification, recrystallization is a common and effective technique. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

Q4: How can I monitor the purity of my 1-Benzothiophene-3-carboxylic acid during the purification process?

A4: The purity of your compound can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Select a less-solubilizing solvent or use a solvent/anti-solvent system. - Ensure you are using the minimum amount of hot solvent to dissolve the crude product.
Too much solvent was used.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.- Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.- Perform a preliminary purification step like acid-base extraction to remove the bulk of the impurities.
No Crystal Formation The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the product.
Nucleation is not occurring.- Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure 1-Benzothiophene-3-carboxylic acid.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate eluent system.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for 1-Benzothiophene-3-carboxylic acid. - A gradient elution might be necessary.
Column was not packed or loaded correctly.- Ensure the column is packed uniformly without any air bubbles. - Apply the sample in a minimal amount of solvent as a concentrated band.
Compound Streaking on TLC/Column The carboxylic acid group is interacting with the acidic silica gel.- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent to keep the compound in its protonated, less polar form.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate 1-Benzothiophene-3-carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude 1-Benzothiophene-3-carboxylic acid in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of 1-Benzothiophene-3-carboxylic acid will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Extraction of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Wash the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Removal of Basic Impurities (Optional): If basic impurities are suspected, they will also be in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 6M HCl, until the solution is acidic (test with pH paper). 1-Benzothiophene-3-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization

This protocol describes the purification of 1-Benzothiophene-3-carboxylic acid by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, acetic acid, toluene, or mixtures like ethanol/water). A good recrystallization solvent will dissolve the compound when hot but not when cold. Methanol is a reported solvent for this compound.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

This protocol is for the purification of 1-Benzothiophene-3-carboxylic acid using silica gel chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system. For carboxylic acids, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) with the addition of a small amount of acetic or formic acid (0.5-1%) is often effective. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, may be necessary to separate the product from impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Benzothiophene-3-carboxylic acid.

Data Presentation

Table 1: Purity and Yield Data for Purification of 1-Benzothiophene-3-carboxylic Acid Derivatives (Esters) by Column Chromatography

DerivativeStarting MaterialEluent SystemYield (%)
Methyl 2-phenylbenzo[b]thiophene-3-carboxylateMethyl(2-(phenylethynyl)phenyl)sulfaneHexane/Ethyl Acetate (95:5)80
Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylateMethyl(2-(p-tolylethynyl)phenyl)sulfaneHexane/Ethyl Acetate (95:5)76
Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate(2-((4-Bromophenyl)ethynyl)phenyl)(methyl)sulfaneHexane/Ethyl Acetate (95:5)83
Methyl 5-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate(4-Fluoro-2-(phenylethynyl)phenyl)(methyl)sulfaneHexane/Diethyl Ether (99.5:0.5)62

Note: This data is for the synthesis and purification of the methyl esters and serves as a reference for potential chromatographic conditions.

Visualizations

experimental_workflow crude Crude 1-Benzothiophene- 3-carboxylic Acid extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Still Impure impurities Neutral/Basic Impurities extraction->impurities chromatography Column Chromatography recrystallization->chromatography Still Impure pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for crude 1-Benzothiophene-3-carboxylic acid.

acid_base_extraction cluster_0 Separatory Funnel cluster_1 Purification start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate org_layer Organic Layer (Neutral/Basic Impurities) separate->org_layer aq_layer Aqueous Layer (Sodium Salt of Acid) separate->aq_layer acidify Acidify Aqueous Layer (e.g., with HCl) aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter pure_acid Pure 1-Benzothiophene- 3-carboxylic Acid filter->pure_acid

Caption: Workflow for purification by acid-base extraction.

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Benzothiophene-3-carboxylic Acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up synthesis of 1-Benzothiophene-3-carboxylic acid. Below you will find troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up synthesis of 1-Benzothiophene-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your chemical manufacturing endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of 1-Benzothiophene-3-carboxylic acid, particularly when transitioning from laboratory to pilot or industrial scale.

Problem Potential Causes Recommended Solutions
Low or Inconsistent Yield 1. Incomplete reaction due to insufficient mixing or reaction time. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient catalyst activity or deactivation. 5. Poor quality of starting benzothiophene or acylating agent.1. Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Optimize stirring speed and consider extending reaction time. 2. Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., nitrogen) if reactants are sensitive to air or moisture. 3. Carefully control the temperature profile. For the exothermic Friedel-Crafts acylation, ensure efficient heat removal to prevent side reactions. 4. Use fresh, high-purity aluminum chloride. Ensure it is not quenched by moisture. 5. Verify the purity of starting materials before commencing the reaction.
Formation of Impurities 1. Lack of regioselectivity in Friedel-Crafts acylation, leading to 2-acylated or other isomers. 2. Polysubstitution on the benzothiophene ring. 3. Incomplete hydrolysis of the trichloroacetyl intermediate.1. Friedel-Crafts acylation of benzothiophene generally favors substitution at the 3-position. However, optimizing the reaction conditions (e.g., temperature, solvent, order of addition) can improve selectivity. 2. Use a controlled stoichiometry of the acylating agent. 3. Ensure complete hydrolysis by monitoring the reaction and adjusting the reaction time or base concentration as needed.
Difficult Product Isolation and Purification 1. Product oiling out or difficulty with crystallization. 2. Presence of closely related impurities that co-crystallize. 3. Emulsion formation during aqueous work-up.1. Optimize crystallization conditions (solvent system, temperature, cooling rate). Consider using a seed crystal to induce crystallization. 2. Recrystallization from a suitable solvent system is often effective. If impurities persist, column chromatography may be necessary, though less ideal for large-scale production. 3. Add brine or a small amount of a different organic solvent to break the emulsion.
Exotherm and Temperature Control Issues During Scale-Up 1. The reaction between aluminum chloride and the acylating agent is highly exothermic.[1] 2. Inadequate heat removal capacity of the reactor. 3. Addition rate of reagents is too fast.1. This is an inherent property of the reaction. Proper reactor design and cooling capacity are critical. 2. Ensure the reactor's cooling system is sufficient for the reaction's heat output. Consider using a reactor with a larger surface area-to-volume ratio or external cooling loops. 3. Add exothermic reagents in portions or via a dosing pump to control the rate of heat generation.
Handling and Safety Issues 1. Aluminum chloride is water-sensitive and corrosive.[1] 2. Trichloroacetyl chloride is corrosive and moisture-sensitive. 3. Evolution of HCl gas during the reaction.1. Handle in a dry, inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves and eye protection. 2. Handle in a well-ventilated fume hood and use appropriate PPE. 3. The reaction should be conducted in a well-ventilated area or a closed system equipped with a scrubber to neutralize HCl gas.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to 1-Benzothiophene-3-carboxylic acid?

A1: A direct, one-pot synthesis from commercially available benzothiophene is a practical and scalable approach. This method typically involves a Friedel-Crafts acylation using trichloroacetyl chloride and a Lewis acid catalyst like aluminum chloride, followed by basic hydrolysis of the resulting trichloromethyl ketone intermediate. This route is advantageous as it avoids multiple steps and uses readily available starting materials.

Q2: How can I control the regioselectivity of the Friedel-Crafts acylation to favor the 3-position?

A2: Friedel-Crafts acylation of benzothiophene inherently favors substitution at the 3-position due to the electronic properties of the heterocyclic ring. To maximize this selectivity, it is crucial to maintain optimal reaction conditions, such as low temperatures during the addition of reagents, to minimize the formation of isomeric byproducts.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The primary safety concerns are the highly exothermic nature of the Friedel-Crafts acylation and the handling of corrosive and water-sensitive reagents like aluminum chloride and trichloroacetyl chloride.[1] Key precautions include:

  • Using a reactor with adequate cooling capacity and temperature control.

  • Slow, controlled addition of reagents.

  • Working under an inert atmosphere to prevent moisture contamination.

  • Ensuring proper ventilation and using a scrubber to handle the HCl gas produced.

  • Wearing appropriate personal protective equipment (PPE).

Q4: What are suitable solvents for the reaction and for crystallization?

A4: For the Friedel-Crafts acylation, chlorinated solvents like dichloromethane are commonly used. For the crystallization of the final product, a mixture of an organic solvent (like ethyl acetate or methanol) and an anti-solvent (like heptane or water) can be effective. The choice of solvent system for crystallization will need to be optimized to ensure good recovery and purity.

Q5: How can I monitor the progress of the reaction at a larger scale?

A5: In-process controls are essential for monitoring reaction progress on a larger scale. Techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to track the consumption of the starting material and the formation of the product and any intermediates or byproducts.

Experimental Protocols

Proposed Scale-Up Synthesis of 1-Benzothiophene-3-carboxylic Acid via Friedel-Crafts Acylation

This protocol is a suggested starting point for scale-up and should be optimized for specific equipment and safety considerations.

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon) supply

  • Scrubber system for acid gas neutralization

  • Benzothiophene

  • Trichloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Heptane

Procedure:

  • Reaction Setup:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere.

    • Charge the reactor with anhydrous dichloromethane.

    • Cool the reactor to 0-5 °C using a chiller.

  • Formation of the Acylium Ion Complex:

    • Slowly add anhydrous aluminum chloride to the cold dichloromethane with stirring.

    • In a separate, dry vessel, dissolve trichloroacetyl chloride in anhydrous dichloromethane.

    • Add the trichloroacetyl chloride solution dropwise to the aluminum chloride suspension via the addition funnel, maintaining the temperature between 0-5 °C. The reaction is highly exothermic.[1]

  • Friedel-Crafts Acylation:

    • Dissolve benzothiophene in anhydrous dichloromethane.

    • Slowly add the benzothiophene solution to the reaction mixture, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until in-process controls indicate the reaction is complete.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • To the organic layer, add a solution of sodium hydroxide in water and stir vigorously at room temperature until the hydrolysis of the trichloroacetyl group is complete (monitor by HPLC or TLC).

  • Isolation and Purification:

    • Separate the aqueous layer containing the sodium salt of the product.

    • Wash the aqueous layer with a non-polar organic solvent (e.g., heptane) to remove any non-polar impurities.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the 1-Benzothiophene-3-carboxylic acid.

    • Filter the solid product and wash it with cold water.

    • Dry the product under vacuum.

  • Recrystallization:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve the desired purity.

    • Dissolve the product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage reagents 1. Reagent Preparation - Benzothiophene in DCM - AlCl3 in DCM - Trichloroacetyl chloride in DCM acylation 2. Friedel-Crafts Acylation - Controlled addition - Temperature monitoring reagents->acylation Add slowly at 0-5°C hydrolysis 3. Hydrolysis - Quench with ice/HCl - Basic hydrolysis with NaOH acylation->hydrolysis Reaction completion extraction 4. Extraction & Acidification - Separate layers - Acidify aqueous layer hydrolysis->extraction filtration 5. Filtration - Isolate crude product extraction->filtration recrystallization 6. Recrystallization - Dissolve and precipitate filtration->recrystallization drying 7. Drying - Vacuum oven recrystallization->drying final_product final_product drying->final_product Final Product: 1-Benzothiophene-3-carboxylic acid

Caption: Experimental workflow for the scale-up synthesis of 1-Benzothiophene-3-carboxylic acid.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Incomplete Reaction? start->check_reaction check_impurities Impurity Profile High? start->check_impurities check_isolation Poor Isolation? start->check_isolation optimize_reaction Optimize Reaction: - Increase time/temp - Check catalyst activity check_reaction->optimize_reaction optimize_purification Optimize Purification: - Recrystallization solvent - Column chromatography check_impurities->optimize_purification optimize_workup Optimize Work-up: - Adjust pH - Break emulsions check_isolation->optimize_workup final_product Target Yield & Purity Achieved optimize_reaction->final_product Improved Yield optimize_purification->final_product Improved Purity optimize_workup->final_product Improved Recovery

Caption: Troubleshooting logic for addressing low yield or purity issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals 1-Benzothiophene-3-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its synthesis has been approached through various me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzothiophene-3-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and scalability. This guide provides a comparative overview of prominent synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for four alternative synthetic routes to 1-Benzothiophene-3-carboxylic acid.

MethodStarting Material(s)Key ReagentsReaction TimeTemperatureYield
Friedel-Crafts Acylation Benzothiophene, Trichloroacetyl chlorideAlCl₃, NaOH~1.5 hours-78°C to 0°C, then reflux~46%
Palladium-Catalyzed Carbonylative Cyclization 2-(Methylthio)phenylacetylenePdI₂, KI, CO, Air, ROH, then NaOH/H₂O24 hours (for ester)80°C57-83% (for ester)
Grignard Reaction 3-BromobenzothiopheneMg, CO₂ (dry ice), H₃O⁺~2-3 hoursReflux, then 0°CHigh
Direct C-H Carboxylation Benzothiophene, CO₂Cs₂CO₃, Cs Pivalate24 hours200°CModerate

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for each synthetic route.

Friedel_Crafts_Acylation Benzothiophene Benzothiophene Intermediate 3-(Trichloroacetyl) -1-benzothiophene Benzothiophene->Intermediate 1) AlCl₃, CH₂Cl₂ 2) Trichloroacetyl chloride Trichloroacetyl Trichloroacetyl chloride Product 1-Benzothiophene-3- carboxylic acid Intermediate->Product NaOH, H₂O, reflux

Caption: Friedel-Crafts acylation of benzothiophene.

Palladium_Catalyzed_Carbonylative_Cyclization StartingMaterial 2-(Methylthio) -phenylacetylene Ester 1-Benzothiophene-3- carboxylate Ester StartingMaterial->Ester PdI₂, KI, CO, Air, ROH Product 1-Benzothiophene-3- carboxylic acid Ester->Product NaOH, H₂O, H₃O⁺

Caption: Palladium-catalyzed carbonylative cyclization.

Grignard_Reaction StartingMaterial 3-Bromobenzothiophene Grignard 3-Benzothienyl -magnesium bromide StartingMaterial->Grignard Mg, THF, reflux Carboxylate Magnesium carboxylate salt Grignard->Carboxylate CO₂ (dry ice), THF Product 1-Benzothiophene-3- carboxylic acid Carboxylate->Product H₃O⁺

Caption: Grignard reaction of 3-bromobenzothiophene.

Direct_CH_Carboxylation StartingMaterial Benzothiophene Product 1-Benzothiophene-3- carboxylic acid StartingMaterial->Product CO₂, Cs₂CO₃, Cs Pivalate

Caption: Direct C-H carboxylation of benzothiophene.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Benzothiophene

This two-step method provides a direct route to the target molecule from commercially available benzothiophene.

Step 1: Synthesis of 3-(Trichloroacetyl)-1-benzothiophene

  • To a suspension of aluminum chloride (1.1 eq.) in dichloromethane at -78°C under an inert atmosphere, a solution of trichloroacetyl chloride (1.1 eq.) in dichloromethane is added dropwise.

  • The mixture is warmed to -40°C and stirred for 45 minutes.

  • A solution of benzothiophene (1.0 eq.) in dichloromethane is then added slowly.

  • The reaction mixture is warmed to 0°C and stirred for an additional 30 minutes.

  • The reaction is quenched with 1 N HCl.

  • The organic layer is separated, washed with water, saturated sodium bicarbonate, and brine, then dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis to 1-Benzothiophene-3-carboxylic acid

  • The crude 3-(trichloroacetyl)-1-benzothiophene is dissolved in a suitable solvent (e.g., ethanol).

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and acidified with a mineral acid (e.g., HCl).

  • The precipitated product is collected by filtration, washed with water, and dried to afford 1-benzothiophene-3-carboxylic acid.

Method 2: Palladium-Catalyzed Carbonylative Cyclization

This modern approach offers high yields and functional group tolerance, proceeding through an ester intermediate.

Step 1: Synthesis of 1-Benzothiophene-3-carboxylate Ester

  • A stainless-steel autoclave is charged with 2-(methylthio)phenylacetylene (1.0 eq.), palladium(II) iodide (0.05 eq.), and potassium iodide (2.5 eq.) in an alcohol solvent (e.g., methanol).[1]

  • The autoclave is pressurized with carbon monoxide (32 atm) and air (to 40 atm).[1]

  • The mixture is stirred at 80°C for 24 hours.[1]

  • After cooling and depressurizing, the solvent is evaporated, and the crude ester is purified by column chromatography.[1]

Step 2: Hydrolysis to 1-Benzothiophene-3-carboxylic acid

  • The purified ester is dissolved in a mixture of ethanol and water.

  • Sodium hydroxide is added, and the mixture is heated to reflux until the ester is consumed (monitored by TLC).

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with concentrated HCl, and the resulting precipitate is collected by filtration, washed with water, and dried.

Method 3: Grignard Reaction of 3-Bromobenzothiophene

A classic and generally high-yielding method for the introduction of a carboxylic acid group.

Step 1: Formation of the Grignard Reagent

  • Magnesium turnings (1.2 eq.) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[2]

  • A small crystal of iodine is added to activate the magnesium.[2]

  • A solution of 3-bromobenzothiophene (1.0 eq.) in anhydrous THF is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[2]

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[2]

Step 2: Carboxylation and Work-up

  • The Grignard reagent solution is cooled to 0°C in an ice bath.

  • Crushed dry ice (excess) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

  • The mixture is acidified with 1 M HCl, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the product.

Method 4: Direct C-H Carboxylation

An emerging, atom-economical approach that avoids the pre-functionalization of the starting material.

  • In a sealed reaction vessel, benzothiophene (1.0 eq.) is mixed with cesium carbonate (Cs₂CO₃) and cesium pivalate.

  • The vessel is charged with carbon dioxide (CO₂) at a specified pressure.

  • The mixture is heated to 200°C for 24 hours.

  • After cooling, the reaction mixture is dissolved in water and acidified with a mineral acid.

  • The precipitated product is collected by filtration, washed, and dried.

References

Comparative

A Comparative Guide to the Reactivity of 1-Benzothiophene-3-carboxylic Acid and Thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of 1-benzothiophene-3-carboxylic acid and thiophene-3-carboxylic acid. Understanding th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-benzothiophene-3-carboxylic acid and thiophene-3-carboxylic acid. Understanding the distinct properties of these two heterocyclic carboxylic acids is crucial for their application in medicinal chemistry and materials science, where they serve as versatile building blocks. This document outlines their acidic, nucleophilic, and electrophilic characteristics, supported by theoretical principles and available experimental data.

Introduction

1-Benzothiophene-3-carboxylic acid and thiophene-3-carboxylic acid are structurally related aromatic compounds, with the former possessing a benzene ring fused to the thiophene core. This benzofusion significantly influences the electronic properties and, consequently, the reactivity of the molecule. This guide will explore these differences through a comparative analysis of their acidity, susceptibility to nucleophilic acyl substitution, and the regioselectivity of electrophilic aromatic substitution.

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of these two acids is essential for predicting their behavior in chemical reactions.

Property1-Benzothiophene-3-carboxylic acidThiophene-3-carboxylic acid
Molecular Formula C₉H₆O₂S[1]C₅H₄O₂S[2]
Molecular Weight 178.21 g/mol [1]128.15 g/mol [2]
Appearance Light yellow powderWhite to off-white solid[3]
Melting Point Not available136-141 °C
pKa Estimated to be slightly lower than thiophene-3-carboxylic acidEstimated to be around 4-5

Reactivity Comparison

The reactivity of these two carboxylic acids can be assessed in three key areas: acidity, nucleophilic acyl substitution at the carboxyl group, and electrophilic substitution on the aromatic ring.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate). The fused benzene ring in 1-benzothiophene-3-carboxylic acid exerts a greater electron-withdrawing inductive effect compared to the single thiophene ring. This increased electron withdrawal delocalizes the negative charge of the carboxylate anion more effectively, leading to a more stable conjugate base. Consequently, 1-benzothiophene-3-carboxylic acid is predicted to be a slightly stronger acid (lower pKa) than thiophene-3-carboxylic acid.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa).

Objective: To determine and compare the pKa values of 1-benzothiophene-3-carboxylic acid and thiophene-3-carboxylic acid.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thiophene-3-carboxylic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 50 mL of deionized water. Gentle heating may be required to aid dissolution.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.2 mL).

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration until the pH changes significantly, indicating the equivalence point, and then continue for several more additions.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Nucleophilic Acyl Substitution: Esterification and Amidation

The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles, leading to substitution reactions such as esterification and amidation. The rate of these reactions is influenced by the electrophilicity of the carbonyl carbon.

Due to the greater electron-withdrawing nature of the benzothiophene ring system, the carbonyl carbon in 1-benzothiophene-3-carboxylic acid is expected to be more electrophilic and therefore more reactive towards nucleophiles than that of thiophene-3-carboxylic acid. This would translate to faster rates of esterification and amidation under identical conditions. A computational study on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids suggests that electronic and steric factors, including the potential for intramolecular hydrogen bonding, can influence their reactivity towards nucleophiles.[5]

Protocol 2: Comparative Kinetics of Fischer Esterification

This protocol describes an experiment to compare the rates of esterification of the two acids.

Objective: To compare the relative rates of esterification of 1-benzothiophene-3-carboxylic acid and thiophene-3-carboxylic acid with ethanol.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thiophene-3-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Thermostated reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

  • Internal standard (e.g., a non-reactive high-boiling point alkane)

Procedure:

  • Reaction Setup: In two separate reaction vessels, prepare equimolar solutions of each carboxylic acid in a large excess of anhydrous ethanol. Add a known amount of the internal standard to each flask.

  • Initiation: Place the flasks in a thermostated bath set to a constant temperature (e.g., 60°C) and add a catalytic amount of concentrated sulfuric acid to each flask simultaneously to start the reactions.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold solution of sodium bicarbonate.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the ester product relative to the internal standard.

  • Data Analysis: Plot the concentration of the formed ester versus time for both reactions. The initial slope of these curves will give the initial reaction rate. A comparison of these rates will indicate the relative reactivity of the two acids in esterification.

Electrophilic Aromatic Substitution

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene.[6] The fusion of a benzene ring in 1-benzothiophene reduces the overall electron density of the thiophene ring, making it less reactive towards electrophiles compared to thiophene itself.[7] The carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution on a benzene ring. However, in these heterocyclic systems, the directing effects are more complex.

  • Thiophene-3-carboxylic acid: The carboxylic acid group deactivates the thiophene ring. Electrophilic substitution is expected to occur at the position least deactivated and electronically most favorable. For thiophene itself, electrophilic attack is strongly preferred at the 2- and 5-positions.[6] With a deactivating group at position 3, electrophilic attack is directed to the 5-position.

  • 1-Benzothiophene-3-carboxylic acid: The electron-withdrawing carboxylic acid group deactivates the entire ring system. In benzothiophenes, electrophilic substitution generally occurs on the thiophene ring at the 3-position, unless that position is blocked.[7] With the 3-position occupied by the carboxylic acid, and the thiophene ring being deactivated, electrophilic substitution is directed to the benzene ring.

Protocol 3: Comparative Electrophilic Bromination

This protocol provides a method to compare the regioselectivity and reactivity of the two acids towards electrophilic bromination.

Objective: To compare the products and relative reactivity of 1-benzothiophene-3-carboxylic acid and thiophene-3-carboxylic acid in electrophilic bromination.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thiophene-3-carboxylic acid

  • Bromine

  • Glacial acetic acid

  • Reaction flasks

  • Magnetic stirrers and stir bars

  • TLC plates and developing chamber

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: In two separate flasks, dissolve equimolar amounts of each carboxylic acid in glacial acetic acid.

  • Bromination: To each flask, slowly add an equimolar amount of bromine dissolved in glacial acetic acid at room temperature while stirring.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into water to precipitate the product.

  • Isolation and Characterization: Collect the solid product by filtration, wash with water, and dry. Characterize the products by NMR spectroscopy to determine the position of bromination.

  • Reactivity Comparison: The relative time taken for the starting material to be consumed in each reaction will provide a qualitative comparison of their reactivity towards electrophilic bromination.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the predicted reactivity pathways.

experimental_workflow cluster_pka Protocol 1: pKa Determination cluster_ester Protocol 2: Esterification Kinetics cluster_bromo Protocol 3: Electrophilic Bromination pka_start Dissolve Acid pka_titrate Titrate with NaOH pka_start->pka_titrate pka_measure Record pH vs. Volume pka_titrate->pka_measure pka_plot Plot Titration Curve pka_measure->pka_plot pka_end Determine pKa at Half-Equivalence Point pka_plot->pka_end ester_start Prepare Reactants (Acid, EtOH, H2SO4) ester_react React at Constant Temp. ester_start->ester_react ester_sample Take Aliquots over Time ester_react->ester_sample ester_quench Quench Reaction ester_sample->ester_quench ester_analyze Analyze by GC/HPLC ester_quench->ester_analyze ester_plot Plot [Ester] vs. Time ester_analyze->ester_plot ester_end Compare Initial Rates ester_plot->ester_end bromo_start Dissolve Acid in Acetic Acid bromo_react Add Bromine bromo_start->bromo_react bromo_monitor Monitor by TLC bromo_react->bromo_monitor bromo_workup Precipitate in Water bromo_monitor->bromo_workup bromo_isolate Isolate & Characterize Product bromo_workup->bromo_isolate bromo_compare Compare Reactivity/ Regioselectivity bromo_isolate->bromo_compare

Figure 1: Experimental workflows for comparing reactivity.

reactivity_summary cluster_reactivity Comparative Reactivity Acidity Acidity (pKa) NAS Nucleophilic Acyl Substitution (Esterification/Amidation) EAS Electrophilic Aromatic Substitution BTCA 1-Benzothiophene-3-carboxylic acid BTCA->Acidity Higher BTCA->NAS More Reactive (More electrophilic carbonyl) BTCA->EAS Less Reactive Ring (Substitution on Benzene Ring) TCA Thiophene-3-carboxylic acid TCA->Acidity Lower TCA->NAS Less Reactive TCA->EAS More Reactive Ring (Substitution at 5-position)

Figure 2: Predicted reactivity comparison.

Conclusion

References

Validation

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Benzothiophene-3-carboxylic Acid Derivatives

For researchers, scientists, and drug development professionals, the 1-benzothiophene core represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of potent and selective the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-benzothiophene core represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzothiophene-3-carboxylic acid derivatives across various biological targets, supported by experimental data and detailed protocols. By examining how structural modifications influence activity, this document aims to inform the rational design of next-generation therapeutics.

Derivatives of 1-benzothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][][3] The amenability of the benzothiophene ring system to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point of numerous drug discovery programs. This guide will delve into specific examples of these derivatives, their biological activities, and the experimental basis for these findings.

Anticancer Activity: Targeting the RhoA/ROCK Pathway

A significant area of investigation for 1-Benzothiophene-3-carboxylic acid derivatives is in oncology, particularly as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion.[4][5][6]

Structure-Activity Relationship of Anticancer Derivatives

Recent studies have focused on the synthesis of 1-benzothiophene-3-carboxylic acid 1,1-dioxide derivatives and their evaluation as anticancer agents. The key findings from these studies highlight the importance of substitutions at the C-3 and C-5 positions of the benzothiophene core.[4][7][8] A carboxamide group at the C-3 position and a 1-methyl-1H-pyrazolyl group at the C-5 position have been shown to enhance anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7.[7]

Compound IDC-3 SubstitutionC-5 SubstitutionMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
b19 4-(dimethylamino)piperidin-1-yl)methanone1-methyl-1H-pyrazol-4-yl1.252.5
a21 N-(heptan-4-yl)carboxamide1-methyl-1H-pyrazol-4-yl>10>10
a22 N-(3,4-dimethoxyphenethyl)carboxamide1-methyl-1H-pyrazol-4-yl>10>10

Data synthesized from multiple sources, including[4][7][8].

The data clearly indicates that a bulky, cyclic amine at the C-3 position, as seen in compound b19 , is crucial for potent anticancer activity. In contrast, linear alkyl or substituted phenethyl amides at the same position lead to a significant loss of activity.

Experimental Protocol: MTT Assay for Cell Proliferation

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • MDA-MB-231 and MCF-7 human breast cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathway Visualization

The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is often dysregulated in cancer, promoting metastasis.[][3][9][10][11] 1-Benzothiophene-3-carboxylic acid derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[4][12]

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs Benzothiophene 1-Benzothiophene-3- carboxylic acid derivative (e.g., b19) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLC MLC ROCK->MLC Phosphorylation Cofilin Cofilin p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Phosphorylation Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Migration & Invasion p_MLC p-MLC MLC->p_MLC p_MLC->Actin_Stress_Fibers Benzothiophene->RhoA_GTP Inhibition

Caption: Inhibition of the RhoA/ROCK signaling pathway by 1-Benzothiophene-3-carboxylic acid derivatives.

Enzyme Inhibition: Targeting Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Another promising therapeutic application of benzothiophene derivatives is the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), and its inhibition can be beneficial in metabolic diseases like maple syrup urine disease.[13][14]

Structure-Activity Relationship of BDK Inhibitors

High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a potent allosteric inhibitor of BDK.[13][14] Structure-activity studies have revealed that substitutions on the benzothiophene ring significantly impact inhibitory potency.

Compound IDR1R2BDK IC50 (µM)
BT2 ClCl3.19
BT2F ClF-
(S)-CPP HH(Reference)

Data extracted from[13][14]. A dash indicates data not provided in the source.

The presence of halogens at positions 3 and 6 of the benzothiophene ring appears to be critical for potent BDK inhibition.

Experimental Protocol: BDK Inhibition Assay

The inhibitory activity of the compounds against BDK can be assessed using a kinase activity assay.

Materials:

  • Recombinant human BDK enzyme

  • BCKDC-E1 subunit (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

Procedure:

  • The kinase reaction is initiated by mixing BDK, the E1 substrate, and the test compound in the kinase assay buffer.

  • [γ-³²P]ATP is added to start the phosphorylation reaction.

  • The reaction is allowed to proceed for a specific time at 30°C and is then stopped.

  • The reaction mixture is separated by SDS-PAGE.

  • The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated E1 subunit.

  • The intensity of the bands is quantified to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.

  • IC50 values are calculated from dose-response curves.

Signaling Pathway Visualization

BDK is a key regulator of branched-chain amino acid (BCAA) catabolism. Its inhibition by benzothiophene derivatives leads to the activation of the BCKDC complex, promoting the breakdown of BCAAs.[15][16][17][18][19]

BDK_Signaling_Pathway BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKAs Branched-Chain α-Ketoacids BCAAs->BCKAs Transamination Benzothiophene 1-Benzothiophene-2- carboxylic acid derivative (e.g., BT2) BCKDC_active BCKDC (Active) BCAT BCAT BCKDC_inactive p-BCKDC (Inactive) BCKDC_active->BCKDC_inactive Phosphorylation Metabolism Further Metabolism BCKDC_active->Metabolism Decarboxylation BCKDC_inactive->BCKDC_active Dephosphorylation BDK BDK PP2Cm PP2Cm Benzothiophene->BDK Inhibition

Caption: Inhibition of BDK by 1-Benzothiophene-2-carboxylic acid derivatives, leading to activation of BCAA metabolism.

Comparison with Alternative Scaffolds

While 1-Benzothiophene-3-carboxylic acid derivatives show great promise, it is important to consider them in the context of other established drugs and scaffolds.

  • Raloxifene: A well-known selective estrogen receptor modulator (SERM) based on a 2-aryl-benzothiophene scaffold.[7][20][21][22][23] Its structure-activity relationship has been extensively studied, revealing that the 6-hydroxyl group and the basic side chain are critical for its activity.[20][22] Unlike the derivatives discussed above that target signaling pathways or enzymes, raloxifene's primary mechanism is through interaction with a nuclear hormone receptor.

  • Zileuton: An inhibitor of 5-lipoxygenase, used in the treatment of asthma.[4][5][24][25][26] Zileuton is a 1-benzothiophene derivative but not a carboxylic acid. Its mechanism of action involves inhibiting the synthesis of leukotrienes, which are inflammatory mediators. This highlights the diverse biological activities that can be achieved from the benzothiophene core through different substitution patterns.

  • Other Heterocyclic Scaffolds: For anticancer applications, various other heterocyclic scaffolds like benzothiazoles are also being actively investigated.[27] A direct comparison of potency and selectivity would require head-to-head studies, but the diversity of these scaffolds underscores the richness of chemical space available for drug discovery.

Conclusion

The 1-benzothiophene-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and target selectivity. The presented data and experimental protocols provide a foundation for researchers to build upon, facilitating the design of more potent and specific inhibitors for a range of diseases. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in in vivo models.

References

Comparative

A Comparative Guide to the Biological Activity of Benzothiophene Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive and objective comparison of the biological activities of various benzothiophene isomers, supported by experimental data....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of various benzothiophene isomers, supported by experimental data. Benzothiophene, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties. The isomeric form of the benzothiophene core and the substitution patterns on it significantly influence its biological profile. This document delves into the anticancer, antimicrobial, and enzyme inhibitory activities of different benzothiophene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in drug discovery and development.

Data Presentation: A Quantitative Comparison

The biological activity of benzothiophene derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative data for various benzothiophene isomers, facilitating a direct comparison of their efficacy.

Anticancer Activity

Benzothiophene derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes like tubulin polymerization and signal transduction pathways.

Table 1: Comparative Cytotoxicity of Benzothiophene Analogs

Compound IDCancer Cell LineGI50 (nM)Reference
Analog 5 Leukemia (CCRF-CEM)28.6[1]
Leukemia (HL-60(TB))29.5[1]
Non-Small Cell Lung Cancer (NCI-H522)33.5[1]
Colon Cancer (HCC-2998)29.8[1]
CNS Cancer (SNB-75)30.2[1]
Melanoma (UACC-62)35.1[1]
Ovarian Cancer (OVCAR-3)36.3[1]
Renal Cancer (SN12C)38.8[1]
Prostate Cancer (PC-3)31.9[1]
Breast Cancer (MCF7)40.2[1]
Analog 6 Leukemia (CCRF-CEM)29.4[1]
Leukemia (HL-60(TB))30.1[1]
Non-Small Cell Lung Cancer (NCI-H522)35.2[1]
Colon Cancer (HCC-2998)30.5[1]
CNS Cancer (SNB-75)31.8[1]
Melanoma (UACC-62)36.4[1]
Ovarian Cancer (OVCAR-3)37.9[1]
Renal Cancer (SN12C)40.1[1]
Prostate Cancer (PC-3)33.2[1]
Breast Cancer (MCF7)42.1[1]
Analog 13 Leukemia (CCRF-CEM)30.1[1]
Leukemia (HL-60(TB))31.2[1]
Non-Small Cell Lung Cancer (NCI-H522)36.8[1]
Colon Cancer (HCC-2998)31.7[1]
CNS Cancer (SNB-75)32.9[1]
Melanoma (UACC-62)38.1[1]
Ovarian Cancer (OVCAR-3)39.2[1]
Renal Cancer (SN12C)41.5[1]
Prostate Cancer (PC-3)34.6[1]
Breast Cancer (MCF7)43.8[1]

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiophene derivatives have demonstrated promising activity against a range of bacteria and fungi. The position and nature of substituents play a crucial role in determining the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of Nitro-Substituted Benzothiophenes

CompoundPosition of Nitro GroupMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
2-Nitrobenzothiophene2>12864
3-Nitrobenzothiophene36432
5-Nitrobenzothiophene53216

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.[2]

Enzyme Inhibition

Benzothiophene derivatives have been identified as potent inhibitors of various enzymes implicated in disease, including cholinesterases, which are key targets in the management of Alzheimer's disease.

Table 3: Comparative Cholinesterase Inhibition by Benzothiophene-Chalcone Hybrids

CompoundAChE IC50 (µM)BChE IC50 (µM)
5f 62.10> 100
5h > 10024.35
Galantamine (Standard) 1.5228.08

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

  • Compound Dilution: Perform serial two-fold dilutions of the benzothiophene compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth), negative (broth only), and drug-standard controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.[3]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.[3]

  • Enzyme Addition: Add acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to the wells and incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, either acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE.[3]

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.

Mandatory Visualization: Signaling Pathways in Cancer

Several benzothiophene derivatives exert their anticancer effects by modulating key signaling pathways. The following diagrams, created using the DOT language, illustrate the STAT3 and PIM-1 kinase signaling pathways, which are prominent targets of these compounds.

STAT3 Signaling Pathway and its Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers.

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Benzothiophene Inhibition cluster_nucleus Cytokine Cytokine (e.g., IL-6) GP130 gp130 Cytokine->GP130 JAK JAK GP130->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation DNA DNA STAT3_dimer->DNA binds Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression transcription Benzothiophene Benzothiophene Inhibitor Benzothiophene->STAT3_active inhibits phosphorylation Benzothiophene->STAT3_dimer inhibits dimerization

Caption: STAT3 signaling and its inhibition by benzothiophenes.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation and is often overexpressed in various cancers. It represents another important target for benzothiophene-based inhibitors.

PIM1_Signaling_Pathway PIM-1 Kinase Signaling Pathway Growth_Factors Growth Factors Cytokines Receptor Receptor Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 upregulates Bad Bad PIM1->Bad phosphorylates cMyc c-Myc PIM1->cMyc phosphorylates pBad p-Bad Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 releases Apoptosis Apoptosis Bcl2->Apoptosis inhibits pcMyc p-c-Myc cMyc->pcMyc Cell_Proliferation Cell Proliferation pcMyc->Cell_Proliferation promotes Benzothiophene Benzothiophene Inhibitor Benzothiophene->PIM1 inhibits

Caption: PIM-1 kinase signaling and its inhibition.

References

Validation

Comparative Guide to the Validation of Analytical Methods for 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of validated analytical methods for the quantification of 1-Benzothiophene-3-carboxylic acid, a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 1-Benzothiophene-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) and presents a comparative summary of their validation parameters.

Data Presentation: A Comparative Analysis

The performance of analytical methods is evaluated based on a set of validation parameters defined by international guidelines. Below is a comparative summary of typical validation data for HPLC and GC methods tailored for the analysis of 1-Benzothiophene-3-carboxylic acid.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Specificity High (Good separation from impurities)High (Good separation of derivatives)
Robustness HighModerate (sensitive to derivatization)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the HPLC and GC methods.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like 1-Benzothiophene-3-carboxylic acid.[1]

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • A mixture of acetonitrile and water (with 0.1% phosphoric acid).

  • Isocratic or gradient elution can be optimized. For example, a gradient of 30-70% acetonitrile over 10 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

4. Sample Preparation:

  • Dissolve an accurately weighed amount of 1-Benzothiophene-3-carboxylic acid in the mobile phase to a final concentration of 1 mg/mL.

  • Further dilute to prepare calibration standards and quality control samples.

5. Validation Procedure:

  • Linearity: Analyze a series of at least five concentrations across the expected range.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Analyze replicate preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze samples of related substances and potential impurities to ensure no interference with the main peak.

Gas Chromatography (GC) with Derivatization Method

For volatile compounds or those that can be made volatile, GC offers high resolution and sensitivity. Carboxylic acids often require derivatization prior to GC analysis to improve their volatility and chromatographic behavior.[2]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless mode).

4. Sample and Derivatization Procedure:

  • Accurately weigh about 10 mg of 1-Benzothiophene-3-carboxylic acid into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or dimethylformamide) and 200 µL of BSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Allow the solution to cool to room temperature before injection.

5. Validation Procedure:

  • The validation parameters (linearity, accuracy, precision, LOD, LOQ, and specificity) are assessed similarly to the HPLC method, using the derivatized analyte.

Visualizing the Workflow

A clear understanding of the experimental and logical flow is essential for implementing these methods.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_implementation Implementation Define_Objective Define Analytical Objective Select_Method Select Method (HPLC/GC) Define_Objective->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision Develop_Protocol->Precision Specificity Specificity Develop_Protocol->Specificity LOD_LOQ LOD & LOQ Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness Finalize_SOP Finalize Standard Operating Procedure Linearity->Finalize_SOP Accuracy->Finalize_SOP Precision->Finalize_SOP Specificity->Finalize_SOP LOD_LOQ->Finalize_SOP Robustness->Finalize_SOP Routine_Analysis Routine Analysis Finalize_SOP->Routine_Analysis

Caption: Workflow for Analytical Method Validation.

Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of 1-Benzothiophene-3-carboxylic acid. The choice between the two methods will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC is often preferred for its direct applicability to non-volatile compounds, while GC with derivatization can provide excellent resolution and sensitivity. A thorough validation as outlined in this guide is essential to ensure the reliability of the analytical data generated.

References

Comparative

comparing the efficacy of different purification techniques for 1-Benzothiophene-3-carboxylic acid

For researchers and professionals in drug development, obtaining highly pure 1-Benzothiophene-3-carboxylic acid is a critical step for ensuring the reliability of experimental results and the quality of synthesized compo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining highly pure 1-Benzothiophene-3-carboxylic acid is a critical step for ensuring the reliability of experimental results and the quality of synthesized compounds. This guide provides a comparative analysis of the two primary laboratory-scale purification techniques for this compound: recrystallization and column chromatography. We will delve into the experimental protocols for each method and present a quantitative comparison to aid in selecting the most appropriate technique based on desired purity, yield, and experimental constraints.

Comparison of Purification Techniques

The choice between recrystallization and column chromatography often depends on the initial purity of the 1-Benzothiophene-3-carboxylic acid, the nature of the impurities, and the desired final purity and yield. Below is a summary of the expected performance of each technique.

ParameterRecrystallizationColumn Chromatography
Initial Purity Moderate to High (>90%)Low to High (>70%)
Final Purity Good to Excellent (>98%)Excellent to Very High (>99%)
Typical Recovery Yield 70-90%50-80%
Scalability Easily scalable to larger quantitiesMore complex to scale up
Time & Labor Relatively fast and less labor-intensiveTime-consuming and labor-intensive
Solvent Consumption ModerateHigh
Effectiveness Efficient for removing sparingly soluble impuritiesHighly effective for separating compounds with different polarities

Experimental Protocols

Detailed methodologies for both purification techniques are provided below. These protocols are based on established laboratory practices and specific literature precedents for 1-Benzothiophene-3-carboxylic acid and related compounds.[1]

Recrystallization from Methanol

Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures. For 1-Benzothiophene-3-carboxylic acid, methanol has been reported as an effective recrystallization solvent.[1]

Protocol:

  • Dissolution: In a fume hood, place the crude 1-Benzothiophene-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of warm methanol to dissolve the solid completely. The solution should be saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The solubility of 1-Benzothiophene-3-carboxylic acid will decrease, leading to the formation of crystals. For better yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating individual components from a mixture based on their differential adsorption to a stationary phase while being carried by a mobile phase. For carboxylic acids, it's common to add a small percentage of a volatile acid to the eluent to prevent streaking of the compound on the silica gel.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., chloroform or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude 1-Benzothiophene-3-carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., chloroform or a high hexane content mixture). Gradually increase the polarity of the mobile phase (e.g., by adding methanol to the chloroform or increasing the ethyl acetate content) to move the desired compound down the column. A typical gradient could be from 100% chloroform to a mixture of chloroform with 1-5% methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure 1-Benzothiophene-3-carboxylic acid and evaporate the solvent under reduced pressure to obtain the purified product.

Workflow for Purification of 1-Benzothiophene-3-carboxylic Acid

The following diagram illustrates the general workflow for the purification of 1-Benzothiophene-3-carboxylic acid, outlining the decision-making process based on the initial purity of the crude product.

Purification_Workflow Crude Crude 1-Benzothiophene-3-carboxylic Acid Purity_Check Assess Initial Purity (e.g., TLC, NMR) Crude->Purity_Check High_Purity High Purity (>90%) Purity_Check->High_Purity Low_Purity Low Purity (<90%) Purity_Check->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Final_Purity_Check Assess Final Purity (e.g., HPLC, Melting Point) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Caption: General workflow for the purification of 1-Benzothiophene-3-carboxylic acid.

References

Validation

spectroscopic comparison of 1-Benzothiophene-3-carboxylic acid and its esters

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of 1-Benzothiophene-3-carboxylic acid and its ester derivatives. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of 1-Benzothiophene-3-carboxylic acid and its ester derivatives. This guide provides a detailed analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols and visual workflows.

1-Benzothiophene-3-carboxylic acid and its esters are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of their structural and electronic properties is crucial for the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for elucidating these characteristics. This guide presents a comparative analysis of the spectroscopic data for 1-Benzothiophene-3-carboxylic acid and its methyl, ethyl, and isopropyl esters, providing a valuable resource for their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Benzothiophene-3-carboxylic acid and its representative esters. The data for the esters are primarily derived from the synthesis and characterization of various 2-substituted analogs, providing a broad overview of the expected spectral features.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-4H-5H-6H-7-OH/Ester Alkyl
1-Benzothiophene-3-carboxylic acid ~8.5 (s)~8.2 (d)~7.5 (m)~7.5 (m)~7.9 (d)>10 (br s)
Methyl 2-phenylbenzo[b]thiophene-3-carboxylate -8.35 (d)7.32-7.55 (m)7.32-7.55 (m)7.81 (d)3.76 (s, 3H)[1]
Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate -8.35 (d)7.36-7.53 (m)7.36-7.53 (m)7.81 (d)4.23 (q, 2H), 1.12 (t, 3H)[2]
Isopropyl 2-phenylbenzo[b]thiophene-3-carboxylate -8.37 (d)7.36-7.53 (m)7.36-7.53 (m)7.81 (d)5.15 (hept, 1H), 1.13 (d, 6H)[3]

Note: ¹H NMR data for the unsubstituted 1-Benzothiophene-3-carboxylic acid is based on typical chemical shifts for similar aromatic carboxylic acids, as a definitive experimental spectrum was not available in the searched literature. The data for the esters are for the 2-phenyl substituted derivatives, which may influence the chemical shifts of the benzothiophene core protons.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=OC-2C-3C-3aC-4C-5C-6C-7C-7aEster Alkyl
1-Benzothiophene-3-carboxylic acid ~168~130~130~139~125~125~125~123~140-
Methyl 2-phenylbenzo[b]thiophene-3-carboxylate 164.5151.9122.9138.5125.4125.0124.6121.7138.651.6[1]
Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate 164.0151.6123.3138.55125.4124.9124.6121.7138.5960.6, 13.8[2]
Isopropyl 2-phenylbenzo[b]thiophene-3-carboxylate 163.5151.2-138.61125.4124.9124.6121.7138.6368.3, 21.6[3]

Note: ¹³C NMR data for the unsubstituted 1-Benzothiophene-3-carboxylic acid is based on typical values for this class of compounds. The data for the esters are for the 2-phenyl substituted derivatives.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(O-H)ν(C=O)ν(C-O)Aromatic ν(C=C)
1-Benzothiophene-3-carboxylic acid 2500-3300 (broad)~1700~1300~1600, ~1450
Methyl 2-phenylbenzo[b]thiophene-3-carboxylate -17161230, 12071458, 1433[1]
Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate -17091230, 12031459, 1433[2]
Isopropyl 2-phenylbenzo[b]thiophene-3-carboxylate -170112071458[3]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
1-Benzothiophene-3-carboxylic acid 178161 (M-OH), 133 (M-COOH)
Methyl 2-phenylbenzo[b]thiophene-3-carboxylate 268237 (M-OCH₃)[1]
Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate 282237 (M-OC₂H₅)[2]
Isopropyl 2-phenylbenzo[b]thiophene-3-carboxylate 296254 (M-OCH(CH₃)₂), 237 (M-C₃H₇O)[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of new experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 or 500 MHz

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 or 125 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline corrections should be performed. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples - KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Liquid/Oil Samples - Thin Film):

    • Place a small drop of the liquid or oil sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Place the KBr pellet or salt plates in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and report their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like the esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. For less volatile compounds like the carboxylic acid, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • GC-MS Parameters (for esters):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 280-300 °C) to ensure separation of components.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is common for generating fragment ions.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detector: Electron multiplier.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes involved in the spectroscopic analysis, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Compound (Acid or Ester) NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare KBr Pellet or Thin Film Compound->IR_Sample MS_Sample Dilute for GC/LC or Direct Infusion Compound->MS_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of 1-benzothiophene derivatives.

This guide provides a foundational spectroscopic comparison of 1-Benzothiophene-3-carboxylic acid and its esters. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these important heterocyclic compounds.

References

Comparative

A Comparative Guide to the Synthesis and Application of 1-Benzothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive review of the synthesis and applications of 1-Benzothiophene-3-carboxylic acid, a versatile heterocyclic compound with s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the synthesis and applications of 1-Benzothiophene-3-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document offers an objective comparison of synthetic methodologies and a detailed look into its applications, supported by experimental data.

Synthesis of 1-Benzothiophene-3-carboxylic Acid and Its Esters: A Comparative Overview

The synthesis of 1-Benzothiophene-3-carboxylic acid and its derivatives is crucial for accessing a wide range of biologically active molecules. Various methods have been developed, each with its own advantages and limitations. Below is a comparison of two prominent methods.

Table 1: Comparison of Synthetic Methods for 1-Benzothiophene-3-carboxylic Acid and Esters
MethodStarting MaterialsReagents & ConditionsYield (%)Reaction TimeKey Advantages
Direct Friedel-Crafts Acylation Benzothiophene, Trichloroacetyl chloride1. AlCl₃, CH₂Cl₂, -78°C to 0°C2. Basic hydrolysis46%1.5 hoursDirect, one-pot synthesis from commercially available starting material.[1]
Palladium-Catalyzed Carbonylative Cyclization 2-(Methylthio)phenylacetylenesPdI₂, KI, CO, Air (O₂), Alcohol (e.g., MeOH)57-83%24-36 hoursGood to high yields with a range of substrates, use of a simple catalytic system.[2][3]

Experimental Protocols for Synthesis

Protocol 1: Direct Synthesis of 1-Benzothiophene-3-carboxylic Acid via Friedel-Crafts Acylation[1]

Materials:

  • Benzothiophene

  • Trichloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • A suspension of aluminum chloride (13.33 g, 0.1 mol) in 100 ml of CH₂Cl₂ is cooled to -78°C under an inert atmosphere.

  • A solution of trichloroacetyl chloride (18.2 g, 0.1 mol) in 50 ml of CH₂Cl₂ is added over a 10-minute period.

  • After 15 minutes, the suspension is warmed to -40°C and stirred for an additional 45 minutes.

  • A solution of benzothiophene (13.4 g, 0.1 mol) in 50 ml of CH₂Cl₂ is then introduced slowly.

  • The reaction mixture is warmed to 0°C and stirred for 30 more minutes.

  • The reaction is quenched with 50 ml of 1 N HCl.

  • The mixture is transferred to a separatory funnel, and the organic phase is washed sequentially with H₂O and saturated NaHCO₃.

  • The organic layer is dried and the solvent is evaporated to yield the crude product, which is then hydrolyzed to 1-Benzothiophene-3-carboxylic acid.

Protocol 2: Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate[2]

Materials:

  • Methyl(2-(phenylethynyl)phenyl)sulfane

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Methanol (MeOH)

  • Carbon monoxide (CO)

  • Air

Procedure:

  • A 250 mL stainless-steel autoclave is charged with PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (67.5 mg, 0.30 mmol) in MeOH (15 mL).

  • The autoclave is sealed and pressurized with CO (32 atm) and then air (up to 40 atm).

  • The mixture is stirred at 80°C for 24 hours.

  • After cooling and degassing the autoclave, the resulting mixture is processed to isolate the product.

  • Purification is performed by column chromatography on silica gel.

Applications of 1-Benzothiophene-3-carboxylic Acid Derivatives

Derivatives of 1-Benzothiophene-3-carboxylic acid are extensively explored in drug discovery, particularly in the development of anticancer agents.

Anticancer Activity: Targeting the RhoA/ROCK Pathway

Recent studies have focused on synthesizing derivatives of 1-Benzothiophene-3-carboxylic acid 1,1-dioxide as potential inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[4][5]

CompoundCell LineIC₅₀ (µM)
b19 MDA-MB-231 (Breast Cancer)Not explicitly stated in abstract, but significantly inhibited proliferation
DC-Rhoin (parent compound) MDA-MB-231 (Breast Cancer)Not explicitly stated in abstract

Note: Specific IC₅₀ values would require access to the full-text article. The provided information indicates significant activity.

Experimental Protocol for Biological Evaluation

Protocol 3: General Procedure for Synthesis of Benzo[b]thiophene-3-carboxamide Derivatives for Anticancer Screening[6]

Materials:

  • Benzo[b]thiophene-3-carboxylic acid

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Dichloromethane (DCM)

  • Corresponding amine or alcohol reactant

  • Diluted hydrochloric acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A round-bottom flask is charged with benzo[b]thiophene-3-carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), EDCI (2.0 equiv.), and DCM.

  • The reaction mixture is stirred for 5 minutes.

  • The corresponding amine or alcohol (1.2 equiv.) is added.

  • The mixture is stirred at room temperature, and the reaction progress is monitored by TLC-MS.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • Diluted hydrochloric acid is added, and the aqueous phase is extracted with EtOAc.

  • The organic phase is washed with saturated NaCl solution, dried over anhydrous Na₂SO₄, filtered, and concentrated to obtain the crude product.

  • The final product is purified by column chromatography.

Visualizing the Pathways

Synthesis Pathway Diagram

Synthesis_Pathway cluster_friedel_crafts Direct Friedel-Crafts Acylation cluster_palladium_catalyzed Palladium-Catalyzed Carbonylative Cyclization Benzothiophene Benzothiophene Intermediate_1 Acylated Intermediate Benzothiophene->Intermediate_1 AlCl3 Trichloroacetyl_chloride Trichloroacetyl_chloride Trichloroacetyl_chloride->Intermediate_1 Product_Acid 1-Benzothiophene-3-carboxylic acid Intermediate_1->Product_Acid Hydrolysis Starting_Material_2 2-(Methylthio)phenylacetylene Intermediate_2 Palladium Complex Starting_Material_2->Intermediate_2 PdI2, KI Product_Ester 1-Benzothiophene-3-carboxylate Ester Intermediate_2->Product_Ester CO, Air, ROH

Caption: Synthetic routes to 1-Benzothiophene-3-carboxylic acid and its esters.

Biological Application: RhoA/ROCK Signaling Pathway

RhoA_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin_Stress_Fibers Actin Stress Fiber Formation pMLC->Actin_Stress_Fibers Cell_Migration_Invasion Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration_Invasion BTCA_Derivative 1-Benzothiophene-3-carboxylic acid 1,1-dioxide Derivative BTCA_Derivative->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by 1-Benzothiophene-3-carboxylic acid derivatives.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Benzothiophene-3-carboxylic Acid: A Guide for Laboratory Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Benzothiophene-3-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Benzothiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Hazard Profile and Safety Precautions

1-Benzothiophene-3-carboxylic acid (CAS No. 5381-25-9) is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] Before handling, it is imperative to be familiar with the associated hazards and necessary safety measures.

Hazard Classification & Precautionary MeasuresDescription
Signal Word Warning
Hazard Statements Causes skin irritation. Causes serious eye irritation.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[1][2] Safety goggles as described by OSHA or European Standard EN166 are recommended.[1]
Handling Use only under a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Wash face, hands, and any exposed skin thoroughly after handling.[1][2][3]
First Aid If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1][3] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][3]

Step-by-Step Disposal Protocol

The disposal of 1-Benzothiophene-3-carboxylic acid is governed by federal, state, and local regulations for hazardous waste.[4] It is crucial to manage this chemical through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[5]

1. Identification and Designation as Waste:

  • A chemical is considered waste when it is no longer intended for use.[6]

  • All waste chemicals, including 1-Benzothiophene-3-carboxylic acid and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by EHS.[7]

2. Containerization:

  • Select a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][6]

  • Ensure the container is in good condition, with no rust or leaks, and has a secure lid.[6]

  • Never use food-grade containers, such as milk jugs, for chemical waste.

3. Labeling:

  • As soon as waste is added, label the container with a hazardous waste tag provided by your institution's EHS.[5][7]

  • The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "1-Benzothiophene-3-carboxylic acid". Abbreviations or chemical formulas are not permitted.[5]

    • For mixtures, list each component and its approximate percentage.

    • The date of waste generation.[5]

    • The location of origin (e.g., department, room number).[5]

    • The name and contact information of the Principal Investigator or responsible party.[5]

    • Check the appropriate hazard pictograms (e.g., irritant).[5]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated area, such as a satellite accumulation area.[2][3]

  • Keep the container closed at all times, except when adding waste.

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents and bases.[1][2]

5. Disposal Request and Collection:

  • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS program.

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.[7]

Prohibited Disposal Methods:

  • Do NOT dispose of 1-Benzothiophene-3-carboxylic acid in the regular trash.[5][8]

  • Do NOT empty this chemical into drains or the sewer system.[1][5] Sewer disposal is only permissible with written approval from EHS for specific, approved chemicals, which generally excludes hazardous materials like this one.[5][8]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Glassware and other lab materials contaminated with 1-Benzothiophene-3-carboxylic acid must be treated as hazardous waste.[6] Package these items in a suitable container, label it as hazardous waste, and list the contaminating chemical.[6]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as hazardous waste.[6][7] After triple-rinsing and air drying, and with the label defaced, the container may be disposed of as regular trash.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Benzothiophene-3-carboxylic acid.

G cluster_start cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Identify 1-Benzothiophene- 3-carboxylic acid as waste select_container Select a compatible, leak-proof container start->select_container no_trash Do NOT dispose in regular trash start->no_trash no_drain Do NOT dispose down the drain start->no_drain label_container Label with 'Hazardous Waste' tag (Full name, date, PI, etc.) select_container->label_container store_waste Store in a designated, ventilated area label_container->store_waste segregate_waste Segregate from incompatible materials store_waste->segregate_waste request_pickup Submit pickup request to EHS segregate_waste->request_pickup ehs_collection EHS collects waste for approved disposal request_pickup->ehs_collection

Caption: Decision workflow for the disposal of 1-Benzothiophene-3-carboxylic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzothiophene-3-carboxylic acid
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